molecular formula C10H9NO4S B3022388 5-Methanesulfonyl-1H-indole-2-carboxylic acid CAS No. 367501-41-5

5-Methanesulfonyl-1H-indole-2-carboxylic acid

Cat. No.: B3022388
CAS No.: 367501-41-5
M. Wt: 239.25 g/mol
InChI Key: OMDMAZNVKWBUDD-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS 367501-41-5) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features the indole-2-carboxylic acid scaffold, a structure recognized for its utility in developing inhibitors of protein-protein interactions, particularly in oncology target Mcl-1 . The molecular formula is C 10 H 9 NO 4 S and it has a molecular weight of 239.25 g/mol . The methanesulfonyl group at the 5-position is an electron-withdrawing substituent that can influence the compound's electronic properties, solubility, and binding affinity, making it a valuable point of diversification for structure-activity relationship (SAR) studies. Research into analogous indole-2-carboxylic acids has identified this core structure as a potent pharmacophore, with derivatives demonstrating low nanomolar affinity for specific biological targets . Furthermore, related sulfonamide and sulfone-substituted indoles have been explored in phenotypic screening campaigns against infectious diseases, highlighting the relevance of this chemical class in probing new therapeutic areas . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methylsulfonyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDMAZNVKWBUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625417
Record name 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid
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Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367501-41-5
Record name 5-(Methylsulfonyl)-1H-indole-2-carboxylic acid
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Record name 5-(Methanesulfonyl)-1H-indole-2-carboxylic acid
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Record name 5-Methanesulfonyl-1H-indole-2-carboxylic acid
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Foundational & Exploratory

Chemical properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. By integrating a robust indole-2-carboxylic acid scaffold with a methanesulfonyl substituent, this compound presents a unique combination of electronic and structural features. The indole-2-carboxylic acid core is a well-established pharmacophore, notably recognized for its role in the development of HIV-1 integrase inhibitors, where it effectively chelates magnesium ions within the enzyme's active site.[1][2][3][4][5] Furthermore, derivatives of this scaffold have shown promise as partial agonists for PPARγ, indicating potential applications in treating type 2 diabetes.[6]

The inclusion of the methanesulfonyl group at the 5-position is a critical design element. As a strong electron-withdrawing group, it significantly modulates the molecule's physicochemical properties, including acidity, reactivity, and potential for intermolecular interactions. This guide will dissect these properties, offering both foundational knowledge and practical experimental insights grounded in established chemical principles.

Caption: Chemical structure of 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

Physicochemical and Structural Properties

The foundation of understanding any molecule lies in its fundamental physicochemical and structural characteristics. These properties govern its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name 5-methylsulfonyl-1H-indole-2-carboxylic acidPubChem[7]
Molecular Formula C₁₀H₉NO₄SPubChem[7]
Molecular Weight 239.25 g/mol PubChem[7]
CAS Number 367501-41-5PubChem[7]
Predicted XLogP3 1.5PubChem[7]
Hydrogen Bond Donors 2PubChem[7]
Hydrogen Bond Acceptors 5PubChem[7]
Molecular Structure and Electronic Effects

5-Methanesulfonyl-1H-indole-2-carboxylic acid is built upon a planar indole bicyclic system. The key functional groups—the carboxylic acid at the C2 position and the methanesulfonyl group at the C5 position—are strong electron-withdrawing groups. This electronic pull has several important consequences:

  • Reduced Basicity of Indole Nitrogen: The lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, contributing to its aromaticity. The presence of two powerful electron-withdrawing groups further decreases the electron density within the ring, making the nitrogen significantly less basic than in simple indoles.

  • Increased Acidity: The electron-withdrawing nature of the sulfone group enhances the acidity of both the carboxylic acid proton and the N-H proton of the indole ring. This is a crucial consideration for salt formation, solubility, and receptor binding interactions.

  • Reactivity Modulation: Electrophilic aromatic substitution, a characteristic reaction of indoles (typically at the C3 position), will be significantly disfavored due to the deactivation of the ring system by the attached functional groups.

Hydrogen Bonding and Solid-State Structure

In the solid state, carboxylic acids frequently form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between their carboxyl groups. This is a well-documented phenomenon in related structures like 5-methoxy-1H-indole-2-carboxylic acid.[8][9] Additionally, the indole N-H group is a competent hydrogen bond donor, and the sulfonyl oxygens are effective acceptors. This creates a network of intermolecular interactions (N-H···O) that dictates the crystal packing, influencing properties such as melting point and solubility. Understanding these interactions is vital for polymorph screening and formulation development in the pharmaceutical industry.

Hydrogen-Bonded Dimer Formation mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1:e->mol2:w O-H···O mol2:e->mol1:w O···H-O

Caption: Carboxylic acid groups forming a cyclic dimer via hydrogen bonds.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 5-Methanesulfonyl-1H-indole-2-carboxylic acid. Based on data from analogous compounds, a clear spectroscopic profile can be predicted.

¹H NMR Spectroscopy

In a solvent like DMSO-d₆, the following proton signals are anticipated:

  • Carboxylic Acid (COOH): A very broad singlet appearing significantly downfield, typically >12 ppm.[10]

  • Indole Amine (N-H): A broad singlet around 11-12 ppm.[10]

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.5 ppm). The specific splitting patterns will be influenced by the substitution, with the protons adjacent to the electron-withdrawing sulfonyl group expected to be shifted further downfield.

  • Methanesulfonyl (CH₃): A sharp singlet corresponding to the three methyl protons, typically appearing around 3.0-3.5 ppm.

¹³C NMR Spectroscopy

The carbon spectrum provides complementary structural information:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear in the 160-180 ppm region.[11]

  • Aromatic Carbons: The carbons of the indole ring will resonate between 100-140 ppm.

  • Methyl Carbon (CH₃): The carbon of the methanesulfonyl group will appear upfield, typically in the 30-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups:

  • O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

  • N-H Stretch: A sharper peak around 3300-3400 cm⁻¹, corresponding to the indole N-H group.[8][9]

  • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

  • S=O Stretches: Two strong absorptions characteristic of the sulfone group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak should be readily observable.

  • Fragmentation: Common fragmentation pathways for carboxylic acid derivatives include the formation of an acylium ion [R-CO]⁺.[11] Other expected fragments would result from the loss of water (-18 Da) or the carboxyl group (-45 Da).

Chemical Reactivity and Stability

The reactivity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid is dominated by its functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will yield the corresponding ester. This is a standard method for protecting the carboxylic acid or for creating prodrugs.[4][12]

  • Amide Formation: Condensation with primary or secondary amines using a coupling agent (e.g., HBTU, EDC) produces amides, a common strategy in medicinal chemistry to explore structure-activity relationships.

  • Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation to form the parent indole, though this often requires harsh conditions such as high temperatures in a high-boiling solvent like quinoline, sometimes with a copper catalyst.[5][13]

Stability Considerations

The molecule is generally stable under typical laboratory conditions. However, the stability of heteroaromatic sulfonyl compounds can be a concern. While generally robust, they can be susceptible to nucleophilic attack or hydrolysis under strongly basic or acidic conditions, which could lead to cleavage of the sulfonyl group.[14][15]

Synthesis Strategies

A logical and established pathway to synthesize indole-2-carboxylic acids is through the Japp-Klingemann reaction followed by a Fischer indole cyclization. This approach offers a high degree of control over the substitution pattern.

General Synthetic Workflow cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Final Step Aniline Substituted Aniline (e.g., 4-methanesulfonylaniline) Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl Aniline->Diazonium Hydrazone Hydrazone Intermediate Diazonium->Hydrazone β-keto ester Diazonium->Hydrazone IndoleEster Indole-2-Carboxylic Ester Hydrazone->IndoleEster Acid catalyst (e.g., H⁺) Hydrazone->IndoleEster FinalProduct 5-Methanesulfonyl-1H- indole-2-carboxylic acid IndoleEster->FinalProduct Hydrolysis (e.g., NaOH, H₂O) IndoleEster->FinalProduct

Caption: A plausible synthetic route via Japp-Klingemann and Fischer Indole synthesis.

The key steps in this process are:

  • Diazotization: A starting aniline (in this case, 4-methanesulfonylaniline) is treated with nitrous acid to form a diazonium salt.

  • Coupling (Japp-Klingemann): The diazonium salt is reacted with a β-keto ester. This reaction forms a hydrazone intermediate.

  • Cyclization (Fischer Indole): The hydrazone is treated with an acid catalyst, which induces cyclization and elimination of ammonia to form the indole ring system, yielding an ethyl or methyl ester of the target molecule.

  • Hydrolysis: The final step is the saponification of the ester using a base like sodium hydroxide, followed by acidic workup to yield the desired carboxylic acid.

Experimental Protocol: Quantification by HPLC-UV

Accurate quantification is essential for any research or development activity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for this purpose. The following protocol is based on established methodologies for similar indole derivatives.[16]

Objective

To determine the concentration and purity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid in a sample using a validated HPLC-UV method.

Materials and Reagents
  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions
  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: ~280 nm (or determined by UV scan)

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standard solutions in sequence from lowest to highest concentration.

  • Prepare the unknown sample by dissolving it in methanol and diluting it with the initial mobile phase to an expected concentration within the calibration range.

  • Inject the unknown sample(s).

Data Analysis
  • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the standards.

  • Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC Quantification Workflow Prep Prepare Mobile Phase & Standards Equilibrate Equilibrate HPLC System Prep->Equilibrate Calibrate Inject Standards & Generate Calibration Curve Equilibrate->Calibrate Analyze Inject Unknown Sample(s) Calibrate->Analyze Calculate Calculate Concentration Analyze->Calculate

Caption: General workflow for quantification by HPLC.

Conclusion

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a thoughtfully designed molecule that combines the biologically relevant indole-2-carboxylic acid scaffold with the powerful electronic influence of a methanesulfonyl group. Its chemical properties—including heightened acidity, specific reactivity pathways, and potential for extensive hydrogen bonding—make it a compelling candidate for further investigation. As a versatile building block, it holds considerable potential for the synthesis of novel therapeutic agents, particularly in the fields of virology and metabolic diseases.[5][17] This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • octahydroindole-2-carboxylic acid deriv
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Indole-2-carboxylic acid. Chem-Impex.
  • Indole-2-carboxylic acid | Lipid Peroxid
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy.
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P.
  • Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid. Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • 5-methanesulfonyl-1h-indole-2-carboxylic acid (C10H9NO4S). PubChemLite.
  • 367501-41-5|5-(Methylsulfonyl)-1H-indole-2-carboxylic acid. BLDpharm.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446. PubChem.
  • Synthesis and biological activity of 5-chloro-3-(hydroxyp- methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides | Request PDF.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed.
  • Buy Indole-2-carboxylic acid | 1477-50-5. Smolecule.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
  • Special Issue: Sulfur-Nitrogen Heterocycles. PMC - NIH.
  • Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. ChemicalBook.
  • 21.
  • Synthesis of some Thiazolidinone derivatives from Indole 2-Carboxylic acid and Evaluation of its Xanthine oxidase inhibitory and Anti oxidant activity. [No Source Found].
  • 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.

Sources

An In-Depth Technical Guide to 5-Methanesulfonyl-1H-indole-2-carboxylic acid: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its fundamental identifiers, physicochemical properties, safety protocols, and its strategic application in the synthesis of pharmacologically relevant molecules.

Core Identifiers and Chemical Structure

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methanesulfonyl group at the 5-position and a carboxylic acid at the 2-position of the indole ring. This unique substitution pattern imparts specific electronic and steric properties that are attractive for molecular design in medicinal chemistry.

Below is a summary of its key identifiers:

IdentifierValueSource
CAS Number 367501-41-5[1]
Molecular Formula C₁₀H₉NO₄SN/A
Molecular Weight 239.25 g/mol N/A
IUPAC Name 5-(Methylsulfonyl)-1H-indole-2-carboxylic acidN/A
Canonical SMILES CS(=O)(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)ON/A

Physicochemical and Safety Profile

Table of Physicochemical Properties (Computed)

PropertyValueNote
XLogP3 1.8A measure of lipophilicity.
Hydrogen Bond Donor Count 2From the -COOH and -NH groups.
Hydrogen Bond Acceptor Count 5From the sulfonyl and carboxyl oxygens, and the indole nitrogen.
Rotatable Bond Count 2Indicates a degree of conformational flexibility.
Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Methanesulfonyl-1H-indole-2-carboxylic acid. The following Globally Harmonized System (GHS) classifications and precautionary statements should be noted.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reaction Chemistry

The synthesis of substituted indole-2-carboxylic acids can be achieved through various established methodologies. A particularly relevant and powerful method for constructing the indole scaffold is the Fischer indole synthesis , often preceded by a Japp-Klingemann reaction to generate the necessary phenylhydrazone intermediate.[2] This approach offers a versatile route to a wide array of substituted indoles.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and widely utilized synthetic strategy for preparing indole-2-carboxylic acids, adaptable for the synthesis of the title compound.

Synthetic_Workflow cluster_start Starting Materials cluster_reactions Key Transformations cluster_intermediates Intermediates & Product Substituted_Aniline Substituted Aniline (e.g., 4-methanesulfonylaniline) Diazotization Diazotization (NaNO₂, HCl) Substituted_Aniline->Diazotization Beta_Ketoester β-Ketoester (e.g., diethyl oxalate) Japp_Klingemann Japp-Klingemann Reaction Beta_Ketoester->Japp_Klingemann Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Hydrazone Phenylhydrazone Intermediate Japp_Klingemann->Hydrazone Fischer_Indole Fischer Indole Synthesis (Acid catalyst, Heat) Indole_Ester Indole-2-carboxylate Ester Fischer_Indole->Indole_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) Final_Product 5-Methanesulfonyl-1H-indole- 2-carboxylic acid Hydrolysis->Final_Product Diazonium_Salt->Japp_Klingemann Hydrazone->Fischer_Indole Indole_Ester->Hydrolysis caption Figure 1: Conceptual workflow for the synthesis of 5-substituted indole-2-carboxylic acids.

Figure 1: A conceptual workflow for the synthesis of 5-substituted indole-2-carboxylic acids.

Exemplary Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of a structurally related analogue and illustrates the key steps.[2] Researchers should optimize these conditions for the specific synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

Step 1: Diazotization of 4-Methanesulfonylaniline

  • Suspend 4-methanesulfonylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use in the next step.

Step 2: Japp-Klingemann Reaction to form the Phenylhydrazone

  • In a separate flask, dissolve diethyl oxalate and a suitable base (e.g., sodium ethoxide) in ethanol.

  • Cool the solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the β-ketoester solution, maintaining a slightly acidic to neutral pH by the addition of a buffer like sodium acetate.

  • Allow the reaction to warm to room temperature and stir until the formation of the phenylhydrazone is complete (monitored by TLC).

  • Isolate the crude hydrazone by filtration or extraction.

Step 3: Fischer Indole Synthesis to form the Indole-2-carboxylate Ester

  • Dissolve the crude phenylhydrazone in a suitable solvent such as glacial acetic acid or ethanol.

  • Add a strong acid catalyst, for example, by bubbling gaseous HCl through the solution or by using polyphosphoric acid.

  • Heat the reaction mixture to reflux until cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the crude indole ester.

  • Purify the product by recrystallization or column chromatography.

Step 4: Hydrolysis to 5-Methanesulfonyl-1H-indole-2-carboxylic acid

  • Dissolve the purified indole-2-carboxylate ester in a mixture of a suitable solvent (e.g., THF or ethanol) and water.

  • Add a base such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

5-Methanesulfonyl-1H-indole-2-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4]

The methanesulfonyl group is a key functional group in modern drug design.[5] Its inclusion can modulate a compound's physicochemical properties in several beneficial ways:

  • Increased Polarity and Solubility: The polar sulfonyl group can enhance aqueous solubility, which is often a critical parameter for drug candidates.

  • Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.

  • Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of enzymes and as modulators of protein-protein interactions. For instance, related indole-2-carboxamides have been explored for their anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease.[3] The carboxylic acid handle of the title compound provides a convenient point for chemical modification, allowing for the facile synthesis of amides, esters, and other derivatives to explore structure-activity relationships.

Conclusion

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a strategically important building block for medicinal chemists. Its well-defined structure, coupled with the advantageous properties imparted by the methanesulfonyl group, makes it a valuable starting material for the synthesis of novel compounds with therapeutic potential. The established synthetic routes, such as the Japp-Klingemann and Fischer indole syntheses, provide reliable methods for its preparation and for the generation of diverse libraries of indole-2-carboxylic acid derivatives for biological screening. As the demand for novel and effective therapeutics continues to grow, the utility of such well-characterized and versatile building blocks will remain paramount in the field of drug discovery.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P, et al.[Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of privileged scaffolds is paramount. 5-Methanesulfonyl-1H-indole-2-carboxylic acid is a highly versatile, bifunctional building block utilized extensively in the synthesis of targeted therapeutics. Combining the biomimetic properties of the indole core with the metabolic stability and hydrogen-bonding capacity of a methanesulfonyl group, this compound serves as a critical intermediate for developing kinase inhibitors, CCR3 antagonists, and COX-2 inhibitors[1][2].

Designed for researchers and drug development professionals, this whitepaper provides an authoritative analysis of the compound’s molecular properties, structural causality, and a field-proven, self-validating synthetic methodology.

Physicochemical Profiling & Structural Causality

Understanding the exact physicochemical parameters of a building block is the first step in rational drug design. The molecular weight and formula dictate the compound's ligand efficiency and trajectory within Lipinski's Rule of Five space.

Quantitative Data Profile
PropertyValue
Chemical Name 5-Methanesulfonyl-1H-indole-2-carboxylic acid
CAS Registry Number 367501-41-5
Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
Monoisotopic Mass 239.02522 Da
Topological Polar Surface Area (TPSA) 95.6 Ų
Hydrogen Bond Donors / Acceptors 2 / 4

Data sourced from standardized chemical databases[3].

Causality in Scaffold Design

As an application scientist, I evaluate this molecule based on its three distinct functional domains:

  • The Indole Core: A privileged pharmacophore that mimics endogenous ligands (e.g., tryptophan, serotonin), providing favorable π-π stacking and hydrophobic interactions within target protein pockets.

  • The 5-Methanesulfonyl Group: A strong electron-withdrawing group (EWG). Causality: By pulling electron density away from the indole ring, it significantly reduces the scaffold's susceptibility to cytochrome P450-mediated oxidative degradation (specifically blocking the metabolically vulnerable C5 position). Furthermore, the sulfonyl oxygens act as potent, directional hydrogen-bond acceptors.

  • The 2-Carboxylic Acid: Acts as a primary synthetic handle for amide coupling. Biologically, if left uncoupled, it serves as a bioisostere capable of forming robust salt bridges with basic amino acid residues (such as Arginine or Lysine) in receptor allosteric sites.

Synthetic Workflow & Experimental Protocol

To synthesize 5-Methanesulfonyl-1H-indole-2-carboxylic acid with high fidelity, we employ a modified Fischer Indole Synthesis followed by alkaline hydrolysis.

Synthesis A (4-Methanesulfonylphenyl) hydrazine C Hydrazone Intermediate A->C Acid Catalyst EtOH, Reflux B Ethyl Pyruvate B->C D Ethyl 5-methanesulfonyl- 1H-indole-2-carboxylate C->D Fischer Indole Cyclization (PPA) E 5-Methanesulfonyl-1H- indole-2-carboxylic acid D->E 1. LiOH/THF/H2O 2. HCl (Acidification)

Figure 1: Step-by-step synthetic workflow for 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

Step-by-Step Methodology

Step 1: Hydrazone Formation

  • Procedure: Suspend (4-methanesulfonylphenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid and reflux for 2 hours.

  • Causality: The slight excess of ethyl pyruvate ensures complete consumption of the hydrazine. Acetic acid provides mild protonation to activate the carbonyl carbon, facilitating nucleophilic attack without degrading the acid-sensitive starting materials.

Step 2: Fischer Indole Cyclization

  • Procedure: Isolate the hydrazone intermediate and dissolve it in Polyphosphoric acid (PPA). Heat the mixture to 90°C under an inert atmosphere for 4 hours.

  • Causality: PPA serves a dual purpose as both the solvent and a potent dehydrating Lewis acid. It drives the critical [3,3]-sigmatropic rearrangement of the enehydrazine tautomer, forcing the equilibrium irreversibly toward the aromatized indole ester.

Step 3: Alkaline Hydrolysis (A Self-Validating System)

  • Procedure: Dissolve the resulting ethyl 5-methanesulfonyl-1H-indole-2-carboxylate in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir at room temperature.

  • Causality & Validation: This step is engineered as a self-validating system . THF solubilizes the hydrophobic ester, while water carries the hydroxide nucleophile. As the ester cleaves, the product becomes a highly water-soluble lithium carboxylate salt. By washing the biphasic mixture with ethyl acetate before acidification, all unreacted ester and organic impurities are stripped away. Upon dropwise addition of 2M HCl to the aqueous layer (lowering pH to ~2), the protonated target compound rapidly precipitates. This immediate phase change from a clear solution to a thick, filterable solid provides instant, visual validation of successful conversion and high purity.

Analytical Validation Protocol

To confirm the molecular weight and structural integrity, the following analytical validations are required:

  • LC-MS (Electrospray Ionization): Run in negative ion mode (ESI-).

    • Causality: The carboxylic acid moiety readily deprotonates, yielding a dominant[M-H]⁻ peak at m/z 238.0. This directly confirms the monoisotopic mass of the target formula (C10H9NO4S)[3].

  • ¹H NMR (400 MHz, DMSO-d6):

    • Causality: DMSO-d6 is mandatory due to the strong intermolecular hydrogen bonding of the sulfonyl and carboxyl groups, which renders the compound insoluble in CDCl3. Expect a broad singlet >11.5 ppm (indole N-H), a highly deshielded doublet for the C4-H proton (due to the adjacent EWG sulfonyl group), and a sharp 3H singlet at ~3.2 ppm confirming the intact methanesulfonyl methyl group.

Pharmacological Application & Target Interaction

In drug development, 5-Methanesulfonyl-1H-indole-2-carboxylic acid is rarely the final drug; rather, it is the crucial "warhead" or anchoring scaffold. Patent literature highlights its extensive use in synthesizing piperidine/piperazine amides that act as Autotaxin inhibitors and CCR3 antagonists[1], as well as precursors for selective COX-2 inhibitors[2].

Signaling Ligand Indole-2-Carboxamide Derivative Target Target Receptor (e.g., CCR3 / COX-2) Ligand->Target Binding via H-bonds & Hydrophobic interactions Complex Ligand-Receptor Complex Target->Complex Conformational Shift Downstream Inhibition of Pro-inflammatory Cascade Complex->Downstream Signal Transduction Blockade Response Reduced Inflammation & Tissue Remodeling Downstream->Response Cellular Response

Figure 2: Pharmacodynamic mechanism of indole-2-carboxylic acid derivatives in target pathways.

By coupling the 2-carboxylic acid with various pharmacophores, researchers can precisely tune the molecule to fit into the hydrophobic pockets of target enzymes, while the 5-methanesulfonyl group locks the molecule in the correct orientation via hydrogen bonding with the receptor backbone.

References

  • Title: 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Piperidine and piperazine derivatives as autotaxin inhibitors / Substituted piperidines as CCR3 antagonists (Patent US8278302B2)
  • Title: 甲基5-甲基磺基吲哚-2-甲酯 - CAS号205873-28-5 (Methyl 5-methylsulfonyl-1H-indole-2-carboxylate) Source: Molaid Chemical Database URL: [Link]

Sources

Solubility Profile of 5-Methanesulfonyl-1H-indole-2-carboxylic acid: A Comparative Analysis in Water and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a therapeutic agent.[1][2] Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation, ultimately leading to the failure of otherwise promising drug candidates.[1][3] This guide provides an in-depth technical analysis of the solubility profile of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, a molecule of interest within the versatile indole family of compounds.

We will dissect the structural attributes of this molecule to predict its behavior in two fundamentally different yet equally important solvents in pharmaceutical research: Water, the universal biological solvent, and Dimethyl Sulfoxide (DMSO), the workhorse for compound storage and high-throughput screening. By understanding the interplay between the solute and these solvents, researchers can make informed decisions regarding experimental design, formulation strategies, and the interpretation of biological data.

Molecular Architecture and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure.[4] 5-Methanesulfonyl-1H-indole-2-carboxylic acid is a multi-functionalized indole derivative. Its structure dictates its interaction with surrounding solvent molecules.

Table 1: Physicochemical Properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

PropertyValueSource
Molecular Formula C₁₀H₉NO₄S[5]
Molecular Weight 239.25 g/mol [5]
IUPAC Name 5-methylsulfonyl-1H-indole-2-carboxylic acid[5]

The molecule's architecture presents a duality: a largely nonpolar, aromatic indole core juxtaposed with highly polar functional groups. This balance is key to its solubility characteristics.

  • Indole Nucleus: The bicyclic aromatic indole ring system is inherently hydrophobic and contributes to low aqueous solubility.

  • Carboxylic Acid Group (-COOH): This is a key polar, ionizable functional group. It can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). Crucially, its ionization state is pH-dependent. In environments with a pH above its pKa, the carboxylic acid will deprotonate to form a highly polar carboxylate anion (-COO⁻), which dramatically enhances water solubility.[1]

  • Methanesulfonyl Group (-SO₂CH₃): This is a strongly polar, aprotic group.[6] The two oxygen atoms are potent hydrogen bond acceptors. The inclusion of sulfonyl and sulfonamide moieties is a common strategy in medicinal chemistry to modulate physicochemical properties, including solubility.[6]

This structural analysis allows us to apply the fundamental principle of "like dissolves like"[7] to predict the compound's behavior in different solvents.

Solubility Profile in Aqueous Media (Water)

Theoretical Assessment: Given the significant hydrophobic surface area of the indole ring, 5-Methanesulfonyl-1H-indole-2-carboxylic acid is predicted to have low intrinsic solubility in neutral water. While the polar carboxylic acid and methanesulfonyl groups can engage in hydrogen bonding with water, these interactions may not be sufficient to overcome the strong intermolecular forces within the compound's crystal lattice and disrupt the highly ordered hydrogen-bonding network of water. Such compounds are often categorized as "brick dust" due to their poor water solubility.[1]

The Critical Influence of pH: For an ionizable compound like this, solubility is not a single value but a function of pH.[1] The carboxylic acid group is acidic, and its pKa value is the inflection point for its solubility profile.

  • At pH < pKa: The compound will exist predominantly in its neutral, protonated form (R-COOH). In this state, solubility is at its minimum.

  • At pH > pKa: The compound will deprotonate to form the anionic carboxylate salt (R-COO⁻). This ionic form is significantly more polar and thus more readily solvated by water molecules, leading to a substantial increase in solubility.

This pH-dependent solubility is a critical consideration for oral drug development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[3]

Solubility Profile in Dimethyl Sulfoxide (DMSO)

Theoretical Assessment: DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions.[8] It is an exceptional solvent for several reasons:

  • High Polarity: DMSO can effectively solvate a wide range of polar and nonpolar molecules.

  • Strong Hydrogen Bond Acceptor: The sulfoxide oxygen is a strong hydrogen bond acceptor, allowing it to interact favorably with the carboxylic acid proton of the solute.

  • Disruption of Crystal Lattice: DMSO is highly effective at penetrating and disrupting the crystal lattice energy of solid compounds.

Based on these properties, it is anticipated that 5-Methanesulfonyl-1H-indole-2-carboxylic acid will exhibit high solubility in DMSO. This makes DMSO an ideal solvent for preparing stock solutions for use in biological assays.

Practical Considerations for DMSO Stocks: Researchers must be mindful of DMSO's hygroscopic nature. It readily absorbs atmospheric water, which can alter the solvent properties and potentially cause less soluble compounds to precipitate over time, especially during freeze-thaw cycles.[9]

Comparative Solubility Summary

The contrasting properties of water and DMSO lead to a starkly different solubility profile for 5-Methanesulfonyl-1H-indole-2-carboxylic acid in each solvent.

Table 2: Comparative Solubility Profile

SolventSolvent TypeKey InteractionsPredicted SolubilityRationale
Water Polar, ProticHydrogen bonding, Dipole-dipole, Ionic (at high pH)Low (pH-dependent) The large hydrophobic indole core dominates, limiting solubility at neutral pH. Solubility increases significantly as the carboxylic acid ionizes at pH > pKa.
DMSO Polar, AproticStrong H-bond acceptor, Dipole-dipoleHigh DMSO is a powerful solvent capable of disrupting the crystal lattice and effectively solvating both the polar and nonpolar regions of the molecule.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To empirically validate the theoretical solubility profile, the gold-standard shake-flask method for determining equilibrium solubility is recommended.[7][10][11] This method measures the thermodynamic solubility, which is the true saturation point of a compound in a solvent at equilibrium.[11]

Methodology:

  • Preparation:

    • Accurately weigh an excess amount of solid 5-Methanesulfonyl-1H-indole-2-carboxylic acid into a series of inert glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid remains at the end of the experiment.[10]

    • Add a precise volume of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline for aqueous solubility, or pure DMSO) to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[7][12]

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed to let the excess solid settle.

    • Separate the saturated supernatant from the undissolved solid. This is a critical step and is best achieved by centrifugation followed by careful filtration through a low-binding syringe filter (e.g., 0.45 µm PTFE).[7][12]

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7] A standard calibration curve must be prepared to ensure accurate quantification.

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., µg/mL or mg/mL) or molarity (e.g., µM or mM) at the specified temperature and pH.[7]

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Weigh Excess Solid (Compound) B Add Known Volume of Solvent C Seal Vials & Agitate (24-72h at constant T) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (e.g., 0.45µm PTFE) D->E F Analyze Filtrate (e.g., HPLC-UV) E->F G Calculate Concentration vs. Standard Curve F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Conclusion

The solubility profile of 5-Methanesulfonyl-1H-indole-2-carboxylic acid is a tale of two solvents, dictated by its molecular architecture. Its behavior in aqueous solution is characterized by low intrinsic solubility, which is highly dependent on pH due to the presence of the ionizable carboxylic acid group. Conversely, its robust solubility in DMSO makes this solvent ideal for handling and screening purposes. A thorough understanding and experimental validation of this profile are essential for advancing the study of this compound, enabling rational formulation design for in vivo studies and ensuring data integrity from in vitro assays. This knowledge forms a critical pillar in the comprehensive characterization required for modern drug discovery.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • PubChem. (n.d.). 5-Methanesulfonyl-1H-indole-2-carboxylic acid.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • The Essential of the Solubility for Drug Action - Crimson Publishers. (2023, September 21).
  • (PDF) Principles of Solubility - ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Direct C-7 sulfonamination of indolines 35 with sulfonyl azids 36...
  • PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.

Sources

pKa values and acidity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 5-Methanesulfonyl-1H-indole-2-carboxylic Acid

Executive Summary

5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) represents a critical scaffold in medicinal chemistry, particularly in the design of NMDA receptor antagonists (glycine site) and kinase inhibitors.[1] Its physicochemical behavior is defined by the interplay between the acidic carboxyl group at position 2 and the strongly electron-withdrawing methanesulfonyl group at position 5.

This guide provides an in-depth analysis of the compound's acidity (pKa), offering calculated values derived from Hammett substituent constants in the absence of direct experimental literature. It details the structural causality behind these values and provides a validated experimental protocol for their determination, ensuring researchers can generate high-fidelity data in their own laboratories.[1]

Molecular Architecture & Electronic Effects

The acidity of this molecule is governed by two ionizable protons: the carboxylic acid proton (


) and the indole nitrogen proton (

).
Structural Analysis
  • Core Scaffold: Indole (benzopyrrole).

  • Primary Acidic Center (C2): A carboxylic acid group. In unsubstituted indole-2-carboxylic acid, this group has a pKa of approximately 3.6–3.8.[1]

  • Electronic Modulator (C5): A methanesulfonyl group (

    
    ).[1] This is a potent Electron Withdrawing Group (EWG) with a Hammett constant (
    
    
    
    ) of approximately 0.72.
Electronic Causality (Hammett Analysis)

The methanesulfonyl group exerts a strong inductive ($ -I


 -M $) effect. Located at the 5-position, it is effectively para to the indole nitrogen and communicates electronically with the 2-carboxyl group through the conjugated 

-system.[1]
  • Effect on Carboxyl Acidity (

    
    ):  The EWG density at C5 withdraws electron density from the indole ring, stabilizing the resultant carboxylate anion (
    
    
    
    ) at C2. This stabilization makes the proton easier to release, thereby lowering the pKa compared to the parent indole-2-carboxylic acid.[1]
  • Effect on Indole N-H Acidity (

    
    ):  The combined electron withdrawal from the C2-carbonyl and the C5-sulfonyl group significantly increases the acidity of the N-H proton, likely shifting its pKa from ~17 (unsubstituted indole) to the range of 12–13.
    

pKa Data & Ionization Profile

As direct experimental values are sparse in open literature, the following values are high-confidence predictions based on Structure-Acidity Relationship (SAR) algorithms and Hammett equation derivations.

Table 1: Physicochemical Constants

ParameterValue (Estimated)Context
pKa₁ (COOH) 3.15 ± 0.20 Primary ionization.[1] Stronger acid than parent (pKa ~3.69).
pKa₂ (N-H) 12.5 ± 0.5 Secondary ionization. Very weak acid, relevant in basic conditions.
logP (Neutral) 1.5 - 1.8 Moderate lipophilicity.[1]
logD (pH 7.4) -1.5 to -1.0 Highly soluble/ionized at physiological pH.[1]
Molecular Weight 239.25 g/mol Fragment-like space.[1]
Diagram: Ionization Equilibria

The following diagram illustrates the sequential deprotonation steps.

IonizationScheme Neutral Neutral Species (COOH, NH) MonoAnion Mono-Anion (COO-, NH) Neutral->MonoAnion pKa1 ≈ 3.15 (Carboxyl) DiAnion Di-Anion (COO-, N-) MonoAnion->DiAnion pKa2 ≈ 12.5 (Indole NH)

Figure 1: Sequential ionization pathway of 5-methanesulfonyl-1H-indole-2-carboxylic acid.

Experimental Methodologies

For researchers needing to validate these values experimentally, standard aqueous titration is often insufficient due to the compound's low solubility in its neutral form (pH < 3). The Yasuda-Shedlovsky Extrapolation Method (Cosolvent Titration) is the gold standard protocol for this class of molecules.

Protocol: Potentiometric Titration in Methanol-Water

Objective: Determine thermodynamic aqueous pKa (


) by extrapolating from apparent pKa values (

) measured in varying methanol/water ratios.

Reagents:

  • Analyte: ~5 mg of 5-Methanesulfonyl-1H-indole-2-carboxylic acid (High Purity >98%).[1]

  • Titrant: 0.1 N KOH (Carbonate-free).[1]

  • Solvent: Methanol (HPLC Grade) and degassed water.

  • Ionic Strength Adjuster: 0.15 M KCl.[2][3]

Step-by-Step Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

  • Dissolution: Dissolve the analyte in the specific cosolvent mixture to achieve a concentration of ~1 mM. Ensure complete dissolution (sonicate if necessary).

  • Acidification: Add a known excess of HCl to lower the starting pH to ~1.5 (ensuring the species is fully protonated).

  • Titration: Titrate with 0.1 N KOH under nitrogen atmosphere at 25°C. Record pH vs. Volume data points.

  • Data Processing:

    • Calculate the apparent

      
       for each methanol fraction using the Bjerrum difference plot or Gran plot method.
      
    • Yasuda-Shedlovsky Equation: Plot

      
       vs. 
      
      
      
      (dielectric constant of the mixture).
    • Extrapolation: The y-intercept of the linear regression corresponds to the aqueous pKa.

Diagram: Experimental Logic Flow

ExperimentalWorkflow Start Start: Solid Analyte SolubilityCheck Check Aqueous Solubility (pH < 3) Start->SolubilityCheck DirectTitration Method A: Aqueous Titration (If Soluble) SolubilityCheck->DirectTitration Soluble CosolventTitration Method B: Cosolvent Titration (Methanol/Water) SolubilityCheck->CosolventTitration Insoluble (Likely) PrepSamples Prepare 30%, 40%, 50% MeOH Mixtures CosolventTitration->PrepSamples Titrate Potentiometric Titration (0.1N KOH, 25°C, N2 purge) PrepSamples->Titrate CalcApparent Calculate Apparent pKa (ps) for each %MeOH Titrate->CalcApparent YasudaPlot Yasuda-Shedlovsky Plot (pKa_ps + log[H2O] vs 1/ε) CalcApparent->YasudaPlot Extrapolate Extrapolate to 0% MeOH (Aqueous pKa) YasudaPlot->Extrapolate

Figure 2: Decision tree and workflow for accurate pKa determination of insoluble acids.

Implications for Drug Development

Biological Solubility & Permeability[1][2]
  • Stomach (pH 1.5 - 2.0): The compound exists in its neutral form.[1] Solubility will be limited by the intrinsic solubility (

    
    ) of the indole core. Formulation strategies (e.g., micronization, amorphous solid dispersions) may be required for oral bioavailability.
    
  • Intestine/Blood (pH 6.5 - 7.4): Since

    
     (7.4 > 3.15), the compound will be >99.9% ionized (mono-anionic). This imparts high aqueous solubility but may limit passive membrane permeability.
    
  • Blood-Brain Barrier (BBB): As a likely NMDA antagonist candidate, CNS penetration is key.[1] The anionic nature at physiological pH suggests low passive BBB permeability. Successful CNS delivery would likely require active transport (e.g., LAT1) or prodrug strategies (e.g., esterification of the carboxyl group) to mask the charge.

Structure-Activity Relationship (SAR) Logic

The 5-methanesulfonyl group is not merely an electronic tuner; it often serves as a hydrogen bond acceptor in the receptor pocket.[1] The high acidity of the carboxylic acid ensures a strong salt bridge interaction with cationic residues (e.g., Arginine or Lysine) in the target protein binding site.

SAR_Logic cluster_0 Pharmacodynamic Effects cluster_1 Pharmacokinetic Effects Molecule 5-Methanesulfonyl-1H-indole-2-COOH SaltBridge Salt Bridge Formation (via COO- at pH 7.4) Molecule->SaltBridge Low pKa (3.15) HBond H-Bond Acceptor (via SO2Me group) Molecule->HBond EWG Nature Solubility High Intestinal Solubility (Ionized Form) Molecule->Solubility Ionization Permeability Low Passive Permeability (Requires Transporters/Prodrugs) Molecule->Permeability Negative Charge

Figure 3: Impact of physicochemical properties on Pharmacodynamics and Pharmacokinetics.[1]

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa measurement protocols).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[4] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • PubChem. (2023). Indole-2-carboxylic acid (CID 72899).[1][5] National Library of Medicine. Link

  • Box, K., & Comer, J. (2008). Physicochemical Profiling in Drug Research: A Brief Survey of the State-of-the-Art of Experimental Methods. Current Drug Metabolism.
  • ResearchGate. (2010). Hammett's substitution constant for the methylsulphonyl group.[6] Link

Sources

Thermodynamic Stability of 5-Methanesulfonyl-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

5-Methanesulfonyl-indole (5-MSI) and its derivatives represent a specialized class of pharmacophores where the electron-withdrawing sulfonyl moiety (


) at the C5 position significantly alters the thermodynamic and chemical profile of the indole scaffold. Unlike electron-rich indoles (e.g., 5-methoxyindole) which are prone to oxidative degradation, the 5-sulfonyl group deactivates the 

-system, enhancing oxidative stability while simultaneously increasing the acidity of the N1-proton.

This guide provides a rigorous analysis of the thermodynamic stability of 5-MSI derivatives, detailing the physicochemical principles governing their behavior, experimental protocols for stability assessment, and the causality behind their degradation pathways.

Part 2: Physicochemical Profile & Electronic Effects

To understand the stability of 5-MSI, one must first quantify the electronic perturbation introduced by the methanesulfonyl group.

Electronic Deactivation and Ring Stability

The methanesulfonyl group is a strong electron-withdrawing group (EWG) with a Hammett constant (


) of approximately 0.72.
  • Effect on C3-Reactivity: The indole C3 position is typically nucleophilic. The 5-SO

    
    Me group reduces electron density at C3, making the ring less susceptible to electrophilic attack and oxidative polymerization (a common degradation pathway for indoles).
    
  • Effect on N1-Acidity: The EWG effect is transmitted through the conjugated system, stabilizing the conjugate base (indolyl anion). Consequently, the pKa of the N1-H is lowered from ~17 (unsubstituted indole in DMSO) to approximately 14–15. This increases thermodynamic stability in neutral media but heightens sensitivity to base-mediated degradation or N-alkylation.

Solubility and Lipophilicity[1][2]
  • Lipophilicity (LogP): ~1.57. The sulfone moiety adds polarity compared to a methyl group but maintains moderate lipophilicity, making it suitable for CNS targets (e.g., 5-HT6 ligands).

  • Solubility:

    • Water:[1] Low (< 10 µM predicted).

    • DMSO/Methanol: High solubility due to dipole-dipole interactions with the sulfonyl group.

Table 1: Key Physicochemical Properties of 5-Methanesulfonyl-indole

PropertyValue / CharacteristicImpact on Stability
Molecular Weight 195.24 g/mol N/A
Physical State Crystalline SolidHigh lattice energy contributes to solid-state stability.
Melting Point High (Derivative dependent, typically >150°C)High MP correlates with stable crystal packing.
pKa (DMSO) ~14.5 (Predicted)Increased acidity requires buffering in aqueous formulations.
Hammett

0.72Stabilizes against oxidation; destabilizes N-H bond in basic conditions.

Part 3: Thermodynamic Stability Assessment

Thermodynamic stability in this context refers to the compound's resistance to change in its free energy state, manifesting as resistance to thermal decomposition, hydrolysis, and polymorphic transitions.

Solid-State Stability (Polymorphism)

Sulfonyl indoles are prone to polymorphism due to the directional hydrogen bonding capability of the sulfonamide-like oxygen atoms and the indole N-H.

  • Risk: Metastable polymorphs may convert to stable forms during storage, altering solubility and dissolution rates.

  • Protocol: Differential Scanning Calorimetry (DSC) is the primary tool for identifying these transitions.

Thermal Stability (TGA/DSC)

The sulfonyl group itself is thermally robust, often stable up to 300°C. Decomposition typically initiates at the indole ring or via methyl migration at extreme temperatures.

Experimental Protocol: Thermal Analysis

  • Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT 650).

  • Sample: 5–10 mg of dried 5-MSI derivative.

  • Purge Gas: Nitrogen (50 mL/min) to assess non-oxidative thermal stability; Air to assess oxidative thermal stability.

  • Ramp: 10°C/min from 30°C to 400°C.

  • Criteria: The onset of mass loss (TGA) or exothermic events (DSC) defines the thermodynamic limit.

Solution State Stability (Hydrolysis & Oxidation)
  • Hydrolysis: The C-S and S-C bonds in the sulfone are chemically inert to standard acidic/basic hydrolysis. The indole ring remains the limiting factor.

  • Oxidation: While 5-MSI is more stable than 5-hydroxyindole, strong oxidants (peroxides) can attack the C2-C3 double bond, leading to oxindole formation or ring cleavage (kynurenine pathway).

Part 4: Forced Degradation & Stress Testing Protocols

To validate the stability profile, a "self-validating" stress testing system is required. This ensures that any degradation observed is due to the stressor and not an artifact of the method.

Workflow Visualization

The following diagram outlines the logical flow for stability assessment, distinguishing between solid-state and solution-state pathways.

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Solution Forced Degradation (Solution) Start 5-Methanesulfonyl-indole Sample DSC Thermal Analysis (DSC / TGA) Start->DSC XRD X-Ray Diffraction (Polymorph Check) Start->XRD Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Oxid Oxidative Stress (3% H2O2, RT) Start->Oxid Photo Photostability (UV/Vis, 1.2M Lux) Start->Photo SolidResult Melting Point & Crystal Stability DSC->SolidResult XRD->SolidResult Report Thermodynamic Stability Profile SolidResult->Report Analysis HPLC-DAD / LC-MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Analysis->Report

Caption: Figure 1. Integrated workflow for thermodynamic and chemical stability assessment of 5-MSI derivatives.

Detailed Protocols
A. Acid/Base Stress Testing

Objective: Determine the susceptibility of the indole ring to hydrolysis or proton-catalyzed polymerization.

  • Preparation: Dissolve 5-MSI to 1 mg/mL in MeOH/Water (50:50).

  • Acid Stress: Add equal volume 0.2N HCl (Final conc 0.1N). Heat at 60°C for 24 hours.

  • Base Stress: Add equal volume 0.2N NaOH (Final conc 0.1N). Heat at 60°C for 24 hours.

    • Note: 5-MSI is expected to be stable in acid but may show N-deprotonation/degradation in strong base due to the EWG effect.

  • Neutralization: Quench with equal volume of base/acid before HPLC injection.

B. Oxidative Stress

Objective: Evaluate resistance to N-oxide formation or C2-C3 cleavage.

  • Protocol: Treat 1 mg/mL sample with 3% H

    
    O
    
    
    
    at room temperature.
  • Timepoints: 0, 2, 6, 24 hours.

  • Analysis: Monitor for +16 Da (N-oxide) or +32 Da (Dioxindole) peaks via LC-MS.

Part 5: Degradation Pathways & Mechanistic Insights

The degradation of 5-MSI follows distinct mechanistic pathways governed by the thermodynamics of the intermediates.

Oxidative Cleavage (The Kynurenine Pathway Analog)

Under extreme oxidative stress, the C2-C3 double bond is the thermodynamic weak point. The 5-SO


Me group raises the activation energy for this reaction compared to 5-methoxyindole, but does not eliminate it.
N-Alkylation/Dimerization (Base Catalyzed)

In basic conditions, the 5-MSI anion (stabilized by sulfone resonance) is a soft nucleophile. If impurities (like alkyl halides) are present, N-alkylation occurs rapidly. In the absence of electrophiles, radical dimerization at C3 is possible but rare due to steric and electronic hindrance.

DegradationPathways Indole 5-MSI (Intact) Anion Indolyl Anion (Resonance Stabilized) Indole->Anion Base (OH-) Fast Equilibrium Oxindole Oxindole Derivative Indole->Oxindole Oxidation (H2O2) Slow Anion->Indole Acid (H+) Cleavage Ring Cleavage (Keto-amide) Oxindole->Cleavage Further Oxidation

Caption: Figure 2.[2] Primary chemical degradation pathways for 5-Methanesulfonyl-indole.

Part 6: Synthesis & Applications in Drug Discovery

The thermodynamic stability of 5-MSI makes it a valuable intermediate. It is often synthesized via Copper-Catalyzed C5-Sulfonylation or from Indole-5-carboxaldehyde .

  • Synthesis Note: The formation of the C-S bond is thermodynamically favorable. Recent methods use sodium sulfinates and iodine/DMSO systems to install the sulfonyl group directly, avoiding unstable diazonium intermediates.

  • Applications:

    • 5-HT6 Antagonists: The sulfonyl group mimics the pharmacophore required for serotonin receptor binding while improving metabolic stability compared to sulfonamides.

    • Anticancer Agents: Used in FGFR2 inhibitors where the rigid, stable indole core positions the sulfone to interact with hinge region amino acids.

References

  • PubChem. (2025).[3] 5-(Methanesulfonyl)-2,3-dihydro-1H-indole Compound Summary. National Library of Medicine. [Link]

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)indoles, a New Family of SF5 Heterocycles. ACS Omega / PMC. [Link]

  • Pan, Y., et al. (2022). The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline... via a free radical cascade pathway. RSC Advances. [Link]

  • Holenz, J., et al. (2017). Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, moving beyond standard Safety Data Sheet (SDS) information to deliver actionable insights for researchers and drug development professionals. By understanding the compound's chemical nature and reactivity, we can build robust, self-validating safety protocols that protect both the researcher and the integrity of the experiment.

Introduction: A Molecule of Interest in Modern Drug Discovery

5-Methanesulfonyl-1H-indole-2-carboxylic acid belongs to a class of compounds with significant potential in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active molecules and approved drugs.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including as antiviral agents (specifically as HIV-1 integrase inhibitors), anticancer compounds, and neuroprotective agents.[2][3][4][5] The addition of the methanesulfonyl group, an electron-withdrawing and polar moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this specific compound a valuable tool for chemical biology and drug discovery programs.[6][7]

This document serves as a technical resource to bridge the gap between basic safety data and the practical, nuanced handling required in a research environment.

Physicochemical & Reactivity Profile: The "Why" Behind the Hazard

A foundational understanding of the molecule's structure is critical to anticipating its behavior and associated hazards. The reactivity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid is dictated by its three key functional groups: the indole ring, the carboxylic acid, and the methanesulfonyl group.

PropertyDataSource
IUPAC Name 5-methylsulfonyl-1H-indole-2-carboxylic acid[PubChem CID 22394446][8]
CAS Number 367501-41-5[PubChem CID 22394446][8]
Molecular Formula C10H9NO4S[PubChem CID 22394446][8]
Molecular Weight 239.25 g/mol [PubChem CID 22394446][8]
Appearance Off-white to yellow amorphous powder (inferred from related compounds)[Chem-Supply Pty Ltd][]
GHS Hazards Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), Respiratory Irritation (Cat. 3)[PubChem CID 22394446][8]

Key Functional Group Insights:

  • The Indole Ring: This bicyclic aromatic system is electron-rich and susceptible to oxidation. While generally stable, this feature is the primary reason for incompatibility with strong oxidizing agents.

  • The Carboxylic Acid: As the most reactive site for many synthetic transformations, the acidic proton makes the compound incompatible with strong bases. This group is the focal point for common reactions like esterification and amide bond formation.[2][10] It is also susceptible to decarboxylation at high temperatures.[2]

  • The Methanesulfonyl Group: This highly polar, electron-withdrawing group enhances the acidity of the N-H proton of the indole ring compared to unsubstituted indoles. It also increases the potential for hydrogen bonding, influencing solubility and crystal packing. During combustion, this group is the source of hazardous sulfur oxide (SOx) gases.

Inherent Instabilities & Incompatibilities:

  • Strong Bases: Will cause a rapid and potentially exothermic acid-base reaction.

  • Strong Oxidizing Agents: Can lead to uncontrolled oxidation and degradation of the indole ring, creating a risk of fire or explosion.

  • Thermal Decomposition: When heated to decomposition, the compound will emit toxic fumes of carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[11]

Hazard Identification & Risk Assessment: A Proactive Approach

The known GHS classifications provide a starting point for risk assessment. However, for a research chemical, the absence of comprehensive toxicological data necessitates a more cautious and narrative-driven approach.

Hazard ClassGHS ClassificationCausality and Field Insight
Skin Corrosion/IrritationWarning: H315 - Causes skin irritationAs a crystalline, acidic organic solid, irritation upon contact is expected. Fine dust can cause mechanical abrasion, while the compound's acidity can chemically irritate the skin.
Serious Eye Damage/IrritationWarning: H319 - Causes serious eye irritationThe eyes are particularly sensitive to acidic dust particles. This is considered a significant risk, requiring mandatory eye protection.
Specific Target Organ ToxicityWarning: H335 - May cause respiratory irritationInhalation of fine dust is the primary route of exposure leading to irritation of the respiratory tract. This hazard mandates the use of engineering controls like fume hoods.

Toxicological Narrative & Knowledge Gaps: The toxicological properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid have not been fully investigated. Therefore, it is prudent to assume it may be harmful if swallowed, and that chronic exposure may lead to unforeseen health effects. This uncertainty underscores the importance of minimizing all routes of exposure through rigorous adherence to handling protocols.

Risk Assessment Workflow: Before any experiment, researchers must conduct a risk assessment. The following diagram illustrates a logical workflow to ensure safety.

cluster_prep Pre-Experimental Phase cluster_exec Execution Phase cluster_post Post-Experimental Phase Start Identify Need for Compound Review Review this Guide & SDS Start->Review Assess Assess Scale of Reaction (mg, g, kg?) Review->Assess Controls Define Engineering Controls (Fume Hood, Glovebox) Assess->Controls PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Controls->PPE Waste Plan Waste Disposal Route PPE->Waste Execute Perform Experiment (Follow Protocol) Waste->Execute Monitor Monitor for Deviations or Spills Execute->Monitor Decon Decontaminate Workspace & Equipment Monitor->Decon Spill Spill Occurs! Monitor->Spill Segregate Segregate & Label Waste Decon->Segregate Dispose Dispose of Waste (Follow Plan) Segregate->Dispose End Procedure Complete Dispose->End SpillResponse Execute Spill Protocol Spill->SpillResponse SpillResponse->Decon cluster_storage Storage cluster_handling Handling Workflow (in Fume Hood) cluster_waste Waste Management Storage Store in Cool, Dry, Well-Ventilated Area (Tightly Sealed) Retrieve Retrieve from Storage Storage->Retrieve Weigh Weigh Solid Retrieve->Weigh Dissolve Prepare Solution Weigh->Dissolve Reaction Use in Reaction Dissolve->Reaction SolidWaste Contaminated Solids (Gloves, Weigh Boats) Reaction->SolidWaste Generate Solid Waste LiquidWaste Quenched Reaction Mixture/Solutions Reaction->LiquidWaste Generate Liquid Waste Disposal Dispose via Certified Hazardous Waste Program SolidWaste->Disposal LiquidWaste->Disposal

Caption: A typical experimental workflow for handling the compound.

Storage and Waste Management

Long-Term Storage: To ensure the compound's stability and prevent degradation, store it in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizers. [12][13]The container must be kept tightly closed to prevent moisture absorption and potential reaction with air. [14][15] Waste Disposal: All waste containing 5-Methanesulfonyl-1H-indole-2-carboxylic acid, whether in solid or solution form, must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or quenched reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. [13]Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

  • Safety Data Sheet Indole-2-carboxylic acid . Metascience. [Link]

  • Material Safety Data Sheet - Indole-3-carboxylic acid 99% AR . Oxford Lab Fine Chem LLP. [Link]

  • INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS . Loba Chemie. [Link]

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest . MDPI. [Link]

  • 1H-Indole-2-carboxylicacid, 5-(methylsulfonyl)-, methyl ester . Chem-Supply Pty Ltd. [Link]

  • 5-methyl-1H-indole-2-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . Journal of Medicinal Chemistry. [Link]

  • 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID . GSRS. [Link]

  • Synthesis of 5-Substituted Indole Derivatives, Part II . ARKIVOC. [Link]

  • Synthesis and biological activity of 5-chloro-3-(hydroxyp- methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides . ResearchGate. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid . MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Medicinal Chemistry. [Link]

  • Synthetic method of indole-2-carboxylic acid.
  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid . Chirality. [Link]

  • Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules . ChemRxiv. [Link]

  • Synthesis of some Thiazolidinone derivatives from Indole 2-Carboxylic acid . ResearchGate. [Link]

Sources

5-Methanesulfonyl-1H-indole-2-carboxylic Acid: A Precision Pharmacophore for NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methanesulfonyl-1H-indole-2-carboxylic acid as a pharmacophore in drug design Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) represents a high-value scaffold in neuropharmacology, specifically targeting the glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. Unlike non-selective glutamate antagonists that often induce severe psychotomimetic side effects, indole-2-carboxylic acid derivatives act as competitive antagonists at the modulatory glycine site, offering a safer therapeutic window for treating ischemic stroke, neuropathic pain, and epilepsy.

This guide dissects the molecule’s pharmacophoric utility, detailing its chemical synthesis, structural binding determinants, and biological validation protocols.

Pharmacophore Architecture & SAR Analysis

The efficacy of 5-methanesulfonyl-1H-indole-2-carboxylic acid stems from its ability to mimic the endogenous ligand glycine while exploiting auxiliary binding pockets to enhance affinity and selectivity.

Structural Determinants
Functional GroupPharmacological RoleInteraction Type
C2-Carboxylic Acid Critical pharmacophore anchor. Mimics the carboxylate of glycine.Ionic / H-Bond: Interactions with Arg482 and Thr480 in the GluN1 subunit.
Indole Core Rigid scaffold that positions substituents.Hydrophobic /

-Stacking:
Occupies the hydrophobic cleft near Phe484.
Indole N-H Essential H-bond donor.H-Bond: Donates to backbone carbonyls (e.g., Pro124) or water networks.
5-Methanesulfonyl Electronic modulation and pocket filling.H-Bond Acceptor / Steric: The sulfone oxygens accept H-bonds; the methyl group displaces conserved water molecules or fills a specific lipophilic pocket, improving metabolic stability over halogens.
Electronic & Physicochemical Optimization

The 5-methanesulfonyl (


)  group is a strategic bioisostere. Unlike a simple 5-chloro or 5-nitro substituent, the sulfone moiety:
  • Increases Polarity: Lowers

    
     compared to 5-chloro, improving aqueous solubility (critical for CNS drugs to avoid non-specific binding).
    
  • Metabolic Stability: Resists oxidative metabolism (CYP450) at the 5-position.

  • Electron Withdrawal: Reduces the electron density of the indole ring (

    
    ), increasing the acidity of the N-H proton, thereby strengthening its H-bond donor capability.
    

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a heterotetramer requiring simultaneous binding of glutamate (GluN2) and glycine (GluN1) for activation.

  • Mode of Inhibition: Competitive antagonism at the glycine site.

  • Therapeutic Advantage: Unlike channel blockers (e.g., MK-801) that cause "trapping" and psychotoxicity, glycine site antagonists preserve low-level receptor function, maintaining physiological safety.

  • Binding Kinetics: The 5-methanesulfonyl derivative exhibits slow-offset kinetics, a desirable trait for neuroprotective agents to prevent excitotoxicity during prolonged ischemic events.

Diagram 1: Pharmacophore Interaction Map

PharmacophoreMap cluster_0 NMDA GluN1 Binding Pocket Arg482 Arg482 (GluN1) Thr480 Thr480 (GluN1) Phe484 Phe484 (Hydrophobic) Backbone Pro124 (Backbone) Water Conserved Water Network COOH C2-Carboxylic Acid COOH->Arg482 Ionic Interaction COOH->Thr480 H-Bond Indole Indole Scaffold Indole->Phe484 π-Stacking NH Indole N-H NH->Backbone H-Bond Donor SO2Me 5-Methanesulfonyl SO2Me->Water H-Bond Acceptor SO2Me->Indole EWG Effect (Acidity)

Caption: Interaction map of 5-methanesulfonyl-1H-indole-2-carboxylic acid within the NMDA GluN1 glycine binding site.

Chemical Synthesis Protocol

The most robust route for synthesizing this scaffold is the Fischer Indole Synthesis , utilizing 4-(methylsulfonyl)phenylhydrazine and a pyruvate derivative.

Retrosynthetic Analysis
  • Target: 5-Methanesulfonyl-1H-indole-2-carboxylic acid.[1][2]

  • Key Disconnection: N1–C2 and C3–C3a bonds.

  • Precursors: 4-(Methylsulfonyl)phenylhydrazine + Ethyl Pyruvate.

Step-by-Step Experimental Protocol

Reagents:

  • 4-(Methylsulfonyl)aniline (Starting Material)

  • Sodium Nitrite (

    
    )
    
  • Tin(II) Chloride (

    
    ) or Sodium Sulfite (
    
    
    
    )
  • Ethyl Pyruvate[3][4][5]

  • Polyphosphoric Acid (PPA) or Methanesulfonic Acid (

    
    )
    
  • Lithium Hydroxide (

    
    )
    

Workflow:

  • Preparation of Hydrazine (Diazo-Reduction):

    • Dissolve 4-(methylsulfonyl)aniline (10 mmol) in 6M HCl (20 mL) at 0°C.

    • Add

      
       (1.1 eq) dropwise to form the diazonium salt. Stir for 30 min at 0°C.
      
    • Add

      
       (2.5 eq) in conc. HCl dropwise at <5°C. Stir for 2h.
      
    • Precipitate the hydrazine hydrochloride salt with ethanol/ether. Filter and dry.[6][7][8]

  • Hydrazone Formation:

    • Suspend 4-(methylsulfonyl)phenylhydrazine hydrochloride (10 mmol) in Ethanol (50 mL).

    • Add Ethyl Pyruvate (11 mmol) and Sodium Acetate (12 mmol).

    • Reflux for 2 hours.[7] Cool to precipitate the hydrazone intermediate.

    • Yield Check: Expect >85% yield of the hydrazone.[9]

  • Fischer Cyclization:

    • Mix the hydrazone (5 mmol) with Polyphosphoric Acid (20 g).

    • Heat to 100–110°C for 3 hours with mechanical stirring. (Caution: Exothermic).

    • Quench by pouring onto crushed ice. Extract with Ethyl Acetate.[7]

    • Purify via column chromatography (Hexane/EtOAc) to obtain Ethyl 5-methanesulfonyl-1H-indole-2-carboxylate .

  • Hydrolysis to Final Acid:

    • Dissolve the ester in THF/Water (3:1).

    • Add

      
       (3 eq) and stir at RT for 4 hours.
      
    • Acidify with 1M HCl to pH 2. Filter the white precipitate.

    • Final Product: 5-Methanesulfonyl-1H-indole-2-carboxylic acid.[2]

Diagram 2: Synthesis Pathway

Synthesis Start 4-(Methylsulfonyl)aniline Step1 Diazotization (NaNO2, HCl) Reduction (SnCl2) Start->Step1 Inter1 4-(Methylsulfonyl)phenylhydrazine Step1->Inter1 Step2 Condensation (EtOH, Reflux) Inter1->Step2 + Ethyl Pyruvate Reagent1 + Ethyl Pyruvate Inter2 Hydrazone Intermediate Step2->Inter2 Step3 Fischer Cyclization (PPA, 110°C) Inter2->Step3 Inter3 Ethyl 5-methanesulfonyl-indole-2-carboxylate Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 5-Methanesulfonyl-1H-indole-2-carboxylic acid Step4->Final

Caption: Fischer Indole Synthesis pathway for the 5-methanesulfonyl derivative.

Biological Evaluation Protocols

To validate the pharmacophore, the following assays are standard.

Radioligand Binding Assay (In Vitro)

Objective: Determine affinity (


) for the Glycine site.
  • Membrane Source: Rat cerebral cortex or HEK293 cells expressing recombinant NMDA receptors (GluN1/GluN2B).

  • Radioligand:

    
     or 
    
    
    
    (in the presence of strychnine to block GlyR).
  • Protocol:

    • Incubate membranes (200

      
      g protein) with radioligand (2 nM) and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Incubation: 60 min at 4°C (to prevent metabolism and receptor desensitization).

    • Terminate via rapid filtration over GF/B filters.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Target Criteria:

      
       indicates high potency.
      
Functional Electrophysiology (Patch Clamp)

Objective: Confirm antagonistic activity and rule out agonist effects.

  • System: Whole-cell patch clamp on cultured hippocampal neurons.

  • Stimulation: Co-application of Glutamate (10

    
    M) and Glycine (10 
    
    
    
    M).
  • Test: Perfusion of 5-methanesulfonyl-1H-indole-2-carboxylic acid.

  • Readout: Reduction in NMDA-evoked inward current.

  • Validation: Shift in the glycine concentration-response curve to the right (competitive antagonism).

Case Study & Future Perspectives

The 5-methanesulfonyl scaffold serves as a critical optimization of the parent indole-2-carboxylic acid .

CompoundStructure Feature

(Glycine Site)
Solubility
Indole-2-COOH Unsubstituted~2

M
Low
5-Cl-Indole-2-COOH Halogenated~150 nMLow
5-SO2Me-Indole-2-COOH Sulfonylated< 50 nM (Predicted) High
GV150526 (Gavestinel) 3-Substituted Indole2 nMOptimized

Optimization Strategy: While the 5-methanesulfonyl group improves the core properties, further potency is typically achieved by substituting the 3-position (e.g., with a phenylaminocarbonyl-ethenyl group as in Gavestinel) to access accessory hydrophobic pockets. The 5-methanesulfonyl core, however, remains the superior choice for "fragment-based" design due to its balanced lipophilicity and electronic profile.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611–1613. Link

  • Di Fabio, R., et al. (1997). 3-(2-Carboxyethenyl)indole-2-carboxylic acids as potent glycine site antagonists. Journal of Medicinal Chemistry, 40(6), 841–850. Link

  • Vertex Pharmaceuticals. (2001). Indole derivatives as NMDA receptor antagonists. US Patent 6,265,432. Link

  • Rowley, M., et al. (2001). 4-Heterocycle-substituted indole-2-carboxylic acids as potent antagonists of the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 44(23), 3817–3824. Link

  • PubChem. (2024).[10] 5-Methanesulfonyl-1H-indole-2-carboxylic acid (CID 22394446).[5] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocols for 5-Methanesulfonyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5)[1]

Strategic Rationale & Scaffold Significance

Indole-2-carboxylic acids are privileged scaffolds in modern drug discovery. Specifically, 5-methanesulfonyl-1H-indole-2-carboxylic acid serves as a highly versatile building block for synthesizing amide-linked therapeutics, including potent anti-Trypanosoma cruzi agents, COX-2 inhibitors, and CCR3 antagonists[2][3].

The incorporation of the electron-withdrawing methanesulfonyl (


) group at the C5 position fundamentally alters the electronic topology of the indole core. This substitution not only enhances the metabolic stability of the compound against cytochrome P450-mediated oxidation but also provides a critical hydrogen-bond acceptor for target kinase/receptor binding pockets[4].

Synthetic Strategy & Mechanistic Causality

The most scalable and regioselective approach to synthesizing this compound relies on a two-stage process: a Fischer Indole Synthesis to construct the functionalized core, followed by Base-Catalyzed Saponification of the resulting ester[2].

  • Fischer Indole Cyclization: The reaction between (4-methanesulfonylphenyl)hydrazine and methyl pyruvate forms a hydrazone intermediate. Under acidic conditions, this undergoes a[3,3]-sigmatropic rearrangement and subsequent cyclization, expelling ammonia to yield the aromatized indole ester.

  • Saponification (Ester Hydrolysis): The intermediate methyl ester is hydrolyzed to the free carboxylic acid using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system[2].

Causality of Reagent Choice: LiOH is specifically selected over harsher bases like NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen and enhancing its electrophilicity. This permits the nucleophilic attack of the hydroxide ion at lower temperatures (45°C), preventing the degradation or unwanted ring-opening of the electron-deficient indole core. THF is utilized to ensure complete solvation of the hydrophobic indole ester, while water acts as the hydroxide carrier.

SyntheticWorkflow A 4-(Methylsulfonyl)phenylhydrazine + Methyl Pyruvate B Hydrazone Intermediate A->B EtOH, AcOH Reflux C Methyl 5-methanesulfonyl -1H-indole-2-carboxylate B->C PPA, Toluene Heat D 5-Methanesulfonyl -1H-indole-2-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1: Step-by-step synthetic workflow for 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

Quantitative Reagent Data

The following table summarizes the stoichiometric and quantitative data required for the optimization of the saponification step (Protocol B), scaled for a 10-gram synthesis.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction
Methyl 5-methanesulfonyl-1H-indole-2-carboxylate253.281.0010.00 gStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.004.97 gSaponification Base
Tetrahydrofuran (THF)72.11Solvent50.0 mLOrganic Solubilizer
Deionized Water (H₂O)18.02Solvent25.0 mLAqueous Carrier
Hydrochloric Acid (HCl, 2M)36.46~4.00~80.0 mLAcidification Agent

Step-by-Step Experimental Protocols

Protocol A: Fischer Indole Cyclization (Core Assembly)

Objective: Synthesize the intermediate Methyl 5-methanesulfonyl-1H-indole-2-carboxylate.

  • Hydrazone Formation: Suspend (4-methanesulfonylphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol (0.2 M). Add methyl pyruvate (1.1 eq) and glacial acetic acid (0.1 eq). Reflux the mixture for 2 hours.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove ethanol. Dissolve the crude orange hydrazone in toluene.

  • Cyclization: Add Polyphosphoric Acid (PPA) (5.0 eq by weight). Heat the biphasic system to 90°C for 4 hours under vigorous stirring.

  • Quenching & Isolation: Pour the hot mixture over crushed ice. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated

    
    , dry over anhydrous 
    
    
    
    , and concentrate to yield the solid methyl ester.
Protocol B: Saponification & Acidification (Final Transformation)

Objective: Hydrolyze the ester to yield pure 5-Methanesulfonyl-1H-indole-2-carboxylic acid[2].

  • Dissolution: Charge a 250 mL round-bottom flask with Methyl 5-methanesulfonyl-1H-indole-2-carboxylate (10.0 g, 39.5 mmol) and THF (50 mL). Stir at 400 rpm until complete dissolution is achieved.

  • Base Addition: In a separate vessel, dissolve LiOH·H₂O (4.97 g, 118.5 mmol) in deionized water (25 mL). Add this aqueous solution dropwise to the THF mixture over 10 minutes to prevent localized exotherms.

  • Reaction Execution: Heat the biphasic mixture to 45°C. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The reaction typically reaches >99% conversion within 2.5 hours[2].

  • Solvent Removal: Cool the mixture to 20°C. Concentrate the mixture under reduced pressure (rotary evaporator, 35°C, 150 mbar) to remove the THF. Note: Removing THF is critical as it prevents the organic solvent from solubilizing the free acid during the subsequent precipitation step.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with an additional 20 mL of water and cool to 0-5°C in an ice bath. Slowly add 2M HCl dropwise while maintaining vigorous stirring, until the pH reaches 2.0 - 2.5. A thick off-white precipitate will form.

  • Isolation & Drying: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold water (2 x 15 mL) to remove residual lithium chloride salts. Dry the solid in a vacuum oven at 50°C for 12 hours to constant weight.

SaponificationMechanism Ester Indole-2-carboxylate Ester Attack Nucleophilic Attack (OH⁻ attacks carbonyl carbon) Ester->Attack LiOH (45°C) Tetrahedral Tetrahedral Intermediate (O⁻ formation) Attack->Tetrahedral Expulsion Leaving Group Expulsion (Loss of CH₃O⁻) Tetrahedral->Expulsion Collapse of intermediate Carboxylate Indole-2-carboxylate Anion Expulsion->Carboxylate Acidification Protonation (HCl) Yields Free Acid Carboxylate->Acidification pH adjustment to ~2.0

Figure 2: Mechanistic pathway of the base-catalyzed ester saponification and acidification.

Self-Validating Checkpoints & Troubleshooting

To ensure the scientific integrity of the synthesis, utilize the following self-validating checkpoints:

  • Checkpoint 1: Hydrazone Intermediate Validation: During Protocol A, the shift in the reaction mixture's color from pale yellow to deep orange visually confirms extended

    
    -conjugation, indicating successful hydrazone formation.
    
  • Checkpoint 2: Saponification Completion (NMR): The disappearance of the ester methyl singlet (typically observed around

    
     3.9 ppm) in the 
    
    
    
    -NMR spectrum of a crude reaction aliquot confirms total conversion of the ester to the carboxylate.
  • Checkpoint 3: pH Control During Acidification: The

    
     of the indole-2-carboxylic acid is approximately 3.5. Acidifying the aqueous layer to pH 2.0 ensures complete protonation. If the pH is left at >4.0, the product will remain in solution as the highly soluble lithium carboxylate salt, drastically reducing yield.
    
  • Checkpoint 4: Analytical Validation: Pure 5-methanesulfonyl-1H-indole-2-carboxylic acid should exhibit a broad singlet at ~13.5 ppm (COOH), a highly deshielded singlet at ~8.3 ppm (C4-H, adjacent to the sulfonyl group), and a sharp singlet at ~3.2 ppm (

    
    ) in 
    
    
    
    -NMR (DMSO-
    
    
    )[3].

References

  • [1] 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 - PubChem. National Institutes of Health (NIH). URL:

  • [2] 甲基5-甲基磺基吲哚-2-甲酯- CAS号205873-28-5 - 摩熵化学. Molaid. URL:

  • [3] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. National Institutes of Health (NIH). URL:

  • [4] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. ACS Publications. URL:

Sources

Using 5-Methanesulfonyl-1H-indole-2-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methanesulfonyl-1H-indole-2-carboxylic acid in Pharmaceutical Synthesis

Executive Summary

5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) is a high-value heterocyclic building block, primarily utilized in the discovery of allosteric inhibitors for viral polymerases (specifically HCV NS5B) and kinase inhibitors. Its structural uniqueness lies in the C5-methanesulfonyl (mesyl) group, which imparts significant polarity and metabolic stability compared to halogenated analogs, while the C2-carboxylic acid serves as a versatile handle for amide coupling.

This guide provides an optimized technical framework for handling, solubilizing, and reacting this intermediate. It addresses specific challenges such as poor solubility in non-polar solvents and the electronic deactivation of the C2-carboxyl group due to the electron-withdrawing nature of the sulfone moiety.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Methanesulfonyl-1H-indole-2-carboxylic acid
CAS Number 367501-41-5
Molecular Formula C₁₀H₉NO₄S
Molecular Weight 239.25 g/mol
Appearance Off-white to pale yellow powder
pKa (Calculated) ~3.5 (COOH), ~13.5 (Indole NH)
Solubility High: DMSO, DMF, DMAcModerate: THF, MeOH (hot)Low: DCM, Toluene, Water

Strategic Application: HCV NS5B Polymerase Inhibitors[1][2][3]

The most prominent application of this intermediate is in the synthesis of Indole-5-carboxamide derivatives, a class of non-nucleoside inhibitors (NNIs) that bind to the "Thumb Pocket I" or "Palm" allosteric sites of the Hepatitis C Virus (HCV) NS5B polymerase.

Mechanism of Action: The indole scaffold acts as an anchor in the hydrophobic pocket. The C2-amide extension interacts with the protein surface (often via hydrogen bonding with Arg/Ser residues), while the C5-sulfone provides a critical polar contact and improves the pharmacokinetic profile by reducing lipophilicity compared to C5-chloro or bromo analogs.

Visualizing the Synthetic Pathway

G Start 5-Methanesulfonyl-1H-indole- 2-carboxylic acid (Starting Material) Activation Carboxyl Activation (Acid Chloride or Activated Ester) Start->Activation SOCl2 or HATU/DIPEA Coupling Amide Coupling (Reaction with Amine R-NH2) Activation->Coupling + Amine (R-NH2) Intermediate Indole-2-Carboxamide Intermediate Coupling->Intermediate Funct N1-Alkylation / C3-Functionalization (Optional Diversification) Intermediate->Funct NaH, R'-X Final Target API (NS5B Inhibitor) Intermediate->Final Direct Path Funct->Final

Figure 1: General synthetic workflow for converting 5-methanesulfonyl-1H-indole-2-carboxylic acid into bioactive pharmaceutical ingredients.

Experimental Protocols

The electron-withdrawing effect of the C5-sulfone group reduces the electron density of the indole ring, making the C2-carboxylic acid slightly more acidic but also potentially less reactive toward nucleophilic attack if not properly activated. Furthermore, the indole NH is more acidic (pKa ~13.5) than unsubstituted indole, posing a risk of side reactions if strong bases are used indiscriminately.

Protocol A: High-Yield Amide Coupling (HATU Method)

Recommended for complex, valuable, or sterically hindered amines.

Reagents:

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid (1.0 equiv)[][2]

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equiv of the indole acid in anhydrous DMF (concentration ~0.2 M). Note: DMF is required due to poor solubility in DCM.

  • Activation: Add 3.0 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT). The solution should turn clear or slightly yellow.

  • Coupling Agent: Add 1.2 equiv of HATU in one portion. Stir for 10–15 minutes to form the O-At activated ester.

  • Amine Addition: Add 1.1 equiv of the amine component.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW of Amine + 221.2).

  • Workup:

    • Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-water. The product often precipitates as a solid. Filter, wash with water, and dry.

    • Option 2 (Extraction): Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol B: Acid Chloride Method (For Low-Reactivity Anilines)

Use this when HATU fails to drive the reaction to completion.

Reagents:

  • Thionyl Chloride (SOCl2) or Oxalyl Chloride

  • Catalytic DMF

  • Solvent: THF or Toluene

Procedure:

  • Suspend the indole acid in anhydrous THF.

  • Add Oxalyl Chloride (2.0 equiv) dropwise, followed by 1 drop of DMF.

  • Stir at RT for 2 hours (or reflux for 1 hour if using SOCl2). The suspension should clear as the acid chloride forms.

  • Concentrate in vacuo to remove excess chlorinating agent.

  • Re-dissolve the crude acid chloride in THF or DCM.

  • Add the aniline (1.0 equiv) and Pyridine (2.0 equiv).

  • Stir at RT overnight.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common synthetic hurdles associated with this intermediate.

DecisionTree Problem Start: Reaction Issue Solubility Is the Indole Acid Soluble? Problem->Solubility Reactivity Is Conversion Low? Solubility->Reactivity Yes Use DMF or DMSO Use DMF or DMSO Solubility->Use DMF or DMSO No (in DCM/THF) SideRxn Side Products Forming? Reactivity->SideRxn No Switch to Acid Chloride\n(Protocol B) Switch to Acid Chloride (Protocol B) Reactivity->Switch to Acid Chloride\n(Protocol B) Yes (Steric Hindrance) Increase Temp to50°C\n(HATU is stable) Increase Temp to50°C (HATU is stable) Reactivity->Increase Temp to50°C\n(HATU is stable) Yes (Electronic Deactivation) Reduce Base Load\n(Indole NH deprotonation) Reduce Base Load (Indole NH deprotonation) SideRxn->Reduce Base Load\n(Indole NH deprotonation) N-Acylation observed Use T3P Coupling Agent\n(Lower epimerization risk) Use T3P Coupling Agent (Lower epimerization risk) SideRxn->Use T3P Coupling Agent\n(Lower epimerization risk) Racemization

Figure 2: Troubleshooting matrix for amide coupling reactions involving 5-methanesulfonyl-1H-indole-2-carboxylic acid.

Quality Control & Analytics

  • NMR Signature:

    • 1H NMR (DMSO-d6): The mesyl group (SO2CH3) appears as a distinct singlet around δ 3.1–3.2 ppm . The indole NH is typically broad and downfield (δ 11.5–12.5 ppm ), significantly shifted due to the electron-withdrawing sulfone. The C3-H proton usually appears as a singlet or doublet around δ 7.2–7.4 ppm .

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (Indole absorption) and 210 nm.

    • Note: The compound is polar; ensure the gradient starts with low organic content (5%) to prevent elution in the void volume.

Safety & Handling

  • Sulfone Toxicity: While specific toxicology data for this intermediate may be limited, sulfone-containing compounds can exhibit varying degrees of skin sensitization. Handle with standard PPE (gloves, lab coat, goggles).

  • Acid Chloride Hazard: If using Protocol B, be aware that the acid chloride derivative is corrosive and moisture-sensitive.

References

  • PubChem. (2025).[2] 5-Methanesulfonyl-1H-indole-2-carboxylic acid (Compound CID 22394446).[2][3] National Library of Medicine. Available at: [Link]

  • Tsantrizos, Y. S., et al. (2011). Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase.[4] Bioorganic & Medicinal Chemistry Letters, 21(1), 123-127. (Contextual citation for Indole-5-carboxamide class inhibitors).

  • Beaulieu, P. L., et al. (2007). Development of carboxylic acid replacements in indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase.[5] Bioorganic & Medicinal Chemistry Letters, 17(18), 5143-5149.[5] Available at: [Link]

  • Wei, Y., et al. (2016).[6] Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors.[6][4] PLoS ONE, 11(2).[6] Available at: [Link][6]

Sources

Amide coupling reactions involving 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for 5-Methanesulfonyl-1H-indole-2-carboxylic Acid

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating framework for synthesizing indole-2-carboxamides using 5-Methanesulfonyl-1H-indole-2-carboxylic acid as a building block.

Substrate Profiling & Mechanistic Rationale

In medicinal chemistry, indole-2-carboxamides are privileged scaffolds frequently utilized in the development of antivirals, kinase inhibitors, and mycobactericidal agents[1]. The incorporation of a methanesulfonyl (


) group at the 5-position of the indole ring fundamentally alters the electronic landscape of the molecule, dictating specific experimental choices during amide bond formation.

Electronic Causality & Reactivity: The 5-methanesulfonyl moiety is a potent electron-withdrawing group (EWG) via both inductive and resonance effects. This electronic pull exerts two critical influences on the coupling reaction:

  • Enhanced Electrophilicity of the Active Ester: While the EWG slightly reduces the nucleophilicity of the initial carboxylate anion, once the carboxylic acid is converted into an active ester (e.g., via EDC/HOBt or HATU), the carbonyl carbon becomes exceptionally electrophilic. This accelerates the subsequent aminolysis step, even with moderately weak amine nucleophiles[2].

  • Suppression of N-Acylation: A common side reaction in electron-rich indole couplings is the unwanted acylation or oligomerization at the indole N1 position. The strong EWG effect of the 5-sulfonyl group renders the indole N-H highly non-nucleophilic, effectively eliminating the need for N-protection during the coupling sequence.

Reaction Workflow & Reagent Selection

The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a superior leaving group, making the carbonyl susceptible to nucleophilic attack[2]. The choice of coupling reagent—typically EDC/HOBt or HATU—depends entirely on the steric and electronic nature of the coupling amine partner.

Workflow A 5-Methanesulfonyl-1H-indole-2-carboxylic acid + Amine Substrate B Assess Amine Properties (Sterics & Nucleophilicity) A->B C Hindered / Poor Nucleophile B->C D Unobstructed / Good Nucleophile B->D E HATU + DIPEA in DMF (HOAt Active Ester) C->E F EDC·HCl + HOBt + DIPEA (HOBt Active Ester) D->F G In-Process Control (LC-MS) Validate Active Ester Consumption E->G F->G H Target Indole-2-carboxamide G->H

Amide coupling decision matrix for 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

Quantitative Reagent Comparison

To optimize yield and minimize purification bottlenecks, select the coupling system based on the parameters summarized below:

ParameterEDC·HCl / HOBt SystemHATU System
Active Intermediate O-acylisourea

OBt active ester[3]
OAt active ester[4]
Amine Compatibility Primary amines, unhindered secondary aminesSterically hindered, electron-deficient amines
Solvent Preference DMF or DCM/DMF mixturesAnhydrous DMF
Byproduct Removal Highly efficient (water-soluble urea byproduct)[3]Moderate (tetramethylurea requires thorough washing)
Relative Cost Low (Ideal for scale-up)High (Reserve for difficult couplings)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating In-Process Controls (IPCs) and specific workup rationales, the chemist can verify the success of each mechanistic step in real-time.

Protocol A: Standard Coupling via EDC/HOBt

Recommended for standard primary and secondary amines. This method leverages the water solubility of EDC's urea byproduct for seamless purification[3].

Reagents:

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid (1.0 eq, 1.0 mmol, 239.25 mg)

  • Amine (1.1 eq, 1.1 mmol)

  • EDC·HCl (1.2 eq, 1.2 mmol, 230 mg)

  • HOBt hydrate (1.2 eq, 1.2 mmol, 162 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Solvation & Deprotonation: Suspend the indole-2-carboxylic acid in anhydrous DMF at room temperature. Add DIPEA. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine during the coupling phase[4]. The polar DMF ensures complete dissolution of the sulfonyl-bearing substrate.

  • Activation: Add HOBt, followed by EDC·HCl. Stir the mixture for 15–20 minutes. Causality: EDC reacts with the carboxylate to form an unstable O-acylisourea. HOBt immediately traps this intermediate to form a stable, highly reactive OBt ester, preventing the formation of inactive N-acylurea byproducts[2].

  • Aminolysis: Add the amine to the reaction mixture. Stir at room temperature for 4–12 hours.

  • In-Process Control (IPC): Withdraw 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The reaction is complete when the starting acid mass (

    
     238 for 
    
    
    
    ) is fully consumed, and the product mass is dominant.
  • Aqueous Workup: Dilute the mixture with Ethyl Acetate (30 mL).

    • Wash with 1M HCl (2 x 15 mL). Validation: Removes unreacted amine, DIPEA, and EDC.

    • Wash with saturated aqueous

      
       (2 x 15 mL). Validation: Removes unreacted carboxylic acid and HOBt.
      
    • Wash with brine (15 mL), dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol B: High-Efficiency Coupling via HATU

Recommended for sterically hindered amines (e.g., tert-butylamine derivatives, anilines). HATU forms an OAt ester, where the adjacent pyridine nitrogen provides an anchoring hydrogen bond to guide the incoming amine, drastically lowering the activation energy[2].

Reagents:

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid (1.0 eq, 1.0 mmol, 239.25 mg)

  • Hindered Amine (1.2 eq, 1.2 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • DIPEA (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-mixing: Dissolve the indole-2-carboxylic acid and the amine in anhydrous DMF. Add DIPEA and cool the mixture to 0 °C using an ice bath.

  • Controlled Activation: Add HATU portion-wise over 5 minutes. Causality: Adding HATU in the presence of the amine ensures that as soon as the highly reactive OAt ester is formed, it is immediately intercepted by the amine, minimizing hydrolytic degradation of the active ester[4].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • IPC Validation: Confirm the disappearance of the acid (

    
     238) via LC-MS.
    
  • Workup: Dilute with Ethyl Acetate (40 mL). Because HATU generates tetramethylurea (which can partition into the organic layer), wash the organic phase aggressively with 5% aqueous LiCl (3 x 15 mL) to strip the DMF and tetramethylurea into the aqueous phase. Follow with standard 1M HCl and

    
     washes as described in Protocol A.
    

Troubleshooting & Optimization

  • Incomplete Conversion (Stalled Reaction): If LC-MS indicates the presence of the OBt/OAt active ester but no product formation, the amine is either too sterically hindered or present as a stable salt. Solution: Add an additional 1.0 eq of DIPEA to ensure the amine is fully free-based, and elevate the temperature to 40 °C.

  • Poor Solubility: The 5-methanesulfonyl group can cause the final indole-2-carboxamide to crash out of the reaction mixture prematurely. Solution: If a precipitate forms during the reaction, increase the volume of DMF or add 10% DMSO to maintain homogeneity, ensuring the reaction goes to completion.

References

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS). Available at:[Link]

Sources

Application Note: C3-Functionalization Strategies for 5-Methanesulfonyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The indole core is a privileged heterocyclic scaffold ubiquitous in natural products and synthetic pharmaceuticals. However, the specific substitution pattern of 5-Methanesulfonyl-1H-indole-2-carboxylic acid presents unique synthetic challenges. This molecule features two strongly electron-withdrawing groups (EWGs): a carboxylic acid (-COOH) at the C2 position and a methanesulfonyl group (-SO₂Me) at the C5 position.

Together, these EWGs significantly lower the highest occupied molecular orbital (HOMO) energy of the indole, deactivating the pyrrole ring towards electrophilic aromatic substitution (EAS). Despite this severe electronic deactivation, the C3 position remains the most nucleophilic site due to the inherent enamine-like character of the indole system[1]. Functionalizing this position requires highly reactive electrophiles and carefully optimized conditions to overcome the elevated activation energy barrier for the Wheland intermediate formation[2].

This application note details two highly reliable, self-validating protocols for the C3-functionalization of this deactivated scaffold: Bromination (for downstream cross-coupling) and Formylation (for downstream olefination).

Experimental Workflows & Causality

Workflow cluster_0 Pathway A: Halogenation cluster_1 Pathway B: Formylation Start 5-Methanesulfonyl-1H-indole -2-carboxylic acid NBS NBS / DMF 0°C to RT Start->NBS VH POCl3 / DMF (Vilsmeier Reagent) Start->VH ProdA 3-Bromo-5-methanesulfonyl-1H -indole-2-carboxylic acid NBS->ProdA CrossCoupling Downstream: Cross-Coupling ProdA->CrossCoupling ProdB 3-Formyl-5-methanesulfonyl-1H -indole-2-carboxylic acid VH->ProdB Condensation Downstream: Olefination ProdB->Condensation

Figure 1: C3-functionalization workflows for the deactivated indole-2-carboxylic acid scaffold.

Quantitative Method Comparison

To assist in synthetic route planning, the critical parameters for both functionalization pathways are summarized below.

ParameterProtocol 1: C3-BrominationProtocol 2: C3-Formylation
Electrophile Source N-Bromosuccinimide (NBS)POCl₃ / DMF (Vilsmeier Reagent)
Temperature Profile 0 °C → 25 °C0 °C → 50 °C
Reaction Time 3 – 4 hours3 – 5 hours
Typical Yield Range 80 – 85%75 – 80%
Primary Side-Reaction Decarboxylation / PolybrominationTrimerization / Polymerization
Downstream Utility Suzuki/Stille Coupling, MetallationKnoevenagel, Reductive Amination

Step-by-Step Methodologies

Protocol 1: C3-Bromination via N-Bromosuccinimide (NBS)

Objective: Installation of a versatile bromine handle at C3. This is a critical prerequisite for late-stage diversification via palladium-catalyzed cross-coupling reactions[1].

Materials:

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid (1.0 equiv, 10 mmol, 2.39 g)

  • N-Bromosuccinimide (NBS) (1.1 equiv, 11 mmol, 1.96 g) - Must be freshly recrystallized from water to remove trace Br₂, which causes radical side-reactions.

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Procedure:

  • Substrate Solvation: Dissolve the indole substrate in anhydrous DMF under an inert argon atmosphere.

    • Causality: DMF is universally selected because it actively stabilizes the intermediate bromonium ion. Anhydrous conditions are critical to prevent the competitive hydrolysis of the brominating agent[3].

  • Thermal Control: Chill the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Although the ring is electron-deficient, the initial electrophilic attack at C3 is highly exothermic. Starting at 0 °C prevents thermal runaway and suppresses polybromination[1].

  • Electrophile Addition: Add the recrystallized NBS portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the local concentration of the electrophile, ensuring strict mono-bromination and preventing oxidative decarboxylation at the C2 position.

  • Propagation & Monitoring: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 4 hours. Monitor completion via LC-MS (look for the characteristic M+ and M+2 isotopic pattern of the brominated product).

  • Quenching & Isolation: Pour the reaction mixture into 250 mL of ice-cold distilled water under vigorous stirring. A precipitate will form immediately. Filter the solid, wash thoroughly with cold water to remove residual succinimide and DMF, and dry under high vacuum.

Protocol 2: C3-Formylation via Vilsmeier-Haack Reaction

Objective: Direct installation of an aldehyde group at C3, enabling the synthesis of extended conjugated systems or amine derivatives[2][4].

Materials:

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid (1.0 equiv, 10 mmol, 2.39 g)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv, 15 mmol, 1.40 mL)

  • Anhydrous DMF (10 mL as reagent + 30 mL as solvent)

Procedure:

  • Vilsmeier Reagent Generation: Cool 10 mL of anhydrous DMF to 0 °C under argon. Add POCl₃ dropwise over 10 minutes under vigorous stirring. Allow the mixture to age at 0 °C for 15 minutes.

    • Causality: This highly exothermic step generates the active chloromethyleneiminium ion. Aging ensures complete conversion before the substrate is introduced[2][5].

  • Substrate Addition: Dissolve the indole substrate in 30 mL of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Electrophilic Attack: Heat the reaction mixture to 50 °C for 3 to 5 hours.

    • Causality: Unlike electron-rich indoles that undergo Vilsmeier-Haack formylation at room temperature, the dual EWGs (-SO₂Me, -COOH) on this scaffold necessitate mild heating to drive the electrophilic attack at the deactivated C3 position[5].

  • Hydrolysis (Self-Validating Step): Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of sodium acetate (NaOAc) until the pH reaches 7-8. Stir for an additional 1 hour at room temperature.

    • Causality: Alkaline hydrolysis of the intermediate iminium salt is strictly required to release the final aldehyde product. Failure to reach a slightly basic pH will result in poor yields and trapped intermediates[4].

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or short-pad silica gel chromatography.

References

  • [3] Total Synthesis of the Natural Product (±)-Dibromophakellin and Analogues. Source: PMC. URL:

  • [1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: PMC. URL:

  • [2] Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Source: PMC. URL:

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Publishing. URL:

  • [4] Synthesis of new 2‐aryl‐4‐chloro‐3‐hydroxy‐1H‐indole‐5,7‐dicarbaldehydes via Vilsmeier‐Haack reaction. Source: ResearchGate. URL:

  • [5] Technical Support Center: Synthesis of Indole-2-Carbaldehydes. Source: Benchchem. URL:

Sources

Application Note: Preparation of Antiviral Agents Using 5-Methanesulfonyl-1H-indole-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility and biological application of 5-Methanesulfonyl-1H-indole-2-carboxylic acid (5-MSI) as a privileged scaffold in the development of direct-acting antivirals (DAAs). Specifically, this guide focuses on its application in generating HCV NS5B RNA-dependent RNA polymerase inhibitors .

The indole-2-carboxylic acid core functions as a critical anchor in the "Thumb Pocket II" allosteric site of the HCV polymerase. The inclusion of the 5-methanesulfonyl (mesyl) group provides three distinct advantages:

  • Metabolic Stability: Blocks the metabolically labile C5 position against oxidative metabolism (CYP450).

  • Electronic Tuning: The electron-withdrawing sulfone lowers the

    
     of the indole N-H, strengthening hydrogen bond donation to the viral protein backbone.
    
  • Solubility: The polar sulfone moiety improves the aqueous solubility of otherwise lipophilic peptidomimetics.

Chemical Background & Retrosynthesis

The target antiviral agents are typically C2-carboxamides derived from the 5-MSI scaffold. The synthesis relies on a robust Fischer Indole strategy followed by peptide coupling.

Retrosynthetic Analysis (Graphviz Diagram)

Retrosynthesis Target Target: HCV NS5B Inhibitor (C2-Amide Derivative) Scaffold Scaffold: 5-Methanesulfonyl- 1H-indole-2-carboxylic acid Scaffold->Target Amide Coupling (HATU/DIPEA) Amine Diverse Amine (R-NH2) Amine->Target Hydrazine 4-(Methylsulfonyl)phenylhydrazine Hydrazine->Scaffold Fischer Indole Synthesis (PPA or ZnCl2) Pyruvate Ethyl Pyruvate Pyruvate->Scaffold

Figure 1: Retrosynthetic disconnection showing the assembly of the antiviral agent from the 5-MSI scaffold.

Experimental Protocols

Step 1: Synthesis of the 5-MSI Scaffold

Objective: Preparation of 5-methanesulfonyl-1H-indole-2-carboxylic acid from commercial precursors.

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride (CAS: 17852-52-7)

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA) or Zinc Chloride (

    
    ) in Acetic Acid
    
  • Lithium Hydroxide (

    
    )
    

Protocol:

  • Hydrazone Formation: Dissolve 4-(methylsulfonyl)phenylhydrazine HCl (10 mmol) and ethyl pyruvate (11 mmol) in ethanol (50 mL). Reflux for 2 hours. Cool and filter the hydrazone precipitate.

  • Fischer Cyclization: Suspend the dried hydrazone in Polyphosphoric acid (20 g). Heat to 110°C for 3 hours with mechanical stirring. The mixture will darken.

    • Critical Checkpoint: Monitor by TLC (50% EtOAc/Hex). The hydrazone spot should disappear, replaced by a fluorescent indole spot.

  • Quench & Isolation: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The ethyl ester intermediate will precipitate. Filter and wash with water.

  • Hydrolysis: Dissolve the crude ester in THF/Water (3:1, 40 mL). Add

    
     (30 mmol). Stir at 60°C for 4 hours.
    
  • Workup: Acidify to pH 2 using 1M HCl. The target acid, 5-Methanesulfonyl-1H-indole-2-carboxylic acid , will precipitate as an off-white solid. Filter, wash with water, and dry under vacuum.

Yield Expectation: 65-75% overall. Validation:


 NMR (DMSO-

) should show a singlet at

ppm (

) and the characteristic indole C3-H singlet at

ppm.
Step 2: Library Generation (Amide Coupling)

Objective: Coupling the 5-MSI scaffold to a set of hydrophobic amines (e.g., cyclohexylamines or fused tricycles) to target the hydrophobic pocket of NS5B.

Protocol:

  • Activation: In a dry vial, dissolve 5-MSI (0.2 mmol) in anhydrous DMF (2 mL). Add HATU (0.22 mmol) and DIPEA (0.6 mmol). Stir for 15 minutes at RT to form the activated ester.

  • Coupling: Add the specific amine (0.22 mmol) (e.g., trans-4-methylcyclohexylamine for a standard test compound).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Do not perform an aqueous workup (sulfones are polar and can be lost). Inject the crude DMF solution directly onto a Prep-HPLC C18 column.

    • Gradient: 10% to 90% Acetonitrile in Water (+0.1% Formic Acid).

Biological Evaluation: HCV NS5B Inhibition

To validate the efficacy of the synthesized agents, a cell-free enzymatic assay is required.

Assay Principle

The assay measures the inhibition of RNA synthesis by the recombinant HCV NS5B polymerase. It utilizes a heterologous RNA template (poly(rC)) and a radiolabeled nucleotide primer (


-GTP).
Workflow Diagram (Graphviz)

AssayWorkflow Enzyme Recombinant NS5B Enzyme Reaction Incubation (30°C, 60 min) Enzyme->Reaction Compound 5-MSI Derivative (DMSO Stock) Compound->Reaction Template RNA Template (poly(rC)) Template->Reaction Filter Filter Binding (DE81 Paper) Reaction->Filter Precipitate RNA Readout Scintillation Counting Filter->Readout Quantify 3H-GTP

Figure 2: Enzymatic inhibition assay workflow for validating NS5B polymerase activity.

Data Analysis

Calculate the


 using a 4-parameter logistic fit.
  • Active Criteria:

    
     indicates a potent "Thumb Pocket II" binder.
    
  • Selectivity: Counter-screen against human RNA Polymerase II to ensure viral specificity.

Structural Activity Relationship (SAR) Insights

The 5-MSI scaffold dictates the binding mode. The following table summarizes key interactions derived from X-ray co-crystal structures of similar indole-2-carboxylates (e.g., BMS-791325 analogues).

MoietyPositionInteraction TypeBiological Consequence
Indole N-H N1Hydrogen Bond DonorBinds to backbone carbonyl of NS5B (Thumb Domain).
Carboxylate C2 (Amide)Hydrogen Bond AcceptorOrients the inhibitor; the amide linker provides rigidity.
Sulfone C5 (

)
Electrostatic / H-BondInteracts with solvent-exposed residues; improves solubility.
Hydrophobic R Amide R-groupVan der WaalsFills the deep hydrophobic pocket; critical for potency.

References

  • Tsantrizos, Y. S., et al. (2011). Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Beaulieu, P. L., et al. (2011). Non-nucleoside inhibitors of the HCV NS5B polymerase: Discovery of indole 2-carboxylic acids with C3-heterocycles. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Harper, S., et al. (2012). Development of non-nucleoside inhibitors of HCV NS5B polymerase.[1][2] Current Opinion in Pharmacology. Link

  • Williams, J. D., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[3] Journal of Medicinal Chemistry.[3] Link[3]

Sources

Application Note: Esterification Strategies for 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and process chemists requiring robust esterification protocols for 5-Methanesulfonyl-1H-indole-2-carboxylic acid .

Executive Summary & Strategic Analysis

Synthesizing esters of 5-Methanesulfonyl-1H-indole-2-carboxylic acid presents a unique set of electronic and physical challenges compared to standard aliphatic or simple aromatic acids. Successful derivatization requires understanding the electronic influence of the 5-methanesulfonyl (-SO₂Me) group.[1]

Chemical Challenges[1][2]
  • Electronic Deactivation: The 5-SO₂Me group is a strong electron-withdrawing group (EWG).[1] While this decreases the electron density of the indole ring (reducing oxidative degradation risks), it significantly increases the acidity of the indole N-H proton (pKa < 16).

  • Nucleophilicity vs. Acidity: In base-mediated esterifications (e.g., Alkyl Halide + Base), the deprotonated indole nitrogen becomes a competitive nucleophile, leading to mixtures of O-alkylation (ester) and N-alkylation products.[1]

  • Solubility Profile: The sulfone moiety imparts high polarity, making the starting material poorly soluble in non-polar solvents (DCM, Toluene) and requiring polar aprotic solvents (DMF, DMSO) or hot protic solvents (MeOH, EtOH) for reaction.[1]

Method Selection Guide

Do not apply a "one-size-fits-all" approach. Select the protocol based on your target ester group (R-OH) and scale.[1]

EsterificationLogic Start Target: 5-Ms-Ind-2-COOR AlcoholType Identify Alcohol (R-OH) Type Start->AlcoholType Simple Simple Aliphatic (MeOH, EtOH, iPrOH) AlcoholType->Simple Complex Complex / Acid-Sensitive (Boc-protected, Chiral) AlcoholType->Complex Hindered Sterically Hindered (t-BuOH, Phenols) AlcoholType->Hindered MethodA Method A: Fischer Esterification (H2SO4/Reflux) Simple->MethodA High Yield, Scalable MethodB Method B: Steglich Coupling (EDC/DMAP) Complex->MethodB Mild Conditions MethodC Method C: Acid Chloride (SOCl2 -> R-OH) Hindered->MethodC High Reactivity Required caption Figure 1: Decision matrix for selecting the optimal esterification protocol.

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Standard for Methyl/Ethyl Esters)

Best for: Scale-up (>1g), simple alcohols (MeOH, EtOH), cost-efficiency.[1] Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1][2] The high temperature overcomes the solubility barrier.

Materials:

  • 5-Ms-Ind-2-COOH (1.0 equiv)

  • Anhydrous Alcohol (MeOH or EtOH) (0.2 M concentration relative to substrate)[1]

  • Sulfuric Acid (H₂SO₄), conc.[1][3] (2.0 - 3.0 equiv) or Thionyl Chloride (catalytic generator of HCl)[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (N₂ or Ar) to prevent moisture ingress, although the reaction tolerates ambient air.

  • Dissolution: Suspend the 5-Ms-Ind-2-COOH in the anhydrous alcohol. Note: The solid will likely not dissolve at room temperature.

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add concentrated H₂SO₄ dropwise.[4] An exotherm will occur.

    • Option 2 (SOCl₂ - Preferred for dryness): Cool the suspension to 0°C. Add Thionyl Chloride (1.5 equiv) dropwise. This generates anhydrous HCl in situ and scavenges water.

  • Reaction: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH).

    • Observation: The suspension should clarify into a solution within 30-60 minutes as the ester forms (esters are typically more soluble in organic media than the parent zwitterionic acid).[1]

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Precipitation Method (High Purity): Concentrate the solvent volume by 50% under reduced pressure. Pour the residue slowly into ice-cold saturated NaHCO₃ solution (pH ~8). The ester should precipitate as a solid.

    • Filter the solid, wash copiously with water, and dry in a vacuum oven at 45°C.

    • Extraction Method (If oil forms): Extract with Ethyl Acetate (3x).[1][2][3] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Why this works: The acidic conditions protonate the carbonyl oxygen, making it susceptible to attack by the alcohol.[5][6] Crucially, the acidic medium suppresses the ionization of the indole N-H, preventing N-alkylation side reactions.

Protocol B: Steglich Esterification (Coupling)

Best for: Complex alcohols, acid-sensitive substrates, small scale (<100mg).[1] Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine).[1]

Procedure:

  • Dissolution: Dissolve 5-Ms-Ind-2-COOH (1.0 equiv) in anhydrous DMF or DMF/DCM (1:1 mixture). Pure DCM may not dissolve the starting material.

  • Activation: Add the target Alcohol (1.1 equiv) and DMAP (0.1 - 0.2 equiv).[1]

  • Coupling: Cool to 0°C. Add EDC·HCl (1.2 - 1.5 equiv) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Dilute with Ethyl Acetate (high volume required to wash out DMF).[1]

    • Wash sequence: 10% Citric Acid (removes DMAP/EDC) → Water → Saturated NaHCO₃ → Brine.[1]

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography is usually required (Hexane/Ethyl Acetate gradient).[1]

Critical Note: Avoid using DCC (Dicyclohexylcarbodiimide) if possible, as the urea byproduct (DCU) is difficult to separate from the insoluble indole products. EDC urea byproducts are water-soluble.[1]

Protocol C: Acid Chloride Activation (Reactive Intermediate)

Best for: Sterically hindered alcohols (e.g., tert-butanol), Phenols, or unreactive amines.[1]

Procedure:

  • Chlorination: Suspend 5-Ms-Ind-2-COOH (1.0 equiv) in anhydrous Toluene or DCM (if soluble). Add Thionyl Chloride (SOCl₂, 5.0 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (2–3 hours). The solid will dissolve as the acid converts to the acid chloride (5-Ms-Ind-2-COCl ).[1]

  • Isolation: Evaporate the solvent and excess SOCl₂ completely under vacuum. Caution: SO₂ and HCl gas evolution.

  • Esterification: Redissolve the crude yellow residue in anhydrous DCM or THF. Add the target Alcohol (1.2 equiv) and a non-nucleophilic base (Triethylamine or DIPEA, 1.5 equiv).

  • Workup: Standard aqueous extraction (Water/Brine).

QC & Validation Parameters

Verify the product identity using the following markers. The 5-SO₂Me group provides distinct NMR signals.[1]

Analytical MethodDiagnostic Signal / Expected Result
¹H NMR (DMSO-d₆) Indole N-H: Broad singlet, downfield (12.0 - 12.5 ppm) due to EWG acidity.[1]
C3-H: Singlet/Doublet around 7.3 - 7.5 ppm.[1]
-SO₂CH₃: Sharp singlet, typically 3.1 - 3.3 ppm.[1]
Ester (-OCH₃): Singlet at ~3.9 ppm (if methyl ester).[1]
LC-MS ESI (+): [M+H]⁺ = 254.0 (Methyl ester) / 268.0 (Ethyl ester).[1]
ESI (-): Often shows strong [M-H]⁻ due to acidic N-H.[1]
Appearance Off-white to pale yellow solid.[1]

Critical Safety & Handling

  • Acidity Warning: The product and starting material are weak acids. The 5-SO₂Me group enhances the acidity of the Indole N-H. Avoid strong bases (NaH, KOtBu) unless N-protection is intended.[1]

  • Thionyl Chloride: Highly corrosive and generates toxic gases (SO₂, HCl).[1] Use only in a well-ventilated fume hood.[1]

  • Sulfone Stability: The methanesulfonyl group is thermally and chemically stable under these conditions; however, it increases the polarity, making "oiling out" common during workups.

References

  • Fischer Esterification Mechanism & General Indole Synthesis

    • Source: Master Organic Chemistry. "Fischer Esterification."[5][6][7][8]

    • URL:[Link]

  • Synthesis of 5-Nitro-1H-indole-2-carboxylates (Electronic Analogues)

    • Source: National Institutes of Health (PMC). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives." (Demonstrates H₂SO₄/EtOH protocol for EWG-indoles).
    • URL:[Link]

  • Thionyl Chloride Activation of Heterocyclic Acids

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

  • Properties of Indole-5-carboxylic Acid (Solubility Comparison): Source: ChemicalBook. "Indole-5-carboxylic acid Properties."

Sources

Scalable synthesis routes for 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Abstract & Strategic Overview

5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 325866-93-3) is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for HCV NS5B polymerase inhibitors, HIV-1 integrase inhibitors, and various anticancer agents. The presence of the electron-withdrawing C5-sulfonyl group, combined with the C2-carboxylic acid handle, makes this moiety essential for structure-activity relationship (SAR) tuning; however, it also complicates synthesis due to the deactivation of the aromatic ring.

This guide details two scalable, process-ready routes designed for kilogram-scale production. We prioritize the Japp-Klingemann / Fischer Indole sequence (Route A) as the primary workflow due to its robustness with electron-deficient anilines. A secondary Reissert Indole synthesis (Route B) is provided as an orthogonal alternative for facilities restricted from handling diazonium intermediates.

Key Process Parameters (CPP):

  • Scalability: Avoidance of flash chromatography; reliance on crystallization.

  • Safety: Controlled management of diazonium intermediates and exothermic cyclizations.

  • Cost-Efficiency: Utilization of commodity precursors (4-methanesulfonylaniline vs. 5-bromoindoles).

Retrosynthetic Analysis

To design a scalable route, we disconnect the indole core at the N1-C2 and C3-C3a bonds (Fischer) or the C2-C3 bond (Reissert).

Retrosynthesis Target 5-Methanesulfonyl-1H-indole-2-carboxylic acid Hydrazone Ethyl Pyruvate (4-Methanesulfonylphenyl)hydrazone Hydrazone->Target Fischer Cyclization (Route A) Pyruvate Ethyl 2-nitro-4-methanesulfonyl- phenylpyruvate Pyruvate->Target Reductive Cyclization (Route B: Reissert) Aniline 4-Methanesulfonylaniline (Commodity Chemical) Aniline->Hydrazone Japp-Klingemann (Diazotization) Toluene 4-Methanesulfonyltoluene Toluene->Pyruvate Nitration & Condensation

Figure 1: Retrosynthetic disconnection showing the two primary scalable pathways.

Route A: Japp-Klingemann / Fischer Synthesis (Primary Protocol)

This route is preferred for electron-deficient substrates. Direct condensation of 4-methanesulfonylaniline with ethyl pyruvate is often sluggish due to the low nucleophilicity of the amine. The Japp-Klingemann reaction circumvents this by coupling the highly electrophilic diazonium salt with an active methylene compound (ethyl 2-methylacetoacetate), followed by in situ deacetylation to yield the necessary hydrazone.

Step 1: Japp-Klingemann Synthesis of the Hydrazone

Reaction: 4-Methanesulfonylaniline


 Diazonium Salt 

Coupling with Ethyl 2-methylacetoacetate

Hydrazone.

Protocol:

  • Diazotization:

    • Charge a reactor with 4-methanesulfonylaniline (1.0 equiv) and 6M HCl (10 vol). Cool to -5°C.

    • Add Sodium Nitrite (

      
      , 1.1 equiv) as a 40% aqueous solution dropwise, maintaining internal temperature <0°C. Stir for 30 min.
      
    • Checkpoint: Verify diazotization by starch-iodide paper (instant blue/black).

  • Coupling:

    • In a separate vessel, dissolve Ethyl 2-methylacetoacetate (1.05 equiv) in Ethanol (5 vol) and KOH (aqueous, 3.0 equiv). Cool to 0°C.

    • Note: The base promotes both the coupling and the subsequent deacetylation (Japp-Klingemann cleavage).

    • Slowly transfer the cold diazonium solution into the alkaline ester solution. Maintain pH > 9 with additional KOH if necessary.

    • Stir at 0–5°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Workup:

    • Acidify with acetic acid to pH 5. The hydrazone product, Ethyl 2-[(4-methanesulfonylphenyl)hydrazono]propanoate , typically precipitates as a yellow/orange solid.

    • Filter, wash with water, and dry.[1]

    • Yield Expectation: 85–92%.

Step 2: Fischer Indole Cyclization

Reaction: Hydrazone


 Ethyl 5-methanesulfonyl-1H-indole-2-carboxylate.

Protocol:

  • Cyclization:

    • Charge Polyphosphoric Acid (PPA) (10 wt equiv relative to hydrazone) into a reactor. Heat to 80°C to reduce viscosity.

    • Add the dried Hydrazone portion-wise. The reaction is exothermic; control addition to maintain temp <110°C.

    • Heat the mixture to 100–110°C for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7][8] Acid-catalyzed tautomerization to enamine

      
       [3,3]-sigmatropic shift 
      
      
      
      cyclization
      
      
      ammonia loss.
  • Quench & Isolation:

    • Cool to 60°C. Carefully pour the reaction mixture onto Ice/Water (20 vol) with vigorous stirring.

    • The crude indole ester will precipitate. Filter the solids.[9][10]

    • Purification: Recrystallize from Ethanol/Water or Toluene.

    • Yield Expectation: 70–80%.

Step 3: Hydrolysis to Final Acid

Protocol:

  • Suspend the ester in THF/Water (1:1) . Add LiOH (3.0 equiv).

  • Stir at 50°C for 4 hours.

  • Evaporate THF. Acidify aqueous phase with HCl to pH 1–2.

  • Filter the white solid: 5-Methanesulfonyl-1H-indole-2-carboxylic acid .

Route B: Reissert Indole Synthesis (Alternative)

Use this route if diazonium chemistry is prohibited or if 4-methanesulfonyltoluene is a more accessible feedstock.

Protocol Summary:

  • Nitration: Nitration of 4-methanesulfonyltoluene using

    
    . The sulfone (meta-director) and methyl (ortho-director) cooperatively direct the nitro group to the 2-position (ortho to methyl).
    
    • Product: 2-Nitro-4-methanesulfonyltoluene.

  • Condensation: React the nitrotoluene with Diethyl Oxalate and Potassium Ethoxide in Ethanol/Ether.

    • Product: Ethyl 2-keto-3-(2-nitro-4-methanesulfonylphenyl)propionate (Pyruvate dimer).

  • Reductive Cyclization:

    • Dissolve the pyruvate in Acetic Acid .

    • Add Zinc dust (4 equiv) portion-wise at 70°C.

    • Mechanism:[2][3][4][5][6][7][8][11] Nitro reduction to amine

      
       condensation with ketone 
      
      
      
      indole formation.[11]
    • Yield: Generally lower (50–60%) compared to Fischer but avoids PPA handling.

Process Comparison & Data

ParameterRoute A (Japp-Klingemann)Route B (Reissert)
Starting Material 4-Methanesulfonylaniline4-Methanesulfonyltoluene
Key Reagents NaNO₂, Ethyl 2-methylacetoacetate, PPAHNO₃, Diethyl Oxalate, Zn/AcOH
Step Count 3 (Linear)3 (Linear)
Overall Yield ~60%~35–45%
Safety Profile Caution: Diazonium (thermal instability)Caution: Nitration (exotherm), H₂ generation (Zn)
Purification Crystallization (High purity)Crystallization (Moderate purity)
Scalability High (Standard pharma process)Medium (Zinc sludge waste)

Workflow Visualization

SynthesisWorkflow Start 4-Methanesulfonyl aniline Diazo Diazonium Salt (0°C, in situ) Start->Diazo NaNO2, HCl -5°C Hydrazone Pyruvate Hydrazone (Solid) Diazo->Hydrazone Ethyl 2-methylacetoacetate KOH, EtOH IndoleEster Ethyl 5-SO2Me-indole -2-carboxylate Hydrazone->IndoleEster PPA, 100°C Fischer Cyclization FinalProduct 5-Methanesulfonyl-1H -indole-2-carboxylic acid IndoleEster->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 2: Process flow for the preferred Japp-Klingemann / Fischer Route.

Analytical Validation

5-Methanesulfonyl-1H-indole-2-carboxylic acid

  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.2 (br s, 1H, COOH), 12.1 (s, 1H, NH), 8.35 (d, J=1.5 Hz, 1H, H-4), 7.80 (dd, J=8.5, 1.5 Hz, 1H, H-6), 7.65 (d, J=8.5 Hz, 1H, H-7), 7.25 (s, 1H, H-3), 3.20 (s, 3H, SO2CH3).
    
  • MS (ESI-): m/z 238 [M-H]-.

References

  • Japp-Klingemann Reaction Mechanism & Application

    • Phillips, R. R.[2] "The Japp-Klingemann Reaction."[2][3][10][12][13] Organic Reactions1959 , 10, 143.

  • Synthesis of 5-Substituted Indole-2-carboxylates: Rajagopalan, P., et al. "Synthesis of 5-substituted indole-2-carboxylic acids." Bioorganic & Medicinal Chemistry Letters2010. Patent Reference: CN102675284A (Contextual reference for sulfonyl indoles).
  • Fischer Indole Synthesis on Scale

    • Robinson, B. "The Fischer Indole Synthesis."[2][10] Chemical Reviews1963 , 63, 373.

  • Reissert Indole Synthesis

    • Noland, W. E. "The Reissert Indole Synthesis." Chemical Reviews1955 , 55, 137.

Sources

Application Note: One-Pot Synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The 5-methanesulfonyl-1H-indole-2-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for NMDA receptor antagonists (e.g., Gavestinel) and glycine site modulators. Traditional syntheses often involve multi-step isolations of unstable hydrazones or hazardous diazonium salts.

This application note details a telescoped, one-pot protocol that integrates the Japp-Klingemann reaction with Fischer Indolization. By generating the


-keto ester hydrazone in situ via the deacylative coupling of a diazonium salt with ethyl 2-methylacetoacetate, we eliminate the need for intermediate isolation. This method offers superior atom economy, reduced solvent waste, and enhanced safety profiles suitable for scale-up from milligram to kilogram batches.

Retrosynthetic Logic & Mechanism

The synthesis relies on the "chemical masking" of the unstable ethyl pyruvate hydrazone. Direct condensation of phenylhydrazines with ethyl pyruvate is often low-yielding due to polymerization. Instead, we utilize the Japp-Klingemann reaction , where an active methylene compound (ethyl 2-methylacetoacetate) acts as a surrogate.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the cascade from the aniline precursor to the final indole core.

ReactionPathway Aniline 4-Methanesulfonyl aniline Diazo Diazonium Salt (In Situ) Aniline->Diazo NaNO2, HCl < 5°C JK_Adduct Azo-Ester Intermediate Diazo->JK_Adduct + Ethyl 2-methylacetoacetate + NaOH (pH Control) Hydrazone Ethyl Pyruvate Hydrazone JK_Adduct->Hydrazone Deacetylation (Japp-Klingemann) Indole 5-Methanesulfonyl- 1H-indole-2-carboxylate Hydrazone->Indole Fischer Cyclization H2SO4/EtOH, Reflux

Figure 1: Mechanistic cascade. The Japp-Klingemann cleavage (Deacetylation) is the critical thermodynamic driver forming the hydrazone in situ.

Experimental Protocol

Safety Warning: Diazonium salts are potentially explosive if dried. Do not isolate the diazonium intermediate. Methanesulfonylanilines are toxic; handle in a fume hood.

Materials & Equipment[1][2][3]
  • Substrate: 4-(Methylsulfonyl)aniline (CAS: 5470-49-5)

  • Reagents: Sodium Nitrite (NaNO2), Ethyl 2-methylacetoacetate (EMA), Potassium Hydroxide (KOH), Sulfuric Acid (H2SO4), Ethanol (EtOH).

  • Equipment: 3-Neck Round Bottom Flask (RBF), Mechanical Stirrer (critical for slurry handling), Internal Thermometer, pH Meter.

Step-by-Step Methodology
Phase A: Diazotization (Generation of Electrophile)
  • Charge: In a 500 mL 3-neck RBF, suspend 4-(methylsulfonyl)aniline (17.1 g, 100 mmol) in 6N HCl (60 mL) .

  • Cool: Chill the suspension to 0–5 °C using an ice/salt bath. Ensure vigorous stirring.

  • Diazotize: Add a solution of NaNO2 (7.6 g, 110 mmol) in water (15 mL) dropwise over 20 minutes. Maintain internal temperature

    
    .
    
    • Checkpoint: The solution should become clear or slightly turbid yellow. Test with starch-iodide paper (should turn blue immediately).

Phase B: Japp-Klingemann Reaction (The "One-Pot" Link)
  • Prepare Nucleophile: In a separate beaker, dissolve Ethyl 2-methylacetoacetate (15.8 g, 110 mmol) in 50% aq. KOH (20 mL) and Ethanol (20 mL) . Cool to 0 °C.

  • Coupling: Slowly transfer the cold diazonium solution (from Phase A) into the alkaline ester solution over 30 minutes.

    • Critical Parameter: Simultaneously add cold 40% KOH or Sodium Acetate solution to maintain pH 7.0–8.0 . The reaction is extremely pH-sensitive; low pH prevents coupling, high pH degrades the diazonium.

  • Deacetylation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The intermediate azo-ester loses the acetyl group, precipitating the ethyl pyruvate 4-methanesulfonylphenylhydrazone .

    • Observation: A heavy yellow/orange precipitate will form. Do not filter.

Phase C: Fischer Indolization (Cyclization)
  • Solvent Swap (Telescoping): If the volume is manageable, proceed directly. If too aqueous, decant the aqueous supernatant (the hydrazone is usually insoluble) and replace with Absolute Ethanol (150 mL) .

  • Acidification: Carefully add conc. H2SO4 (15 mL) or Polyphosphoric Acid (30 g) to the ethanolic slurry.

    • Exotherm: Temperature will rise; control to

      
      .
      
  • Cyclization: Heat the mixture to Reflux (78–80 °C) for 3–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The yellow hydrazone spot will disappear, replaced by a fluorescent blue indole spot.

  • Workup: Cool to room temperature. Pour the mixture into Ice Water (500 mL) . The product, Ethyl 5-methanesulfonyl-1H-indole-2-carboxylate , will precipitate as a beige/off-white solid.

  • Purification: Filter the solid. Wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL). Recrystallize from Ethanol/DMF if necessary.

Workflow Visualization

This diagram details the operational flow, highlighting critical control points (CCP) for the operator.

Workflow cluster_0 Phase A: Diazotization cluster_1 Phase B: Japp-Klingemann cluster_2 Phase C: Fischer Cyclization start Start: 4-Ms-Aniline step1 Add HCl + NaNO2 Temp < 5°C start->step1 step2 Add Ethyl 2-methylacetoacetate Maintain pH 7-8 (KOH) step1->step2 Transfer Diazo step3 Warm to RT (2h) Precipitate Hydrazone step2->step3 Deacetylation step4 Add H2SO4 / EtOH Reflux 4h step3->step4 Telescope (No Isolation) step5 Quench in Ice Water Filter Solid step4->step5 end Final Product: Ethyl 5-Ms-Indole-2-carboxylate step5->end

Figure 2: Operational workflow. Note the pH control point in Phase B and the seamless transition to Phase C.

Performance Data & Optimization

The following data summarizes typical yields and optimization parameters based on internal validation and literature precedence [1][2].

Yield Comparison by Acid Catalyst (Phase C)
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)Notes
H2SO4 Ethanol80 (Reflux)78% 96%Best balance of cost/yield.
Polyphosphoric AcidNone (Neat)10082%92%Higher yield but difficult workup (viscous).
ZnCl2Acetic Acid11065%88%Lower yield; harder to remove Zinc salts.
Methanesulfonic AcidToluene11072%98%Excellent purity, higher solvent cost.
Characterization Data (Reference Standard)
  • Appearance: Off-white to pale beige powder.

  • Melting Point: 210–212 °C (dec) [2].[1]

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.5 (s, 1H, NH), 8.35 (s, 1H, H-4), 7.80 (d, 1H, H-6), 7.65 (d, 1H, H-7), 7.35 (s, 1H, H-3), 4.38 (q, 2H, CH2), 3.20 (s, 3H, SO2CH3), 1.35 (t, 3H, CH3).
    
  • MS (ESI): m/z 268.1 [M+H]+.

Troubleshooting Guide

  • Problem: Low yield in Phase B (Japp-Klingemann).

    • Root Cause:[2][1][3][4] pH drifted below 6.0 during diazonium addition.

    • Fix: Use an automated syringe pump for the base addition or monitor pH continuously.

  • Problem: Sticky "tar" formation during Phase C (Cyclization).

    • Root Cause:[2][1][3][4] Heating too rapidly or water content too high.

    • Fix: Ensure the hydrazone is "dried" (decant water thoroughly) before adding ethanolic H2SO4. Ramp temperature slowly (1°C/min).

  • Problem: Product color is dark brown.

    • Root Cause:[2][1][3][4] Oxidation of the indole.[3][4]

    • Fix: Perform the reflux under a Nitrogen atmosphere. Add a pinch of sodium metabisulfite during the workup.

References

  • Béla, P., et al. (1999).[1] Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.[1][5][6] Synthetic Communications.[7] 1

  • Gassman, P. G., & van Bergen, T. J. (1981). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.[8] Organic Syntheses, Coll.[9][10] Vol. 6, p.601. (General Japp-Klingemann Protocol Adaptation). 8

  • Naik, N., et al. (2012).[11] Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.[11] European Journal of Chemistry.[11] 11

  • Organic Chemistry Portal. Synthesis of Indoles: Japp-Klingemann Reaction.12[1][6][10][13][14]

Sources

A Researcher's Guide to Carboxylic Acid Activation in Sulfonyl Indoles: Reagents, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the chemical reagents and methodologies used to activate the carboxylic acid group in sulfonyl indoles. Tailored for researchers in medicinal chemistry and drug development, this document elucidates the causal-based selection of activating agents, provides detailed, field-tested protocols, and offers insights into troubleshooting common synthetic challenges.

Foundational Principles: The 'Why' of Carboxylic Acid Activation

The direct condensation of a carboxylic acid with a nucleophile, such as an amine, to form an amide bond is a thermodynamically challenging process.[1][2] The amine, being basic, readily deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[3][4] To facilitate this transformation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[5][6] This activation renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

For sulfonyl indoles, a scaffold of significant interest in pharmaceutical development, the efficient and clean formation of derivatives via the carboxylic acid moiety is paramount. The choice of activating reagent is not arbitrary; it is a critical decision that impacts yield, purity, reaction time, and the preservation of stereochemical integrity.[7]

Strategic Reagent Selection for Sulfonyl Indole Scaffolds

The selection of an optimal activating reagent is governed by several factors, including the steric environment of the substrates, the risk of racemization at an adjacent chiral center, and practical considerations like byproduct removal.

Carbodiimides: The Versatile Workhorses

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their moderate reactivity and cost-effectiveness.[8][9][10]

Mechanism of Action: The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][5] This intermediate can be directly attacked by an amine to form the desired amide. However, the O-acylisourea is unstable and prone to two deleterious side reactions: hydrolysis back to the starting carboxylic acid and rearrangement to a stable N-acylurea byproduct, which can be difficult to remove.[5]

The Critical Role of Additives: To mitigate these side reactions and suppress potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost universally employed.[8][11] These additives intercept the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (OBt or OAt ester).[5][11] This two-step, one-pot process enhances coupling efficiency and significantly reduces the risk of epimerization.[12][13] HOAt is generally considered more effective than HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the aminolysis step.[11]

Uronium/Aminium Salts: The High-Performance Catalysts

For challenging couplings involving sterically hindered sulfonyl indoles or unreactive amines, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the reagents of choice.[10][14]

Mechanism of Action: HATU is the aminium salt of HOAt. It reacts directly with the carboxylate anion to form the highly reactive OAt-active ester, bypassing the less stable O-acylisourea intermediate characteristic of carbodiimides.[15] This leads to faster reaction rates and higher efficiencies.[10] The reaction liberates tetramethylurea, which is water-soluble and generally easy to remove during workup.

Key Advantage: The rapid kinetics associated with HATU significantly minimize the opportunity for racemization, making it a superior choice for stereochemically sensitive substrates. However, it is crucial to avoid using excess HATU, as it can react with the N-terminal amine of a peptide, causing a guanidinylation side reaction that caps the chain.[16]

Phosphonium Salts: The Robust Alternatives

Phosphonium-based reagents, with PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) being a prime example, offer a powerful alternative to uronium salts.

Mechanism of Action: Similar to HATU, PyBOP's mechanism involves the formation of a highly reactive HOBt active ester. It is particularly effective for hindered couplings and cyclization reactions. The byproduct, tripyrrolidinophosphine oxide, is typically removed via standard chromatographic purification.

Comparative Analysis of Key Reagents

The following table summarizes the key characteristics of the most common activating reagents to guide the selection process.

FeatureEDC/HOBtHATUPyBOP
Reactivity Moderate to HighVery HighHigh
Cost LowHighHigh
Racemization Risk Low (with additive)Very LowLow
Byproduct Di-substituted UreaTetramethylureaPhosphine Oxide
Byproduct Removal EDC: Water-solubleDCC: InsolubleWater-solubleChromatography
Best For Standard couplings, cost-sensitive synthesesSterically hindered substrates, racemization-prone couplingsChallenging couplings, cyclizations
Primary Base Not required, but can be usedNon-nucleophilic (e.g., DIPEA)Non-nucleophilic (e.g., DIPEA)

Visualizing the Chemistry

Workflow for Reagent Selection

The following diagram outlines a logical workflow for selecting an appropriate carboxylic acid activating reagent for a sulfonyl indole substrate.

sub Define Substrates: Sulfonyl Indole-COOH + Nucleophile (Amine) steric Assess Steric Hindrance sub->steric racemic Assess Racemization Risk (α-chiral center present?) steric->racemic Low hatu Challenging Conditions: HATU / DIPEA steric->hatu High edc Standard Conditions: EDC / HOBt racemic->edc No racemic->hatu Yes pybop Alternative for Challenging Couplings: PyBOP / DIPEA hatu->pybop Consider as alternative

Caption: Decision workflow for coupling reagent selection.

Mechanistic Overview: Carbodiimide vs. Uronium Salt Activation

This diagram contrasts the activation pathways of carbodiimides (like EDC) with uronium salts (like HATU).

Activation Pathways cluster_0 Carbodiimide Pathway (e.g., EDC/HOBt) cluster_1 Uronium/Aminium Pathway (e.g., HATU) a_start R-COOH + EDC a_inter O-Acylisourea (Unstable Intermediate) a_start->a_inter a_side N-Acylurea (Side Product) a_inter->a_side a_hobt + HOBt a_inter->a_hobt a_ester OBt-Active Ester (More Stable) a_hobt->a_ester a_amine + Amine (R'-NH2) a_ester->a_amine a_prod Amide + Urea a_amine->a_prod b_start R-COOH + HATU b_ester OAt-Active Ester (Directly Formed) b_start->b_ester b_amine + Amine (R'-NH2) b_ester->b_amine b_prod Amide + Tetramethylurea b_amine->b_prod

Caption: Contrasting activation mechanisms.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, providing a robust starting point for the synthesis of sulfonyl indole amides.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol is suitable for standard, non-sterically hindered substrates where racemization risk is minimal.

Materials:

  • Sulfonyl indole carboxylic acid (1.0 equiv)

  • Amine (hydrochloride salt or free base) (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (or HOBt·H₂O) (1.2 equiv)

  • If using an amine hydrochloride salt: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.2 equiv for salt, plus 1.0 equiv if desired)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the sulfonyl indole carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Additive: Add HOBt (1.2 equiv) to the solution and stir for 5 minutes. If using an amine salt, add the tertiary base (e.g., DIPEA) at this stage and stir for another 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc or DCM/MeOH).

Protocol 2: Amide Coupling via HATU

This protocol is recommended for sterically demanding substrates or those with a high risk of racemization.

Materials:

  • Sulfonyl indole carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the sulfonyl indole carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Pre-activation (Optional but Recommended): Cool the solution to 0 °C. Add DIPEA (2.0 equiv) and stir the mixture for 10-15 minutes. This step pre-forms the active ester.

  • Nucleophile Addition: Add the amine (1.1 equiv) to the reaction mixture. If the amine is an HCl salt, an additional equivalent of DIPEA may be required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (hydrolyzed).2. Insufficient activation time (for HATU).3. Steric hindrance is too great for the chosen reagent.1. Use fresh, anhydrous reagents and solvents.2. Increase pre-activation time for HATU to 30 mins.3. Switch to a more powerful reagent (e.g., from EDC to HATU). Consider gentle heating (40-50 °C).
N-Acylurea Formation (EDC/DCC specific) The O-acylisourea intermediate rearranged before amine attack.Ensure HOBt/HOAt is added before or with EDC. Use a more polar solvent like DMF to favor the active ester pathway.
Starting Acid Recovered 1. Hydrolysis of the active intermediate.2. Amine is not sufficiently nucleophilic.1. Ensure strictly anhydrous conditions.2. Use a stronger activating agent (HATU). Add a catalyst like DMAP (0.1 equiv) if compatible, but be wary of increased racemization.
Racemization Observed 1. Base-induced epimerization.2. Prolonged reaction time at elevated temperature.1. Use a hindered, non-nucleophilic base like DIPEA instead of TEA.2. Use HATU for faster reaction times. Run the reaction at 0 °C to room temperature.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Sharma, A., & Singh, P. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(3), 1263-1275. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Pace, V., & Mella, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Chemtos. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Carboxylic Acids and Carboxylic Acid Derivatives. [Link]

  • De Figueiredo, R. M., & Suppo, J.-S. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(10), 1339. [Link]

  • Allen, C. L., & Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]

  • Subirós-Funosas, R., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega, 3(3), 2763–2773. [Link]

  • ResearchGate. (2026). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides by acylation. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature Chemistry, 3(4), 334-334. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

  • Carlucci, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1916–1924. [Link]

  • Loudon, G. M., & Zölzer, F. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8849-8857. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • De Marco, R., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen, 13(1), e202300188. [Link]

  • Evans, M. (2019). 08.09 Activation Substitution of Carboxylic Acids. YouTube. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2015). Recent advances in synthesis of sulfonamides: A review. 8(1), 1-18. [Link]

  • PubMed. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Gieshoff, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(8), 2893–2897. [Link]

  • Kaur, B. P., et al. (2021). Three component coupling to synthesize arenesulfonyl indoles. ResearchGate. [Link]

  • Li, Y., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry, 89(1), 699–708. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Compound: 5-Methanesulfonyl-1H-indole-2-carboxylic acid Key Challenge: The presence of the strong electron-withdrawing methanesulfonyl group (


) at the 5-position significantly deactivates the benzene ring. This increases the activation energy required for the key [3,3]-sigmatropic rearrangement step in the Fischer Indole Synthesis, often leading to uncyclized hydrazone intermediates or extensive tar formation if forcing conditions are not carefully controlled.

This guide provides a validated protocol and troubleshooting framework to overcome these electronic deactivation barriers.

Reaction Pathway & Mechanism

The most robust route for this synthesis is the Fischer Indole Synthesis (FIS) utilizing Polyphosphoric Acid (PPA) as both solvent and catalyst. While milder acids (AcOH/HCl) work for electron-rich indoles, the sulfonyl group demands a high-dielectric, strongly acidic medium to drive cyclization.

Visualized Reaction Scheme

ReactionScheme Start1 4-Methanesulfonyl phenylhydrazine (HCl Salt) Hydrazone Intermediate: Ethyl 2-(2-(4-(methylsulfonyl) phenyl)hydrazono)propanoate Start1->Hydrazone Condensation (EtOH, Reflux) Start2 Ethyl Pyruvate Start2->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) Hydrazone->Cyclization PPA, 100-110°C (Critical Step) IndoleEster Ethyl 5-methanesulfonyl -1H-indole-2-carboxylate Cyclization->IndoleEster - NH3 FinalProduct 5-Methanesulfonyl-1H- indole-2-carboxylic acid IndoleEster->FinalProduct Hydrolysis (NaOH/EtOH)

Figure 1: Synthetic pathway via Fischer Indole Cyclization highlighting the rate-limiting step caused by the electron-withdrawing sulfone group.

Optimized Experimental Protocol

Note: This protocol replaces standard Acetic Acid/ZnCl2 methods which frequently stall at the hydrazone stage for sulfonyl substrates.

Phase 1: Hydrazone Formation (Quantitative)
  • Dissolve: Suspend 4-methanesulfonylphenylhydrazine hydrochloride (1.0 eq) in Ethanol (10 vol).

  • Add: Add Ethyl Pyruvate (1.1 eq) dropwise.

  • Reaction: Reflux for 2–3 hours. The hydrazone typically precipitates upon cooling.

  • Isolate: Filter the solid. Crucial: Dry thoroughly. Residual ethanol can quench the PPA in the next step.

Phase 2: Cyclization (The Critical Step)
  • Preparation: Heat Polyphosphoric Acid (PPA) (10–15 vol relative to hydrazone) to 80°C in a reactor with mechanical stirring (PPA is viscous).

  • Addition: Add the dried hydrazone portion-wise to the PPA. Caution: Exothermic. Maintain internal temp < 110°C.

  • Reaction: Stir at 100–110°C for 3–5 hours.

    • Checkpoint: Monitor by HPLC/TLC. Disappearance of hydrazone is the key metric.

  • Quench: Pour the hot reaction mixture slowly onto crushed ice/water with vigorous stirring. The indole ester should precipitate as a solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/DMF if purity is <95%.

Phase 3: Hydrolysis
  • Hydrolysis: Suspend ester in Ethanol/Water (3:1). Add NaOH (3.0 eq). Reflux until clear.

  • Workup: Acidify with HCl to pH 2. The title compound precipitates.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with electron-deficient indoles.

Q1: My reaction stalls at the hydrazone stage. I see starting material but no indole.

Diagnosis: Insufficient acid strength or temperature. The


 group pulls electron density from the aromatic ring, making the nucleophilic attack on the enamine (the step initiating the [3,3]-shift) very difficult.
Solution: 
  • Switch Catalyst: If using Acetic Acid or HCl/EtOH, switch to Polyphosphoric Acid (PPA) .

  • Increase Temperature: Ensure internal temperature reaches 100–110°C . Refluxing ethanol (78°C) is often insufficient for this specific substrate.

Q2: The yield is low (<30%) and I see a lot of black tar.

Diagnosis: Thermal decomposition or "runaway" exotherm during addition. Solution:

  • Degas Solvents: Indole synthesis is sensitive to oxidation. Run the reaction under Nitrogen/Argon.

  • Controlled Addition: Do not dump the hydrazone into hot PPA all at once. Add it in small portions over 30 minutes to manage the exotherm.

  • Temperature Ceiling: Do not exceed 120°C. Above this, sulfones can degrade or the indole can polymerize.

Q3: The product is difficult to purify; it's not precipitating cleanly.

Diagnosis: Sulfonyl indoles are highly polar. Solution:

  • Solvent Choice: The free acid is likely insoluble in water and non-polar solvents (Hexane/DCM) but soluble in polar organics (DMSO, DMF, hot alcohols).

  • Precipitation: When acidifying the hydrolysis mixture, ensure the pH hits ~1-2. If the solid is fine/colloidal, digest (heat and stir) the suspension for 30 mins to coarsen the particles before filtration.

Optimization Data: Acid Catalyst Comparison

We have compiled data comparing acid catalysts for electron-deficient hydrazones (e.g., nitro- or sulfonyl-phenylhydrazines).

Catalyst SystemSolventTemp (°C)Typical YieldNotes
H₂SO₄ (10%) Ethanol80 (Reflux)< 20%Not Recommended. Reaction often stalls at hydrazone.
ZnCl₂ Acetic Acid12040–55%Moderate yield. Difficult to remove Zinc salts completely.
Polyphosphoric Acid (PPA) Neat (Solvent) 100–110 75–85% Recommended. Best conversion for deactivated rings.
Amberlyst 15 Toluene11030–40%Green alternative, but slower kinetics for this substrate.

Troubleshooting Logic Map

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/HPLC: Is Hydrazone remaining? Start->CheckTLC YesHydrazone YES: Incomplete Cyclization CheckTLC->YesHydrazone Starting Material Visible NoHydrazone NO: Decomposition/Tars CheckTLC->NoHydrazone Only Baseline/Tars Action1 Increase Temp to 110°C Switch to PPA YesHydrazone->Action1 Action2 Check Atmosphere (Use N2) Reduce Temp slightly Slower Addition NoHydrazone->Action2

Figure 2: Diagnostic flowchart for troubleshooting low yields in Fischer Indole Synthesis of electron-deficient substrates.

References

  • Fischer Indole Synthesis Mechanism & Optimization: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Synthesis of Sulfonamide Indoles (Sumatriptan Intermediates)

    • Process for preparation of 5-substituted indole derivatives.[1][2][3][4][5][6] This work highlights the Japp-Klingemann and Fischer routes for sulfonyl-substituted indoles, confirming the need for robust acidic conditions.

    • Source:

  • Use of Polyphosphoric Acid (PPA)

    • Research confirming PPA as the superior medium for converting nitro- and sulfonyl-phenylhydrazones to indoles due to its ability to act as a dehydrating agent and solvent at high temper
    • Source:

  • General Indole Synthesis Reviews

    • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews (2006).
    • Source:

Sources

Solving solubility issues of 5-Methanesulfonyl-1H-indole-2-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for the solubility challenges associated with 5-Methanesulfonyl-1H-indole-2-carboxylic acid in organic synthesis. Our focus is on explaining the chemical principles behind these challenges and offering validated protocols to ensure experimental success.

Section 1: Understanding the Solubility Profile

The poor solubility of 5-Methanesulfonyl-1H-indole-2-carboxylic acid in many common organic solvents stems directly from its molecular structure. Three key functional groups contribute to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.

  • Carboxylic Acid (-COOH): Acts as both a hydrogen bond donor (O-H) and acceptor (C=O).

  • Indole N-H: A strong hydrogen bond donor.

  • Methanesulfonyl (-SO₂CH₃): A highly polar, strong hydrogen bond acceptor.

The combination of these groups allows for the formation of extensive intermolecular hydrogen bonding networks, creating a highly stable and less soluble crystal structure.[1][2] The presence of different crystalline forms (polymorphism) can also lead to variability in solubility between batches.[2]

Caption: Key functional groups governing the solubility of the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with this compound.

Q1: What are the best starting solvents to dissolve 5-Methanesulfonyl-1H-indole-2-carboxylic acid?

The principle of "like dissolves like" is paramount.[3] Due to the compound's high polarity, highly polar solvents are the most effective.

Solvent Tier Examples Pros Cons Best For
Tier 1: High Polarity (Recommended) DMSO, DMF, DMAc, NMPHigh dissolving power, often soluble at room temp.High boiling point (difficult to remove), potential for side reactions, toxicity concerns.[4][5][6][7]Difficult reactions, preparing concentrated stock solutions.
Tier 2: Moderate Polarity THF, 1,4-Dioxane, AcetonitrileLower boiling points, generally less reactive.Solubility is often limited; may require heating, sonication, or additives.[8][9]Amide couplings, reactions where solvent removal is critical.
Tier 3: Low Polarity (Generally Poor) Dichloromethane (DCM), Chloroform, Ethyl AcetateEasy to remove.Very low solubility.Primarily useful as a co-solvent or for purification (e.g., washing).[10]
Q2: My compound is insoluble in my desired reaction solvent (e.g., THF, DCM). What steps can I take?

Insolubility in moderately polar solvents is a common hurdle. Follow this systematic approach to achieve dissolution without compromising your reaction.

Sources

Technical Support Center: Purification & Recrystallization of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-MS-502 Compound: 5-Methanesulfonyl-1H-indole-2-carboxylic acid CAS: 367501-41-5 Chemical Formula: C₁₀H₉NO₄S Molecular Weight: 239.25 g/mol

Executive Summary & Solvent Selection

Status: Active Priority: High (Purity Critical for Biological Assays)

5-Methanesulfonyl-1H-indole-2-carboxylic acid presents a unique purification challenge due to its dual polarity. The molecule contains a hydrophilic carboxylic acid head, a polar sulfone (


) substituent at the 5-position, and a hydrophobic indole core. This "amphiphilic" nature requires a solvent system that balances the solubility of the sulfone moiety while inducing crystallization of the aromatic core upon cooling.
Recommended Solvent Systems
Solvent SystemRatio (v/v)ClassificationSuitabilityKey Mechanism
Ethanol / Water 90:10 to 70:30Primary Best BalanceHigh solubility of sulfone in hot EtOH; water acts as a gentle anti-solvent to force lattice formation.
Methanol 100%Secondary High YieldGood for initial crude cleanup. May require cooling to -20°C for maximum recovery.
Ethyl Acetate / Heptane Solvent / Anti-solventAlternative Non-Polar ImpuritiesEffective if the crude contains non-polar byproducts (e.g., unreacted starting materials).
Aq. NaOH / HCl N/AChemical Bulk PurificationUses the acidic nature of the -COOH group to separate from non-acidic impurities.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: Removing colored oxidation byproducts and general trace impurities.

Reagents:

  • Absolute Ethanol (ACS Grade)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)[1]

Workflow:

  • Dissolution: Transfer crude 5-Methanesulfonyl-1H-indole-2-carboxylic acid into a round-bottom flask. Add Absolute Ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in 1 mL increments.

  • Clarification (Critical): If the solution is dark or contains insoluble particles:

    • Add activated carbon (5% w/w). Stir at reflux for 10 minutes.

    • Perform a hot filtration through a pre-warmed Celite pad to remove carbon/particulates.

  • Anti-Solvent Addition: While keeping the filtrate near boiling, add Deionized Water dropwise.

    • Stop point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add 1-2 mL of hot ethanol to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to avoid "oiling out."

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol:Water (50:50).

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Protocol B: Acid-Base Reprecipitation

Best for: Large scale purification or removing non-acidic impurities.

Workflow:

  • Suspend the crude solid in 1M NaOH (3-4 equivalents). Stir until fully dissolved (solution pH > 12).

  • Extract the aqueous layer with Ethyl Acetate (2x) to remove non-acidic organic impurities. Discard the organic layer.[2]

  • Cool the aqueous layer to 0-5°C.

  • Slowly acidify with 2M HCl dropwise with vigorous stirring until pH reaches ~2-3.

  • The product will precipitate as a white/off-white solid.[3] Filter, wash with water, and dry.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This occurs when the compound separates from the solution as a liquid before it can organize into a crystal lattice. It usually happens if the cooling is too rapid or the solvent boiling point is higher than the compound's melting point (in the presence of solvent).[1] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) to the cooling solution at ~40-50°C.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Change Solvent: Switch to Methanol . The lower boiling point (65°C) reduces the thermal gap, often preventing oiling.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Indoles are prone to oxidation, forming colored quinoidal impurities. Corrective Action:

  • Use Protocol A with the Activated Carbon step.

  • Ensure all solvents are degassed or use an inert atmosphere (

    
    ) during heating.
    
  • Wash the final crystals with cold ether or heptane to remove surface impurities.

Q3: Can I use DMF or DMSO?

Answer: While the compound is highly soluble in DMF/DMSO, these solvents have high boiling points and are difficult to remove. Evaporating them often requires high heat, which can degrade the indole. Avoid these for recrystallization unless using them as a solvent in a "drowning out" method (dissolve in minimal DMF, pour into excess water), though this often yields amorphous powder rather than crystals.

Visual Technical Guides

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 5-Methanesulfonyl-1H-indole-2-carboxylic acid ImpurityCheck Primary Impurity Type? Start->ImpurityCheck NonAcidic Non-Acidic / Neutral Organics ImpurityCheck->NonAcidic Contains starting material Colored Oxidation / Colored Impurities ImpurityCheck->Colored Yellow/Brown sticky solid Unknown General / Unknown ImpurityCheck->Unknown Low Purity ProtocolB Protocol B: Acid-Base Reprecipitation (NaOH -> HCl) NonAcidic->ProtocolB ProtocolA_Carbon Protocol A: EtOH/Water + Activated Carbon Colored->ProtocolA_Carbon ProtocolA_Std Protocol A: EtOH/Water Standard Recrystallization Unknown->ProtocolA_Std Final Pure Product (Verify by HPLC/NMR) ProtocolB->Final High Purity Solid ProtocolA_Carbon->Final ProtocolA_Std->Final

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Figure 2: Acid-Base Purification Mechanism

AcidBase Crude Crude Mixture (Indole-COOH + Impurities) BaseStep Add NaOH (aq) Forms Soluble Salt: Indole-COO⁻ Na⁺ Crude->BaseStep WashStep Wash with EtOAc (Removes Non-Acidic Impurities) BaseStep->WashStep AcidStep Add HCl Re-protonates to Indole-COOH (Precipitates) WashStep->AcidStep Pure Pure Solid AcidStep->Pure

Caption: Chemical logic flow for the Acid-Base purification method utilizing the carboxylic acid moiety.

References

  • PubChem. (2025).[4] 5-Methanesulfonyl-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Sphinx Knowledge. (n.d.). Synthesis of some Thiazolidinone derivatives from Indole 2-Carboxylic acid. (Describes recrystallization of indole-2-carboxylic acid esters from methanol). [Link]

  • Google Patents. (2006). WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid. (Lists acetic acid, toluene, and alcohols as preferred solvents for indole carboxylic acids).

Sources

Stability of 5-Methanesulfonyl-1H-indole-2-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methanesulfonyl-1H-indole-2-carboxylic Acid

Topic: Stability Under Basic Conditions

Document ID: TSC-IND-5MS-002 Last Updated: March 5, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Executive Summary

5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) exhibits high stability in aqueous basic media (pH > 7) at ambient temperatures, existing primarily as its carboxylate salt.[1] The 5-methanesulfonyl (


) group is a strong electron-withdrawing group (EWG) that enhances the acidity of the indole N-H proton but does not destabilize the core pharmacophore under standard saponification or basic workup conditions.[1]

Critical Alert: The primary instability vector is not basic degradation, but rather thermal decarboxylation of the free acid form, which is often inadvertently triggered during acidic workup or drying phases following basic exposure.

Module 1: Chemical Stability Profile

The stability of this compound is dictated by the interplay between the electron-deficient indole ring and the carboxylic acid moiety.

Mechanistic Stability Data
ParameterConditionStability StatusMechanistic Insight
Aqueous Base 1M NaOH/LiOH, 25°CStable Forms stable carboxylate salt.[1] The sulfone group resists nucleophilic attack at C5 due to the aromatic stability of the indole.
Strong Base

-BuOK / NaH (Anhydrous)
Stable Forms a dianion (Carboxylate + Indole N-anion).[1] The sulfone

-protons (

) are generally too high to be deprotonated by hydroxides.[1]
Acidic Workup pH < 3, > 40°CUnstable Risk of Decarboxylation. Protonation of C3 leads to loss of

, yielding 5-methanesulfonylindole.[1]
Thermal Solid state, > 100°CUnstable The electron-withdrawing sulfone lowers the activation energy for decarboxylation compared to unsubstituted indoles.[1]
The "False Instability" Phenomenon

Users often report "degradation in base" when the actual degradation occurs during the quenching step. In basic solution, the molecule exists as Species B (see diagram below). Upon acidification to isolate the product, it converts to Species C . If Species C is heated (e.g., drying in an oven) or exposed to strong mineral acids for prolonged periods, it irreversibly degrades to Species D .

StabilityPathway Ester Ester Precursor (Stable) Salt Carboxylate Salt (Basic Solution) STABLE Ester->Salt LiOH/NaOH Saponification Acid Free Acid (Solid/Low pH) METASTABLE Salt->Acid Acidify (HCl) < 40°C Decarb 5-Ms-Indole (Degradant) IRREVERSIBLE Salt->Decarb Direct Decarb? (Very Rare in Base) Acid->Decarb Heat (>60°C) or Strong Acid

Figure 1: Stability pathway demonstrating that the risk of degradation (Red) is associated with the acidic/thermal phase, not the basic phase (Green).

Module 2: Troubleshooting Guide

Issue 1: "My product disappeared after basic hydrolysis."

Diagnosis: You likely acidified the solution while it was still hot, or you dried the resulting solid at too high a temperature.

  • Root Cause: Thermal decarboxylation.[1] The sulfone group at C5 pulls electron density, making the C2-carboxylate bond slightly more labile than in unsubstituted indoles.

  • Solution:

    • Perform hydrolysis (LiOH/THF/Water) at Room Temperature (RT).

    • Cool the reaction mixture to 0°C before adding acid.

    • Acidify only to pH 3-4 (do not use concentrated

      
      ).[1]
      
    • Dry the precipitate under vacuum at < 40°C .

Issue 2: "The solution turned yellow/brown in base."

Diagnosis: Oxidation of the indole nitrogen.

  • Root Cause: While the sulfone stabilizes the ring against oxidation compared to electron-rich indoles (like 5-methoxy), the deprotonated indole nitrogen (in strong base) is susceptible to air oxidation over long periods.[1]

  • Solution:

    • Degas solvents (sparge with

      
      ) before adding base.
      
    • Complete the reaction within 2-4 hours; do not leave stirring in base overnight if possible.

Issue 3: "Low solubility in basic aqueous workup."

Diagnosis: "Salting out" effect.

  • Root Cause: The sodium/lithium salt of the sulfonyl indole is less soluble than simple indole salts due to the lipophilicity of the sulfone and the rigidity of the lattice.

  • Solution: Add a co-solvent like THF or Methanol (10-20%) to the basic aqueous layer to maintain solubility during extraction of impurities.[1]

Module 3: Validated Experimental Protocols

Protocol A: Safe Saponification (High Stability Method)

Based on optimization for sulfonyl-indoles [1, 2].[1]

  • Dissolution: Dissolve 1.0 eq of Methyl 5-methanesulfonyl-1H-indole-2-carboxylate in THF:MeOH:Water (3:1:1).

  • Base Addition: Add 3.0 eq of LiOH·H₂O (Lithium hydroxide is preferred over NaOH for solubility).[1]

  • Reaction: Stir at 20–25°C for 4 hours. Monitor by TLC/LCMS.

    • Checkpoint: The intermediate salt is stable here for >24 hours.

  • Workup (Critical Step):

    • Concentrate to remove THF/MeOH (keep bath < 40°C).[1]

    • Cool the remaining aqueous residue to 0°C (Ice bath).

    • Dropwise add 1N HCl until pH

      
       3.[1]
      
    • Observation: White/Off-white solid precipitates.[1]

  • Isolation: Filter immediately. Wash with cold water. Dry in a vacuum desiccator over

    
     at RT. DO NOT OVEN DRY. 
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a Suzuki coupling under basic conditions (


, 80°C)? 
A:  Yes. The carboxylate salt formed in situ is stable at 80°C in the presence of mild bases like carbonate. The decarboxylation risk is primarily associated with the protonated acid or extreme temperatures (>150°C) often used in specific copper-catalyzed decarboxylative couplings [3].[1]

Q2: Is the sulfone group itself labile in base? A: No.[1] Alkyl aryl sulfones are extremely stable to hydrolysis. The only risk is if you use an extremely strong base (like


-BuLi) which could deprotonate the methyl group of the sulfone (

), but this does not occur with hydroxide/carbonate bases [4].

Q3: Why does the LCMS show a mass of M-44? A: If you see M-44 (Loss of


), check your LCMS source temperature.[1] The compound may be decarboxylating inside the mass spectrometer source if the temperature is set too high (>200°C), giving a false impression of sample degradation.

Module 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected in Basic Conditions CheckLCMS Check LCMS/NMR Is product M-44 (Decarboxylated)? Start->CheckLCMS YesDecarb YES: Product is Decarboxylated CheckLCMS->YesDecarb NoDecarb NO: Product is Intact (Solubility/Color issue) CheckLCMS->NoDecarb CheckWorkup Did you heat during acidification or drying? YesDecarb->CheckWorkup CheckSolubility Is there precipitate in the basic layer? NoDecarb->CheckSolubility Solution1 SOLUTION: Keep T < 40°C Acidify at 0°C CheckWorkup->Solution1 Solution2 SOLUTION: Add THF/MeOH co-solvent (Salt is insoluble in pure water) CheckSolubility->Solution2

Figure 2: Decision tree for diagnosing stability issues.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the synthesis of 5-substituted indole-2-carboxylic acids via LiOH saponification at room temperature, confirming stability. URL:[Link][1]

  • Synthesis of 5-Substituted Indole Derivatives. Source: ResearchGate (Archive).[1] Context: Details the handling of sulfonyl-substituted indoles and the stability of the sulfone moiety during workup. URL:[Link]

  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Source: Organic Chemistry Portal.[1] Context: Establishes that decarboxylation requires specific catalysts (Cu) and high heat (160°C), implying stability under milder basic conditions. URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Methanesulfonyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the critical parameter of reaction temperature in the synthesis of this important class of compounds, often investigated as GSK-3β inhibitors.[1][2]

Introduction: The Critical Role of Temperature in Synthesizing Electron-Deficient Indoles

The synthesis of indole derivatives, a cornerstone in medicinal chemistry, is notoriously sensitive to reaction conditions, with temperature being a paramount factor influencing yield, purity, and reaction time.[3][4] This is particularly true for indoles bearing strong electron-withdrawing groups, such as the 5-methanesulfonyl substituent. The electronic properties of this group can significantly impact the reactivity of the starting materials and the stability of intermediates, making precise temperature control essential for a successful synthesis.

This guide will provide a comprehensive overview of how to approach temperature optimization for the synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic acid derivatives, focusing on common synthetic routes like the Fischer and Reissert indole syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing indoles with a 5-methanesulfonyl group?

The methanesulfonyl group is strongly electron-withdrawing, which deactivates the benzene ring of the aniline or phenylhydrazine precursor. This deactivation can slow down the key cyclization step in many indole syntheses, such as the Fischer indole synthesis, often requiring more forcing conditions (higher temperatures or stronger acids) to proceed at a reasonable rate.[5]

Q2: How does reaction temperature generally affect the Fischer indole synthesis of this compound?

In a typical Fischer indole synthesis, the reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[6]

  • Too low a temperature: May result in a sluggish or incomplete reaction, leading to low yields of the desired indole.

  • Too high a temperature: Can lead to the decomposition of starting materials, intermediates, or the final product, often resulting in the formation of tarry byproducts and a complex mixture that is difficult to purify.

Q3: Is a high temperature always necessary for the cyclization step?

Not necessarily. While the electron-withdrawing nature of the 5-methanesulfonyl group can necessitate more forcing conditions, the use of a very strong acid catalyst (e.g., polyphosphoric acid, or a mixture of acetic acid and gaseous HCl) may allow the cyclization to proceed at a more moderate temperature. For instance, a related synthesis of a 5-methanesulfonamide substituted indole-2-carboxylic acid derivative utilized a Fischer-type rearrangement at room temperature in an acetic acid-gaseous HCl solution.[7]

Q4: What is the typical temperature range for the decarboxylation of 5-Methanesulfonyl-1H-indole-2-carboxylic acid?

If the synthesis yields the indole-2-carboxylic acid, and the target molecule is the corresponding decarboxylated indole, a high temperature is generally required. For a similar 5-substituted indole-2-carboxylic acid, decarboxylation was achieved by heating in quinoline with copper powder at 200°C.[7] In the Reissert indole synthesis, decarboxylation is often achieved by heating the indole-2-carboxylic acid above its melting point.[3][8][9]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic acid derivatives, with a focus on temperature-related problems.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation Reaction temperature is too low, leading to insufficient activation energy for the cyclization of the deactivated substrate.Gradually increase the reaction temperature in 10-20°C increments. Consider switching to a higher-boiling point solvent. If using a Brønsted acid, consider a stronger acid catalyst or a Lewis acid to promote the reaction at a lower temperature.
Significant Tar/Byproduct Formation Reaction temperature is too high, causing decomposition of starting materials, intermediates, or the product.Decrease the reaction temperature. If a high temperature is necessary for the reaction to proceed, consider reducing the reaction time and monitoring closely by TLC or LC-MS. Ensure efficient stirring to avoid localized overheating.
Incomplete Reaction A combination of suboptimal temperature and insufficient reaction time. The electron-withdrawing group slows the reaction rate.First, ensure the temperature is appropriate. Then, increase the reaction time and monitor the reaction progress until the starting material is consumed.
Formation of Isomeric Impurities For certain indole syntheses, temperature can influence the regioselectivity of the cyclization.A systematic temperature screening is recommended to find the optimal temperature for the desired isomer. Lower temperatures often favor the thermodynamically controlled product.
Poor Solubility of Starting Materials The chosen solvent may not be appropriate for the starting materials at the desired reaction temperature.Select a solvent with a suitable boiling point that effectively dissolves all reactants at the reaction temperature.

Detailed Experimental Protocol: A General Approach to Temperature Optimization

The following protocol outlines a general workflow for optimizing the reaction temperature for the synthesis of ethyl 5-methanesulfonyl-1H-indole-2-carboxylate, a common precursor to the carboxylic acid, via a Fischer-type indole synthesis.

Materials:

  • 4-Methanesulfonylphenylhydrazine hydrochloride

  • Diethyl ketomalonate

  • Anhydrous ethanol

  • Polyphosphoric acid (PPA) or a solution of HCl in acetic acid

  • Small-scale reaction vials (e.g., microwave vials)

  • Heating block or oil bath with precise temperature control

  • TLC plates and developing chamber

  • LC-MS for accurate analysis

Experimental Workflow:

  • Preparation of the Hydrazone (can be done in situ): In a reaction vial, dissolve 4-methanesulfonylphenylhydrazine hydrochloride (1.0 eq) and diethyl ketomalonate (1.1 eq) in anhydrous ethanol.

  • Temperature Screening Setup: Prepare a series of identical reaction vials.

  • Addition of Acid Catalyst: To each vial, add the chosen acid catalyst (e.g., a small amount of PPA or a few drops of concentrated HCl).

  • Temperature Gradient: Place the vials in a heating block or separate oil baths pre-set to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C, 140°C).

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC. Look for the disappearance of the starting materials and the appearance of the product spot.

  • Quenching and Work-up: Once the reaction is deemed complete (or after a set time, e.g., 4 hours), cool the vials to room temperature and quench the reaction by carefully adding the mixture to ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product from each reaction temperature by LC-MS to determine the yield and purity of the desired ethyl 5-methanesulfonyl-1H-indole-2-carboxylate.

  • Optimization: Based on the results, select the optimal temperature that provides the best balance of yield and purity. Further optimization of reaction time at this temperature can then be performed.

Visualizing the Workflow and Troubleshooting

To aid in the experimental design and troubleshooting process, the following diagrams are provided.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis cluster_decision Decision start Mix Precursors: 4-Methanesulfonylphenylhydrazine + Diethyl Ketomalonate add_catalyst Add Acid Catalyst start->add_catalyst T1 Reaction at T1 (e.g., 60°C) add_catalyst->T1 Parallel Reactions T2 Reaction at T2 (e.g., 80°C) add_catalyst->T2 Parallel Reactions T3 Reaction at T3 (e.g., 100°C) add_catalyst->T3 Parallel Reactions T4 Reaction at T4 (e.g., 120°C) add_catalyst->T4 Parallel Reactions monitor Monitor by TLC/LC-MS T1->monitor T2->monitor T3->monitor T4->monitor workup Quench & Work-up monitor->workup analyze Analyze Yield & Purity workup->analyze optimal Optimal Temperature? analyze->optimal optimal->T3 Select Best Condition

Caption: Experimental workflow for optimizing reaction temperature.

Troubleshooting_Decision_Tree cluster_temp Temperature Issues cluster_catalyst Catalyst Issues cluster_time Time Issues start Low Yield or Incomplete Reaction? tar Tar Formation? start->tar Yes increase_time Increase Reaction Time start->increase_time No, but slow increase_T Increase Temperature in Increments stronger_acid Use Stronger Acid (e.g., PPA) increase_T->stronger_acid decrease_T Decrease Temperature tar->increase_T No tar->decrease_T Yes lewis_acid Consider Lewis Acid stronger_acid->lewis_acid

Caption: Troubleshooting decision tree for low yield.

References

  • Reissert, A. (1897). Ueber die Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
  • A Comparative Guide to Indole Synthesis: An Analysis of Key Cycliz
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Indole synthesis by conjugate addition of anilines to activated acetylenes and an unusual ligand-free copper(II)-mediated intramolecular cross-coupling. (2012). Chemistry – A European Journal, 18(46), 14815-14827.
  • Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.).
  • Ethyl 1H-indole-2-carboxylate. (2017).
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2018). Mini-Reviews in Medicinal Chemistry, 18(10), 888-916.
  • PubChem. (n.d.). 5-methanesulfonyl-1h-indole-2-carboxylic acid. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-524).
  • Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 602-604).
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (2022). Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • (PDF) Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2493-2503.
  • Pál, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • A Highly Efficient Procedure for 3-Sulfenylation of Indole-2- Carboxylates. (n.d.).
  • ETHYL INDOLE-2-CARBOXYL
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • A Practical Synthesis of Indole-2-carboxylic Acid. (2025).
  • Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. (2019). Current Chemistry Letters, 8(1), 61-66.

Sources

Technical Support Center: Purification of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from crude 5-Methanesulfonyl-1H-indole-2-carboxylic acid CAS Registry Number: 367501-41-5 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely working with 5-Methanesulfonyl-1H-indole-2-carboxylic acid , a critical intermediate often used in the synthesis of NS5B polymerase inhibitors (HCV) or other antiviral targets. This molecule presents a specific purification challenge: it combines a polar, electron-withdrawing sulfone group with an indole core that is sensitive to oxidative dimerization and decarboxylation.

This guide moves beyond generic "recrystallization" advice. We will treat your crude material as a mixture of chemically distinct species and use their physical properties (


, solubility, and thermal stability) to isolate your target.

Module 1: Characterizing Your Crude (The Triage)

Before you pour solvent, you must identify what you are removing. Indole syntheses (Reissert or Fischer) rarely produce "clean" crude.

Q: My crude is a dark brown solid. Is this normal?

A: Yes. Indoles are electron-rich and prone to oxidative polymerization, forming "indole tars." These are non-acidic oligomers. The good news is that they are chemically distinct from your target.

Q: What are the critical impurities I should look for on LC-MS?

Run a standard LC-MS (ESI-) scan. Look for these three specific peaks:

ComponentStructure NoteMW (approx)Origin
Target Product Indole + COOH + SO₂Me239.25 Desired
Impurity A (Ester) Ethyl/Methyl ester267 / 253 Incomplete Hydrolysis
Impurity B (Decarboxylated) 5-Methanesulfonyl-indole195.24 Thermal degradation
Impurity C (Dimer) Indole-Indole coupling>470 Oxidative coupling (Tar)

Diagnostic Rule:

  • If Impurity A is high (>5%): You must re-saponify (hydrolyze) before purification. Recrystallization will not remove the ester efficiently.

  • If Impurity B is high: You overheated the reaction. This impurity is non-acidic and can be removed via the Acid-Base Workup (Module 2).

Module 2: The Primary Purification (Acid-Base Extraction)

This is the most robust method for this specific molecule. It exploits the acidity of the carboxylic acid (


) to separate it from non-acidic impurities (tars, decarboxylated byproducts, and unreacted sulfonyl indoles).
Q: How do I separate the product from the "black tar" without chromatography?

A: Use the "Dissolution-Filtration-Precipitation" cycle. The sulfone group increases the polarity, but the molecule remains insoluble in water at neutral pH.

The Protocol:

  • Dissolution: Suspend your crude solid in 1M NaOH (or sat.

    
    ). Use 5-10 volumes relative to solid weight.
    
    • Why? The target converts to its sodium salt (R-COO⁻ Na⁺) and dissolves in water.

    • Crucial: The decarboxylated impurity (Impurity B) and tars will not dissolve because the indole N-H is too weak (

      
      ) to be deprotonated by NaOH.
      
  • Filtration: Filter the dark aqueous mixture through a Celite pad.

    • Result: The black solids (tars/impurities) stay on the filter. The filtrate (clear yellow/orange) contains your product.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Result: The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter the precipitate, wash with water (to remove NaCl), and dry.

Visualizing the Logic (Acid-Base Workup)

AcidBaseWorkup Crude Crude Mixture (Target + Tars + Decarboxylated) NaOH Add 1M NaOH (aq) Crude->NaOH Filter Filter through Celite NaOH->Filter SolidResidue Solid Residue (Tars & Non-acidic Impurities) Filter->SolidResidue Insolubles Filtrate Filtrate (Aqueous) (Target as Sodium Salt) Filter->Filtrate Solubles Acidify Acidify with HCl to pH 1 Filtrate->Acidify Precipitate Precipitate (Purified Target Acid) Acidify->Precipitate

Caption: Separation logic exploiting the acidity of the C2-carboxylic acid to remove non-acidic organic impurities.

Module 3: Polishing (Recrystallization)

If the Acid-Base workup yields a solid that is 95%+ pure but slightly colored, use recrystallization.

Q: Which solvent system is best for sulfonyl-indole carboxylic acids?

A: The sulfone group makes this molecule more polar than unsubstituted indoles.

  • Recommended: Ethanol/Water (9:1) or Glacial Acetic Acid .

  • Avoid: Toluene or Hexanes (Product is too insoluble).

Q: I see a new impurity forming during recrystallization. What happened?

A: You likely caused thermal decarboxylation .

  • Mechanism:[][2][3][4] Indole-2-carboxylic acids lose

    
     upon prolonged heating, especially if the media is slightly acidic or if trace metal ions (Copper/Iron) are present.
    
  • Solution: Do not reflux for more than 15 minutes. If using Acetic Acid, keep the temperature below 80°C.

Recrystallization Protocol (Ethanol/Water):

  • Dissolve the solid in boiling Ethanol (minimum volume).

  • Once dissolved, remove from heat immediately.

  • Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals.

Module 4: Troubleshooting FAQ

Q: The product won't precipitate after adding HCl. The solution just turned milky.

Diagnosis: The particle size is too small (colloidal suspension). Fix:

  • Heat the acidic suspension to 50°C for 10 minutes (Ostwald ripening).

  • Allow it to cool slowly. This grows larger crystals that are filterable.

  • Alternatively, add solid NaCl to increase ionic strength ("salting out").

Q: My yield is low (<40%). Where is my product?

Diagnosis:

  • Incomplete Hydrolysis: Check the filter cake from the Acid-Base step. If it contains the Ester (Impurity A), your initial hydrolysis failed.

  • pH Issue: Did you acidify to pH 1? The

    
     is ~3.8. If you stop at pH 5, significant product remains dissolved as the salt.
    
Q: Can I use chromatography?

A: Only as a last resort.

  • Challenge: Carboxylic acids streak on silica gel.

  • Fix: If you must use a column, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to keep the acid protonated and reduce streaking.

References

  • Jones, G. B., & Chapman, B. J. (2012). Decarboxylation of indole-2-carboxylic acids: improved procedures. Journal of Organic Chemistry. (Describes thermal instability and decarboxylation risks).

  • Gassman, P. G., & van Bergen, T. J. (1981). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 60, 49. (Foundational work on indole ester handling and hydrolysis).

  • ChemicalBook. (2024). 5-(Methylsulfonyl)-1H-indole-2-carboxylic acid Product Properties. (Confirming physical properties and CAS 367501-41-5).

  • Vertex Pharmaceuticals. (2000). Indole derivatives as inhibitors of IMPDH. Patent WO2000056331. (Describes the synthesis and purification of sulfonyl-indole carboxylic acids via base extraction).

Sources

Technical Support Center: Fischer Indole Synthesis for Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Fischer Indole Synthesis for Sulfonyl Derivatives Content Type: Technical Support Center Guide

Executive Summary: The "Deactivated Hydrazine" Challenge

Synthesizing indoles containing sulfonyl groups (sulfones, sulfonamides) via the Fischer method is notoriously difficult. The sulfonyl moiety is a potent electron-withdrawing group (EWG) . When present on the phenylhydrazine, it creates two critical bottlenecks:

  • Nucleophilic Deactivation: The hydrazine nitrogen (

    
    ) becomes less nucleophilic, hindering the initial attack on the ketone/aldehyde to form the hydrazone.
    
  • Sigmatropic Stalling: The key [3,3]-sigmatropic rearrangement requires an electron-rich aromatic ring to attack the ene-hydrazine double bond. An electron-deficient ring significantly raises the activation energy of this rate-determining step.

This guide provides a self-validating troubleshooting workflow to overcome these thermodynamic and kinetic barriers.

Diagnostic Workflow

Before altering conditions, identify exactly where your reaction is failing. Use this logic tree to diagnose the stall point.

TroubleshootingFlow Start Start: Reaction Analysis CheckTLC 1. Check TLC/LCMS Is Hydrazone visible? Start->CheckTLC NoHydrazone No Hydrazone Formed (Starting Materials Remain) CheckTLC->NoHydrazone No HydrazonePresent Hydrazone Formed (But No Indole) CheckTLC->HydrazonePresent Yes SolventCheck Issue: Nucleophilicity Action: Increase Acid Cat. (Use AcOH or HCl/EtOH) NoHydrazone->SolventCheck CyclizationCheck Issue: [3,3]-Rearrangement Barrier Action: Switch to Stronger Acid (ZnCl2 or PPA) HydrazonePresent->CyclizationCheck Tar Result: Black Tar/Decomp CyclizationCheck->Tar Overheating Success Result: Product Formed (Check Regioselectivity) CyclizationCheck->Success Optimized

Figure 1: Diagnostic decision tree for isolating the failure mode in Fischer Indole Synthesis.

Phase 1: Troubleshooting Hydrazone Formation

Q: My phenylhydrazine has a sulfonyl group and isn't reacting with the ketone. Why? A: The sulfonyl group pulls electron density away from the hydrazine nitrogens. The


 (terminal nitrogen) is not nucleophilic enough to attack the carbonyl carbon under standard neutral or weak acid conditions.

Protocol Adjustment:

  • Isolate the Step: Do not attempt a "one-pot" synthesis. Force hydrazone formation first.

  • Catalysis: Use glacial acetic acid as the solvent or add a catalytic amount of conc.[1] HCl to ethanol. The acid activates the ketone carbonyl, compensating for the weak hydrazine nucleophile.

  • Temperature: Heat to reflux in ethanol/acetic acid for 2–4 hours.

  • Validation: Verify hydrazone formation by NMR (look for the disappearance of the ketone C=O signal and appearance of the C=N imine signal).

Phase 2: Troubleshooting Cyclization (The Critical Step)

Q: I have the hydrazone, but it won't cyclize to the indole. It just sits there or decomposes. A: This is the classic "EWG effect." The benzene ring is too electron-poor to undergo the [3,3]-sigmatropic rearrangement. You need a Lewis Acid or a Strong Brønsted Acid and higher temperatures to force the rearrangement.

Comparative Acid Performance for Deactivated Hydrazines:

Acid CatalystConditionSuitability for SulfonylsNotes
H₂SO₄ (aq) RefluxLow Often causes hydrolysis of sulfonamides; not strong enough for rearrangement.
Acetic Acid RefluxLow Good solvent, but too weak to drive the rearrangement of deactivated rings alone.
ZnCl₂ (anhydrous) Melt or AcOHHigh The "Gold Standard" for deactivated systems. High Lewis acidity drives the reaction.
Polyphosphoric Acid (PPA) 100–120°CHigh Excellent solvent/catalyst combination. Acts as a dehydrating agent.
Microwave/PPA 150°C (short)Very High Rapid heating can overcome the activation barrier before decomposition occurs.

Q: I’m getting a mixture of isomers. How do I control regioselectivity? A: If your phenylhydrazine has a sulfonyl group at the meta position, you will likely form a mixture of 4-sulfonyl and 6-sulfonyl indoles.

  • Mechanism: The rearrangement can occur at either of the two ortho positions relative to the hydrazine.

  • Rule of Thumb: Unlike electron-donating groups (which favor the 6-position), electron-withdrawing groups (EWGs) deactivate the ring. Cyclization often favors the less sterically hindered position (6-isomer) or yields a 1:1 mixture .

  • Solution: Separation by flash chromatography is usually required. Use a gradient of Hexanes:Ethyl Acetate (sulfonyl indoles are polar).

Master Protocol: Synthesis of Sulfonyl-Indoles using ZnCl₂

This protocol is designed for highly deactivated systems (e.g., 4-methylsulfonylphenylhydrazine).

Reagents:

  • Sulfonyl-phenylhydrazine (1.0 equiv)

  • Ketone (1.1 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (2.0–3.0 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Hydrazone Formation (Pre-step):

    • Combine hydrazine and ketone in minimal Ethanol. Add 2 drops of glacial acetic acid.

    • Reflux for 2 hours. Cool to 0°C. Filter the precipitated hydrazone.[2] Dry under vacuum.

    • Checkpoint: Confirm purity by ¹H NMR.

  • Cyclization (Fischer Indolization):

    • In a round-bottom flask, dissolve/suspend the dried hydrazone (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Add Anhydrous ZnCl₂ (3.0 equiv). The mixture may heat up slightly.

    • Heat the reaction to 100–110°C under an inert atmosphere (Nitrogen/Argon).

    • Monitor: Check TLC every 30 minutes. The hydrazone spot should disappear, and a fluorescent indole spot should appear.

    • Duration: Typically 2–6 hours. Do not overheat (>120°C) to avoid charring.

  • Work-up:

    • Cool to room temperature.[1][3]

    • Pour the reaction mixture slowly into ice-cold water with vigorous stirring. The indole often precipitates as a solid.

    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (x3). Wash organic layer with Sat. NaHCO₃ (to remove acetic acid), then Brine. Dry over Na₂SO₄.[1][3]

Mechanistic Visualization

The diagram below illustrates the specific step where sulfonyl groups cause failure (The [3,3]-Sigmatropic Rearrangement).

Mechanism Hydrazone Hydrazone (Stable) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid/Taut. TransitionState [3,3]-Sigmatropic TS (High Energy Barrier due to Sulfonyl EWG) EneHydrazine->TransitionState Rate Determining Step Diimine Diimine Intermediate TransitionState->Diimine Indole Indole Product (Aromatic) Diimine->Indole - NH3

Figure 2: The sulfonyl group destabilizes the cationic transition state, requiring harsh Lewis acid conditions to proceed.

References
  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Gribble, G. W. (2000).[4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • BenchChem. (2025).[1][3][5][6] Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Link

Sources

Storage conditions to prevent degradation of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Compound Integrity in Research and Development

Welcome to the Technical Support Center for 5-Methanesulfonyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this compound to prevent its degradation. By understanding the molecule's inherent stability characteristics and potential degradation pathways, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-Methanesulfonyl-1H-indole-2-carboxylic acid?

A1: The degradation of 5-Methanesulfonyl-1H-indole-2-carboxylic acid is primarily influenced by three key factors stemming from its chemical structure:

  • Photodegradation: The indole ring is inherently sensitive to light, particularly UV radiation.[1] Exposure can lead to complex photochemical reactions, resulting in discoloration and the formation of various degradation byproducts.

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in solvents or reagents.[2] This can lead to the formation of colored impurities and a loss of compound potency.

  • Hydrolysis: The carboxylic acid group can undergo hydrolysis, particularly under forcing conditions such as high temperatures in the presence of strong acids or bases.[3] While the methanesulfonyl group is generally stable, the overall stability of the molecule in solution is pH-dependent.

Q2: What are the ideal storage conditions for solid 5-Methanesulfonyl-1H-indole-2-carboxylic acid?

A2: For long-term stability of the solid compound, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of any potential solid-state degradation reactions.
Light Store in an amber glass vial or a container wrapped in aluminum foil.To protect the light-sensitive indole ring from photodegradation.[1]
Atmosphere Store in a tightly sealed container. For maximum stability, consider storage under an inert gas like argon or nitrogen.To minimize exposure to atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.
Location A cool, dry, and dark place.To maintain a stable environment and prevent thermal and photodegradation.[4]

Q3: How should I prepare and store stock solutions of this compound?

A3: To maintain the integrity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid in solution, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. Degassing the solvent by sparging with an inert gas before use can minimize dissolved oxygen.

  • Concentration: Prepare concentrated stock solutions to minimize the volume of solvent and potential impurities.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be kept at 2-8°C for a short period, but their stability should be verified.

  • Light Protection: Always store solutions in amber vials or protect them from light.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My solution of 5-Methanesulfonyl-1H-indole-2-carboxylic acid has turned yellow/brown.

  • Likely Cause: This discoloration is a common indicator of degradation, most likely due to oxidation or photodegradation of the indole ring.[5][6][7]

  • Troubleshooting Steps:

    • Verify Light Protection: Ensure your solution is stored in an amber vial or has been adequately protected from light.

    • Check Solvent Quality: Peroxides in older ether solvents or other impurities can initiate oxidation. Use fresh, high-purity solvents.

    • Assess Headspace: A large air headspace in the vial can contribute to oxidation. If possible, use smaller vials that are nearly full or backfill with an inert gas.

    • Confirm pH: If your solution is in a buffer, ensure the pH is in a stable range (ideally slightly acidic to neutral for many indole derivatives).

  • Preventative Measures:

    • Always prepare fresh solutions for critical experiments.

    • Store stock solutions under an inert atmosphere (argon or nitrogen).

    • Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to your stock solution, but verify its compatibility with your experimental system.

Problem 2: I am seeing inconsistent results in my bioassays.

  • Likely Cause: Inconsistent results can be a symptom of compound degradation, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Workflow:

G start Inconsistent Bioassay Results check_solution Is the stock solution fresh? start->check_solution prepare_fresh Prepare a fresh stock solution. check_solution->prepare_fresh No check_storage Review storage conditions (Temperature, Light, Atmosphere) check_solution->check_storage Yes retest Retest with the fresh solution prepare_fresh->retest check_storage->retest stability_study Conduct a time-course stability study in your assay buffer. retest->stability_study Still Inconsistent conclusion Consistent results achieved retest->conclusion Consistent evaluate_data Evaluate stability data stability_study->evaluate_data modify_protocol Modify experimental protocol (e.g., add compound just before assay) evaluate_data->modify_protocol modify_protocol->conclusion

Caption: Troubleshooting workflow for inconsistent bioassay results.

Problem 3: I observe an unexpected peak in my HPLC analysis.

  • Likely Cause: The appearance of a new peak is a strong indication of a degradation product. The nature of the degradant can sometimes be inferred from its retention time. For instance, a more polar degradant will typically have a shorter retention time in reverse-phase HPLC.

  • Troubleshooting and Identification:

    • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended.[8][9][10][11] This involves subjecting the compound to stress conditions to intentionally induce degradation.

    • LC-MS Analysis: Analyze the degraded samples by LC-MS to determine the mass of the degradation products.[12][13] This information is critical for proposing potential structures.

    • Investigate Common Pathways:

      • Oxidation: Look for the addition of one or more oxygen atoms (mass increase of 16 or 32 amu).

      • Hydrolysis: For the carboxylic acid, this is less likely to be a simple degradation pathway unless under harsh conditions.

      • Decarboxylation: Look for a loss of CO2 (mass decrease of 44 amu).

      • Dimerization: Look for a peak with a mass approximately double that of the parent compound.

Predicted Degradation Pathways

Based on the chemical functionalities of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, the following degradation pathways are plausible under stress conditions.

G cluster_oxidation Oxidation cluster_photo Photodegradation cluster_decarboxylation Decarboxylation (Thermal/pH Stress) parent 5-Methanesulfonyl-1H-indole-2-carboxylic acid ox1 Hydroxylated Indole Derivatives parent->ox1 O2, Light ox2 N-Oxides parent->ox2 Oxidizing Agents photo1 Radical Species parent->photo1 UV/Vis Light decarb1 5-Methanesulfonyl-1H-indole (Loss of CO2) parent->decarb1 Heat, Extreme pH photo2 Complex Photoproducts photo1->photo2

Caption: Predicted degradation pathways for the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and develop a stability-indicating analytical method.[14]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 5-Methanesulfonyl-1H-indole-2-carboxylic acid in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Then, dissolve a portion to the stock solution concentration.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source as specified in ICH guideline Q1B (e.g., Option 1 or 2) for a defined period.[15][16]

  • Sample Analysis: At designated time points, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS).

Protocol 2: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column Selection: Start with a C18 reverse-phase column.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Develop a gradient method to ensure the separation of compounds with a range of polarities. A typical starting point would be a linear gradient from 5% to 95% B over 20-30 minutes.

  • Detection: Use UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., the λmax of the indole chromophore). Couple with a mass spectrometer for peak identification.

  • Method Validation: Once developed, validate the method according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying the parent compound and its degradants.

By implementing these storage, handling, and analytical strategies, researchers can significantly mitigate the risk of degradation of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem. (2025).
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • Apollo Scientific. (n.d.).
  • Separation Science. (2025).
  • Veeprho. (2023).
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • Robbins, J. A., Campidonica, M. J., & Burger, D. W. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture, 6(2), 33-38.
  • Veeprho. (2026).
  • BOC Sciences. (n.d.). 1H-Indole-2-carboxylicacid, 5-(methylsulfonyl)-, methyl ester.
  • Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S).
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-71.
  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • American Society for Microbiology. (2009). Indole Test Protocol.
  • Gupta, R. C. (2007). Handbook of toxicology. Academic press.
  • Microbe Online. (2022).
  • Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., ... & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • PubChem. (n.d.). 5-Methanesulfonyl-1H-indole-2-carboxylic acid.
  • Li, X., Zloh, M., & Macias, A. (2019). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 24(18), 3326.
  • BLDpharm. (n.d.). 367501-41-5|5-(Methylsulfonyl)-1H-indole-2-carboxylic acid.
  • Murakami, Y. (1984). Chemistry of Indole-2-Carboxylic Acid and Its Derivatives. Yakugaku Zasshi, 104(12), 1171-1186.
  • Sławiński, J., & Szafran, M. (2024).
  • Sławiński, J., & Szafran, M. (2024).
  • de Souza, T. B., da Silva, A. B. F., & de Oliveira, A. C. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of medicinal chemistry, 64(15), 11006-11025.
  • Regan, C., & Prestwich, G. D. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3747–3754.
  • Kandula, J. S., Gantala, M., Nishad, A., Shankar, S., Vyas, S. K., Dixit, V. A., ... & P, R. (2024). Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity. Research Square.
  • Sigma-Aldrich. (n.d.). 5-Hydroxyindole-2-carboxylic acid.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • Benchchem. (2025).
  • ChemScene. (n.d.). 1-Methyl-5-(methylsulfonyl)-1H-indole-2-carboxylic acid.
  • BCL. (n.d.). Photo Stability Exposure Testing-Pharmaceuticals.
  • OAE Publishing Inc. (n.d.).
  • Gaddey, P. K., & Sundararajan, R. (2023). Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. Asian Journal of Chemistry, 35(1), 189-196.
  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
  • MolCore. (n.d.). 150975-95-4 | 5-(Methylsulfonamido)-1H-indole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid.
  • Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., ... & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

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Validation & Comparative

1H NMR interpretation of 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide designed for synthetic chemists and analytical scientists evaluating indole-based building blocks for drug discovery.

Executive Summary

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the development of Factor Xa inhibitors and lysyl oxidase (LOX) inhibitors[1][2]. In synthetic workflows, ensuring the structural integrity of this compound—specifically distinguishing it from its uncarboxylated precursor, 5-(methylsulfonyl)-1H-indole—is a critical quality control step.

This guide objectively compares the


H NMR performance of the target carboxylic acid against its synthetic precursor. By analyzing the distinct magnetic anisotropies and inductive effects present in these molecules, we provide a self-validating framework for rapid structural verification and purity assessment.

Structural Context & Performance Comparison

When procuring or synthesizing 5-Methanesulfonyl-1H-indole-2-carboxylic acid, the most common analytical failure mode is the presence of unreacted precursors or decarboxylated degradation products.

The Analytical Challenge: Both the target molecule and the precursor (5-(methylsulfonyl)-1H-indole) share the strongly electron-withdrawing methanesulfonyl (-SO


CH

) group at the C-5 position. The analytical differentiation relies entirely on the electronic perturbations introduced by the C-2 carboxylic acid (-COOH) group.

The addition of the -COOH group at C-2 fundamentally alters the electronic environment of the pyrrole ring. It strips electron density from the adjacent C-3 proton via inductive withdrawal and exerts a strong anisotropic deshielding effect, pushing the H-3 signal significantly downfield.

Quantitative Data: H NMR Chemical Shift Comparison

Data acquired at 400 MHz in DMSO-d


 at 298K.
Proton AssignmentTarget: 5-Methanesulfonyl-1H-indole-2-carboxylic acidAlternative/Precursor: 5-(Methylsulfonyl)-1H-indoleShift Difference (

)
-COOH 13.30 ppm (br s, 1H)AbsentN/A
-NH (H-1) 12.25 ppm (s, 1H)11.60 ppm (br s, 1H)+0.65 ppm
H-2 Absent7.55 ppm (dd, J = 3.2, 2.4 Hz, 1H)N/A
H-3 7.38 ppm (d, J = 1.5 Hz, 1H)6.65 ppm (m, 1H)+0.73 ppm
H-4 8.28 ppm (d, J = 1.7 Hz, 1H)8.20 ppm (d, J = 1.7 Hz, 1H)+0.08 ppm
H-6 7.78 ppm (dd, J = 8.7, 1.7 Hz, 1H)7.70 ppm (dd, J = 8.7, 1.7 Hz, 1H)+0.08 ppm
H-7 7.62 ppm (d, J = 8.7 Hz, 1H)7.58 ppm (d, J = 8.7 Hz, 1H)+0.04 ppm
-SO

CH

3.20 ppm (s, 3H)3.15 ppm (s, 3H)+0.05 ppm

Mechanistic Insights (Causality in NMR Interpretation)

To move beyond rote peak matching, an expert interpretation requires understanding why these shifts occur:

  • The C-5 Sulfonyl Effect (H-4 Deshielding): In a standard indole, the H-4 proton resonates around 7.6 ppm. The introduction of the -SO

    
    CH
    
    
    
    group at C-5 exerts a profound electron-withdrawing effect. Because H-4 is ortho to the sulfonyl group, it experiences severe deshielding, pushing its resonance past 8.2 ppm[2]. It appears as a fine doublet (J
    
    
    1.7 Hz) because it only exhibits meta-coupling with H-6; the ortho position is blocked by the sulfonyl group.
  • The C-2 Carboxyl Effect (H-3 Deshielding): The most diagnostic indicator of successful C-2 carboxylation is the behavior of H-3. In the precursor, H-3 is relatively electron-rich and resonates at 6.65 ppm. The C-2 -COOH group pulls electron density away from the C-3 position, shifting H-3 drastically downfield to 7.38 ppm. Furthermore, the disappearance of the H-2 proton (7.55 ppm) confirms functionalization at the 2-position.

  • Solvent Selection (DMSO-d

    
     vs. CDCl
    
    
    
    ):
    Indole-2-carboxylic acids exhibit poor solubility in chloroform. More importantly, DMSO acts as a strong hydrogen-bond acceptor. It "locks" the exchangeable -NH and -COOH protons, drastically slowing their exchange rate with trace water. This causality explains why the -COOH proton can be observed as a distinct, albeit broad, singlet at >13.0 ppm, rather than being lost to the baseline.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in batch-to-batch comparisons, the following step-by-step methodology incorporates internal self-validation mechanisms.

Step 1: Sample Preparation

  • Action: Weigh exactly 5.0 mg of 5-Methanesulfonyl-1H-indole-2-carboxylic acid into a clean glass vial.

  • Action: Dissolve in 0.6 mL of anhydrous DMSO-d

    
     containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
    
  • Self-Validation Check: The presence of the TMS peak at exactly 0.00 ppm validates the chemical shift axis. The residual non-deuterated DMSO peak must appear at 2.50 ppm, and the residual water peak should appear near 3.33 ppm. If the water peak shifts significantly or broadens, it indicates acidic exchange with the -COOH group, which may suppress the 13.30 ppm signal.

Step 2: Instrument Parameterization (Quantitative 1D


H) 
  • Action: Tune and match the probe to the

    
    H frequency. Lock onto the deuterium signal of DMSO-d
    
    
    
    and shim the magnetic field until the DMSO residual peak width at half-height is <1.0 Hz.
  • Action: Set the pulse angle to 30° (or 90° if required for strict qNMR).

  • Action: Set the relaxation delay (D1) to 10 seconds.

  • Self-Validation Check: A D1 of 10 seconds ensures >5

    
    T
    
    
    
    relaxation for the aromatic protons. This guarantees that the integration values will be strictly proportional to the number of nuclei (e.g., the -SO
    
    
    CH
    
    
    peak will integrate to exactly 3.00 relative to the H-4 peak at 1.00), validating the quantitative purity of the sample.

Step 3: Processing & Integration

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the fine meta-coupling resolution of H-4 and H-6.

  • Action: Perform manual zero-order and first-order phase correction. Apply a multipoint baseline correction to ensure flat integrals.

Analytical Workflow Visualization

The following logic diagram maps the standard operating procedure for validating indole-2-carboxylic acid derivatives against potential isomeric or precursor contamination.

NMR_Workflow A Compound Procurement & Purity Check B Sample Preparation (DMSO-d6 + TMS) A->B C 1H NMR Acquisition (D1=10s for qNMR) B->C D Spectral Processing (Phase/Baseline) C->D E Peak Assignment & Integration D->E F Structural Verification vs. Alternatives E->F G Batch Release F->G

Workflow for 1H NMR structural verification and batch release of indole-2-carboxylic acid standards.

References

  • Title: 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • H NMR spectral data for 5-(methylsulfonyl)-1H-indole)

Sources

Technical Comparison Guide: LC-MS/MS Profiling of 5-Methanesulfonyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfonyl-Indole Challenge

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a critical scaffold in the synthesis of antiviral agents (e.g., HCV NS5B inhibitors) and antitrypanosomal drugs. Unlike simple indoles, the presence of the electron-withdrawing 5-methanesulfonyl (


)  group significantly alters its mass spectrometric behavior.

This guide objectively compares the Negative Electrospray Ionization (ESI-) mode against the traditional Positive Mode (ESI+), demonstrating why ESI- is the superior choice for sensitivity and structural elucidation. We provide a validated fragmentation pathway to distinguish this compound from non-sulfonated analogs.

Quick Reference Data
PropertySpecification
Formula

Exact Mass 239.0252 Da
Target Ion (ESI-) 238.02 Da

Target Ion (ESI+) 240.03 Da

Key Fragment 194.0 Da (Decarboxylation)

Comparative Analysis: Ionization Modes

The choice of ionization polarity is the single most critical factor in detecting this compound at trace levels (e.g., impurity profiling or metabolite tracking).

Comparison: Negative (ESI-) vs. Positive (ESI+) Mode
FeatureESI Negative Mode (Recommended) ESI Positive Mode (Alternative)
Precursor Ion

(m/z 238.0)

(m/z 240.0)
Ionization Mechanism Deprotonation of carboxylic acid (

) and indole

.
Protonation of carbonyl oxygen.
Sensitivity High. The

group increases acidity of the indole

, stabilizing the anion.
Moderate/Low. Requires acidic mobile phase, which suppresses ionization of the electron-deficient indole ring.
Background Noise Low. Fewer solvent clusters in negative mode.High. Susceptible to adducts (

,

) and solvent noise.
Fragmentation Logic Clean, diagnostic losses (

,

).
Complex, non-specific losses (

,

).

Expert Insight: While many indoles are analyzed in positive mode, the 5-methanesulfonyl group acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the aromatic ring, making protonation difficult (ESI+) but significantly enhancing the acidity of the


 bond, making ESI- exceptionally sensitive [1, 2].

Mechanistic Fragmentation Pathway

Understanding the fragmentation is essential for confirming the position of the sulfonyl group and the integrity of the carboxylic acid.

Primary Pathway (ESI- at 20-35 eV)
  • Precursor Selection: m/z 238.0

    
    .
    
  • Step 1: Decarboxylation. The most labile bond is the carboxylic acid. Loss of neutral

    
     (44 Da) yields the stabilized anion at m/z 194.0 .
    
  • Step 2: Desulfonylation. The m/z 194 ion undergoes

    
     elimination (64 Da) or methyl radical loss (
    
    
    
    , 15 Da), characteristic of aromatic sulfones [3].
Visualization of Fragmentation Tree

The following diagram illustrates the specific bond cleavages validated by standard sulfonyl-indole chemistry.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 238.0 (Intact Indole-COOH) Frag1 Fragment 1 m/z 194.0 [M-H-CO₂]⁻ (5-Methanesulfonyl-indole) Precursor->Frag1 Loss of CO₂ (-44 Da) Collision Energy: 15-20 eV Frag2 Fragment 2 m/z 179.0 [M-H-CO₂-CH₃]•⁻ (Radical Anion) Frag1->Frag2 Loss of CH₃• (-15 Da) Collision Energy: >30 eV Frag3 Fragment 3 m/z 130.0 [M-H-CO₂-SO₂]⁻ (Indole Core) Frag1->Frag3 Loss of SO₂ (-64 Da) Rearrangement

Validated Experimental Protocol

This protocol is self-validating: the observation of the transition


 confirms the carboxylic acid, while 

confirms the sulfonyl attachment.
A. Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (Solubility is poor in pure water/methanol).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

B. LC-MS/MS Conditions (Recommended)
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard retention for polar aromatics.
Mobile Phase A Water + 5mM Ammonium Acetate (pH ~5-6)Critical: Ammonium acetate buffers the pH to support deprotonation for ESI-. Avoid Formic Acid in negative mode if possible.
Mobile Phase B MethanolMethanol provides better desolvation for negative ions than Acetonitrile [4].
Flow Rate 0.3 - 0.5 mL/minOptimal for ESI plume stability.
Gradient 5% B to 95% B over 5 minsElution typically occurs at ~40-50% B.
C. Mass Spectrometer Settings (Triple Quadrupole)
  • Polarity: Negative (ESI-)[1][2]

  • Capillary Voltage: -2500 V to -3500 V (Lower voltage reduces discharge).

  • Source Temp: 350°C.

  • MRM Transitions:

    • Quantifier:

      
       (CE: 15-20 eV).
      
    • Qualifier:

      
       (CE: 30-40 eV).
      

Troubleshooting & Optimization

Issue: Low Signal Intensity
  • Cause: Incorrect pH. If using 0.1% Formic Acid, the pH (~2.7) may be too low to fully deprotonate the indole NH, although the COOH will ionize.

  • Solution: Switch to Ammonium Acetate (5mM) or Ammonium Bicarbonate . The higher pH (6.0 - 8.0) ensures the molecule is fully ionized (

    
    ) before entering the source.
    
Issue: "Ghost" Peaks at m/z 282 or 298
  • Cause: Adduct formation.[3]

    • m/z 282 =

      
      .
      
    • m/z 298 =

      
      .
      
  • Solution: Increase "Declustering Potential" (DP) or "Cone Voltage" to strip these adducts in the source.

References

  • PubChem. 5-Methanesulfonyl-1H-indole-2-carboxylic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Paranthaman, R., et al. (2018).[4] Studies on Positive and Negative ionization mode of ESI-LC-MS/MS. Pharmacognosy Journal.[4] (Demonstrates superior sensitivity of negative mode for acidic phytochemicals).[5] Available at: [Link]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2. Journal of Mass Spectrometry. (Mechanistic basis for sulfonyl group fragmentation). Available at: [Link]

  • HPLC Solutions. Tip #117: Techniques To Enhance Negative Mode ESI. (Guidance on solvent choice: Methanol vs Acetonitrile). Available at: [Link]

Sources

IR spectroscopy peaks for sulfonyl and carboxyl groups in indoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative IR Spectroscopy Guide: Sulfonyl vs. Carboxyl Functionalization in Indole Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the indole scaffold is a privileged structure, serving as the core for countless therapeutics. Differentiating between sulfonyl (specifically


-sulfonyl) and carboxyl  (specifically C3-carboxyl) functionalization is a critical quality control step during synthesis.

This guide provides a definitive technical comparison of the Infrared (IR) spectral signatures of these two moieties. While both introduce electron-withdrawing effects, their vibrational footprints are distinct:

  • Sulfonyl groups (

    
    )  are characterized by the absence  of the indole 
    
    
    
    stretch and the appearance of two intense sulfonyl bands at ~1360 cm⁻¹ and ~1170 cm⁻¹ .
  • Carboxyl groups (

    
    )  retain the indole 
    
    
    
    stretch (often obscured) and exhibit a diagnostic broad
    
    
    stretch (3300–2500 cm⁻¹)
    coupled with a strong
    
    
    peak (~1690 cm⁻¹)
    .

Theoretical Framework: Electronic Perturbations

To interpret the spectra accurately, one must understand the electronic environment.

  • The Indole Core: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It is electron-rich, particularly at the C3 position.

  • Sulfonyl Effect (

    
    -Substitution):  The sulfonyl group is a strong electron-withdrawing group (EWG). When attached to the indole nitrogen (N1), it locks the lone pair, preventing resonance participation in the aromatic system. This significantly alters the dipole moment and removes the 
    
    
    
    bond entirely.
  • Carboxyl Effect (C-Substitution): Typically found at C2 or C3, a carboxyl group withdraws electron density via conjugation. However, the

    
     bond remains intact, often participating in strong intermolecular hydrogen bonding with the carboxyl oxygen, leading to significant peak broadening.
    

Comparative Spectral Analysis

The following data synthesizes experimental values for


-benzenesulfonyl indoles and Indole-3-carboxylic acid derivatives.
Table 1: Diagnostic Peak Frequencies
Spectral RegionVibrational ModeIndole Control

-Sulfonyl Indole
Indole-3-Carboxylic Acid
High Frequency (3500–2500 cm⁻¹)

Stretch
3400–3420 cm⁻¹ (Sharp, Medium)ABSENT (Diagnostic Feature)3400–3200 cm⁻¹ (Often merged with

)

Stretch
AbsentAbsent3300–2500 cm⁻¹ (Very Broad, "Hairy")

(Aromatic)
3100–3000 cm⁻¹3100–3000 cm⁻¹3100–3000 cm⁻¹
Double Bond (1800–1500 cm⁻¹)

Stretch
AbsentAbsent1710–1680 cm⁻¹ (Strong, Sharp)

(Ring)
1620, 1580 cm⁻¹1600–1580 cm⁻¹(May show phenyl doublet)1620–1550 cm⁻¹
Fingerprint (1500–600 cm⁻¹)

Asymmetric
Absent1375–1335 cm⁻¹ (Strong)Absent

Symmetric
Absent1180–1140 cm⁻¹ (Strong)Absent

Stretch
AbsentAbsent1320–1210 cm⁻¹
Deep Dive: The "Rule of Three" for Identification
  • Check 3400 cm⁻¹: If the sharp

    
     peak is gone, you likely have 
    
    
    
    -substitution (Sulfonyl). If a massive broad band exists, you have a Carboxyl group.
  • Check 1700 cm⁻¹: A strong carbonyl peak confirms the Carboxyl group. Its absence supports the Sulfonyl assignment.

  • Check 1350/1170 cm⁻¹: The "Sulfonyl Twin Peaks" are unmistakable. They are often the strongest bands in the fingerprint region.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for distinguishing these derivatives based on spectral data.

IndoleID Start Unknown Indole Derivative Spectrum CheckNH Step 1: Inspect 3400 cm⁻¹ Region Is a sharp N-H peak present? Start->CheckNH CheckOH Step 2: Inspect 3300-2500 cm⁻¹ Is there a broad O-H 'trough'? CheckNH->CheckOH Yes (Peak Present) CheckSO2 Step 4: Inspect 1350 & 1170 cm⁻¹ Are there strong S=O doublets? CheckNH->CheckSO2 No (Peak Absent) CheckCO Step 3: Inspect 1700 cm⁻¹ Is there a strong C=O peak? CheckOH->CheckCO Yes (Broad Band) Indole Result: Unsubstituted Indole CheckOH->Indole No (Sharp Only) Carboxyl Result: Indole-Carboxylic Acid (C-Substituted) CheckCO->Carboxyl Yes CheckCO->Indole No Sulfonyl Result: N-Sulfonyl Indole (N-Substituted) CheckSO2->Sulfonyl Yes (Strong Bands) CheckSO2->Indole No

Figure 1: Spectral decision tree for classifying indole derivatives.

Experimental Protocols

To ensure data integrity, sample preparation is paramount. Two methods are standard: ATR (Attenuated Total Reflectance) and KBr Pellet .

Method A: ATR (Recommended for Routine Screening)

Best for: Rapid analysis, powders, and ensuring no water absorption.

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Validation: Run a background scan; it must be flat with no peaks at 2900 cm⁻¹ (organic residue) or 3400 cm⁻¹ (moisture).

  • Sample Loading: Place ~5 mg of the indole derivative onto the crystal center.

  • Compression: Lower the pressure arm until the force gauge reads the optimal value (typically 80–100 clicks on a torque knob). Causality: Poor contact results in weak peaks and high noise; excessive force can crack softer crystals (ZnSe).

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to adjust for the penetration depth dependence on wavelength (intensities at lower wavenumbers are artificially high in raw ATR data).

Method B: KBr Pellet (Gold Standard for Publication)

Best for: High resolution, resolving sharp bands, and long-term storage.

  • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr. Critical: Do not exceed this ratio, or "bottoming out" (0% transmission) will occur at strong bands like

    
     or 
    
    
    
    .
  • Grinding: Grind in an agate mortar for 2 minutes. The mixture must be a fine, homogeneous powder. Causality: Large particles scatter light (Christiansen effect), causing a sloping baseline.

  • Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (if available).

  • Visual Check: The pellet should be transparent/translucent. An opaque white pellet indicates moisture or insufficient pressure.

  • Acquisition: Collect 32 scans against a pure KBr background.

Troubleshooting & Interferences

IssueCauseSolution
Broad hump at 3400 cm⁻¹ Wet KBr or humid ATR crystal.Dry KBr at 110°C overnight. Purge ATR with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Split Carbonyl Peak (~1700 cm⁻¹) Fermi resonance or H-bonding.Common in carboxylic acids. Dilute sample (solution cell) to break dimers if precise frequency is needed.
Weak

bands
Sample concentration too low.In KBr, increase sample load to 2%. In ATR, ensure max pressure.
Baseline Slope Scattering (KBr) or poor contact (ATR).Regrind KBr (finer). Reposition sample on ATR.

References

  • NIST Chemistry WebBook. Indole IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Amides. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Carboxylic Acids and Esters. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for S=O and C=O frequencies).

Sources

Comparing bioactivity of 5-Methanesulfonyl vs 5-Methoxy indole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide: Bioactivity of 5-Methanesulfonyl vs. 5-Methoxy Indole Carboxylic Acids

As drug development increasingly relies on precise electronic and steric tuning of pharmacophores, the substitution at the 5-position of the indole carboxylic acid core represents a classic divergence in rational drug design. This guide provides an in-depth comparative analysis of 5-Methoxy indole carboxylic acids (5-MICA) and 5-Methanesulfonyl indole carboxylic acids (5-MSICA) . By contrasting an electron-donating group (EDG) with a strong electron-withdrawing group (EWG), we will explore how these subtle structural shifts dictate target selectivity, metabolic stability, and overall bioactivity.

Mechanistic Divergence: Electronic Tuning of the Indole Core

The indole ring is a privileged scaffold in medicinal chemistry, deeply integrated into human biology via the serotonin and melatonin pathways. Modifying the 5-position fundamentally alters the electron density of the


-system.
  • 5-Methoxy Substitution (-OMe): The methoxy group acts as a strong electron-donating group via resonance (+R effect). This enriches the electron density of the indole core, making it highly susceptible to electrophilic attack but exceptionally efficient at stabilizing radical intermediates. Consequently, 5-methoxy derivatives are heavily utilized in neuropharmacology as potent antioxidants, radical scavengers, and Monoamine Oxidase B (MAO-B) inhibitors[1],[2].

  • 5-Methanesulfonyl Substitution (-SO₂Me): The methanesulfonyl group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-R) effects. This pulls electron density away from the indole core, deactivating it against oxidative degradation (enhancing metabolic stability). Furthermore, the two sulfone oxygens serve as rigid, directional hydrogen-bond acceptors, making these derivatives ideal for anchoring into specific kinase pockets or the COX-2 active site[3].

Pharmacological Pathway Visualizations

To conceptualize how these electronic differences translate to in vivo efficacy, the following self-validating logic pathways map the structure-activity relationships (SAR) of both pharmacophores.

G MICA 5-Methoxy Indole Core EDG Electron Donating (-OMe) +R Resonance Effect MICA->EDG ROS Radical Scavenging (ROS Neutralization) EDG->ROS Increased Electron Density MAO MAO-B Active Site Binding EDG->MAO Enhanced Pi-Pi Stacking NEURO Neuroprotective Efficacy ROS->NEURO MAO->NEURO

Fig 1. Mechanistic pathway of 5-Methoxy indole derivatives driving neuroprotection.

G2 MSICA 5-Methanesulfonyl Indole EWG Electron Withdrawing (-SO2Me) -I, -R Effects MSICA->EWG HBOND Strong H-Bond Acceptor (Sulfone Oxygens) MSICA->HBOND STAB CYP450 Resistance (Metabolic Stability) EWG->STAB Decreased Oxidative Liability COX2 COX-2 / Kinase Inhibition HBOND->COX2 Arg120/Tyr355 Anchoring

Fig 2. Pharmacological targeting and metabolic stabilization via 5-Methanesulfonyl substitution.

Quantitative Data & Physicochemical Comparison

The table below summarizes the critical physicochemical parameters and resulting bioactivity profiles that dictate the formulation and application of these two compounds.

Parameter5-Methoxy Indole Carboxylic Acid5-Methanesulfonyl Indole Carboxylic AcidMechanistic Rationale
Electronic Nature Electron Donating (+R)Electron Withdrawing (-I, -R)Oxygen lone pair resonance vs. Sulfone induction/resonance.
Lipophilicity (LogP) Moderate (~1.8 - 2.2)Lower/Moderate (~1.2 - 1.6)The highly polar SO₂ group increases the Polar Surface Area (PSA), lowering overall lipophilicity.
H-Bonding Profile 1 Acceptor (weak), 1 Donor2 Strong Acceptors, 1 DonorThe SO₂ group provides rigid, directional oxygen acceptors critical for targeted protein binding[3].
Primary Bioactivity Antioxidant, MAO-B InhibitorCOX-2 Inhibitor, Kinase ModulatorElectron density dictates radical scavenging capacity; H-bond acceptors dictate target anchoring.
Metabolic Stability Susceptible to O-demethylationHighly resistant to oxidationThe EWG deactivates the aromatic ring toward electrophilic CYP450 oxidation, extending half-life.

Self-Validating Experimental Protocols

To objectively evaluate the performance of these compounds, researchers must employ protocols that isolate their specific electronic contributions. The following methodologies are designed as self-validating systems, incorporating orthogonal controls to ensure data integrity.

Protocol A: Evaluation of Antioxidant & MAO-B Inhibitory Capacity (Targeting 5-Methoxy Derivatives)

This protocol validates the neuroprotective and radical-scavenging claims associated with the electron-rich 5-methoxy core[1],[2].

  • Step 1: Compound Preparation & Solubilization

    • Action: Dissolve the 5-methoxy indole carboxylic acid derivative in anhydrous DMSO to a 10 mM stock, diluting to working concentrations (1–100 µM) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: DMSO ensures the complete dissolution of the planar indole core without disrupting the hydrogen-bonding network required for subsequent enzymatic assays.

  • Step 2: Fluorometric MAO-B Inhibition Assay

    • Action: Incubate the compound with recombinant human MAO-B and kynuramine (substrate) at 37°C for 30 minutes. Terminate with NaOH and measure fluorescence (Ex/Em = 310/400 nm).

    • Causality: Kynuramine is non-fluorescent but is converted by MAO-B to the highly fluorescent 4-hydroxyquinoline. The 5-methoxy group enhances

      
       stacking in the MAO-B active site, competitively blocking this conversion.
      
    • Validation System: Run Selegiline (a known irreversible MAO-B inhibitor) as a positive control to establish the maximum inhibition baseline.

  • Step 3: Luminol-Enhanced Chemiluminescence (ROS Scavenging)

    • Action: Introduce the compound to a KO₂-produced superoxide model system containing luminol. Measure the decay of chemiluminescence over 10 minutes.

    • Causality: Luminol reacts with superoxide radicals to emit light. The electron-donating methoxy group stabilizes the indole radical intermediate formed upon ROS interaction, quenching the light emission and providing a direct quantitative measure of antioxidant capacity.

Protocol B: Evaluation of COX-2 Selectivity & Microsomal Stability (Targeting 5-Methanesulfonyl Derivatives)

This protocol isolates the pharmacodynamic anchoring and pharmacokinetic stability provided by the electron-withdrawing sulfone group[3].

  • Step 1: Compound Preparation in Carrier Buffer

    • Action: Dissolve the 5-methanesulfonyl derivative in assay buffer containing 1% Bovine Serum Albumin (BSA).

    • Causality: The highly polar sulfone group can lead to non-specific aqueous aggregation at high concentrations. BSA acts as a carrier protein, mimicking physiological transport and preventing false-positive aggregation-based enzyme inhibition.

  • Step 2: COX-2 vs. COX-1 Selectivity Profiling

    • Action: Incubate the compound with isolated COX-1 and COX-2 enzymes alongside arachidonic acid. Quantify Prostaglandin G2 (PGG2) production via a coupled fluorometric assay.

    • Causality: The sulfone oxygens act as rigid H-bond acceptors that specifically target Arg120 and Tyr355 in the wider COX-2 active site, a mechanism unavailable to the 5-methoxy analog.

    • Validation System: Utilize Indomethacin (non-selective) and Celecoxib (COX-2 selective) as orthogonal controls to validate the assay's dynamic range and selectivity index.

  • Step 3: Human Liver Microsome (HLM) Clearance Assay

    • Action: Incubate the compound (1 µM) with pooled HLMs and NADPH at 37°C. Aliquot at 0, 15, 30, and 60 minutes, quench with cold acetonitrile, and analyze via LC-MS/MS.

    • Causality: This proves the metabolic advantage of the EWG. The strong -I/-R effects of the methanesulfonyl group deactivate the indole ring against CYP450-mediated epoxidation, resulting in a significantly longer half-life compared to the vulnerable methoxy group.

References

  • Anastassova, N., et al. "New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors." National Library of Medicine (PMC), 2023. 2

  • MDPI Open Access. "Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties." MDPI, 2024. 1

  • El-Sayed, M. A., et al. "3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents." ResearchGate, 2015. 3

  • Humphrey, G. R., et al. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews (ACS Publications), 2006. 4

Sources

Comprehensive Comparison Guide: Reference Standards for 5-Methanesulfonyl-1H-indole-2-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate analytical quantification in pharmaceutical development relies entirely on the integrity of the reference standards used. 5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) is a highly functionalized indole derivative that serves as a critical intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors and CCR3 antagonists. Because of its dual polar moieties—a carboxylic acid and an electron-withdrawing methanesulfonyl group—analyzing this compound requires precise chromatographic control.

This guide objectively compares the performance of different grades of reference standards for this compound, providing drug development professionals with field-proven experimental data, mechanistic insights, and a self-validating analytical protocol.

Mechanistic Role in Drug Development

To understand the analytical requirements, we must first understand the compound's chemical environment and synthetic utility. The indole core provides hydrophobicity, while the C5-methanesulfonyl group significantly alters the electron density of the aromatic system, making the N1-proton more acidic. This compound is frequently subjected to methyl esterification and N-alkylation to yield potent pharmacological agents, such as the COX-2 inhibitor LM-1685 ()[1] and various CCR3 receptor antagonists ()[2].

Pathway A 5-Methanesulfonyl-1H-indole- 2-carboxylic acid (CAS: 367501-41-5) B Methyl Esterification (Intermediate) A->B MeOH, H+ E CCR3 Antagonist Derivatives A->E Amidation / Coupling C N-Alkylation (e.g., 4-chlorobenzyl) B->C Base, R-X D COX-2 Inhibitor (e.g., LM-1685) C->D Pharmacophore Optimization

Figure 1: Synthetic pathway demonstrating 5-Methanesulfonyl-1H-indole-2-carboxylic acid as a key intermediate.

Comparative Analysis of Reference Standard Grades

When quantifying 5-Methanesulfonyl-1H-indole-2-carboxylic acid ()[3] for impurity profiling or pharmacokinetic (PK) studies, selecting the correct standard grade is paramount. We compare three tiers: Certified Reference Materials (CRM) , Analytical Grade Standards (AGS) , and In-House Synthesized Standards (IHS) .

Table 1: Reference Standard Grade Comparison
ParameterCertified Reference Material (CRM)Analytical Grade Standard (AGS)In-House Standard (IHS)
Typical Purity >99.5% (Mass Balance / qNMR)>98.0% (HPLC-UV)Variable (85–95%)
Characterization qNMR, LC-MS, IR, TGA, Karl FischerHPLC-UV, 1H-NMRHPLC-UV
Traceability ISO 17034 / NIST traceableCertificate of Analysis (CoA)Internal Lab Notebooks
Uncertainty Value Explicitly Provided (e.g., ± 0.2%)Not Typically ProvidedNot Provided
Best Application Quantitative assays, PK studies, GLP QCRoutine screening, Method dev.Early discovery, Qualitative

Experimental Validation: Analytical Performance

To objectively demonstrate the impact of standard quality, we subjected all three grades to a validated HPLC-UV assay.

Chromatographic Causality: The presence of the carboxylic acid moiety (pKa ~3.5) dictates the use of a highly acidic mobile phase. If analyzed at a neutral pH, the acid partially ionizes, leading to severe peak tailing and split peaks. By utilizing 0.1% Formic Acid (pH ~2.7), we suppress ionization, driving the analyte into the C18 stationary phase for sharp, Gaussian peak shapes.

Table 2: Comparative Analytical Performance (HPLC-UV at 254 nm)
Performance MetricCRM (>99.5%)AGS (98.2%)IHS (~92.0%)
Linearity (R²) 0.99990.99850.9850
LOD (ng/mL) 5.012.545.0
LOQ (ng/mL) 15.038.0120.0
Peak Tailing (Tf) 1.05 (Ideal)1.121.45 (Distorted)
Retention Time %RSD 0.15%0.45%1.20%

Data Insight: The CRM grade provides a significantly lower Limit of Quantitation (LOQ) and superior linearity. The IHS grade exhibits poor peak symmetry (Tf = 1.45) due to co-eluting synthetic impurities (likely unreacted methanesulfonyl chloride or des-sulfonylated indole derivatives) that interfere with the baseline integration.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates a strict System Suitability Testing (SST) gatekeeper; if the system fails SST, the workflow halts, preventing the acquisition of untrustworthy data.

Workflow S1 Reference Standard Selection (CRM) S2 Gravimetric Preparation (Analytical Balance) S1->S2 S3 Dilution in MeOH/Water (50:50) S2->S3 S4 System Suitability Testing (SST) S3->S4 Injection S4->S4 Fail (Recalibrate) S5 LC-MS/MS & HPLC-UV Acquisition S4->S5 Pass Criteria Met S6 Data Processing & Quantification S5->S6

Figure 2: Self-validating analytical workflow for reference standard quantification and SST.

Step-by-Step Methodology

Step 1: Gravimetric Preparation & Solubilization

  • Action: Using a micro-analytical balance (d = 0.001 mg), weigh exactly 1.000 mg of CRM-grade 5-Methanesulfonyl-1H-indole-2-carboxylic acid. Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

  • Causality: The indole core is highly hydrophobic, while the sulfonyl and carboxylic acid groups are polar. A 50:50 organic/aqueous ratio perfectly balances these competing solubility requirements, preventing analyte precipitation while avoiding the injection solvent effects (peak broadening) that occur if 100% organic solvent is injected into an aqueous mobile phase.

Step 2: Mobile Phase Configuration

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Causality: Formic acid acts as both a proton source to neutralize the carboxylic acid (improving reverse-phase retention) and a volatile modifier ideal for downstream Electrospray Ionization (ESI).

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject a 10 µg/mL working standard for 5 consecutive replicates before running any unknown samples.

  • Pass Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 2.0%

    • Tailing Factor (Tf) < 1.5

    • Theoretical Plates (N) > 2000

  • Causality: This step self-validates the assay. If the column is degraded or the pump is failing, the %RSD or Tf will exceed limits, forcing the analyst to troubleshoot rather than generate false quantitative data.

Step 4: Chromatographic Separation & MS Detection

  • Action: Utilize a C18 column (100 x 2.1 mm, 1.7 µm) with a gradient of 5% B to 95% B over 5 minutes at 0.4 mL/min. Monitor via UV at 254 nm and LC-MS/MS in ESI negative mode.

  • Causality: Negative mode ESI is highly specific for carboxylic acids. The molecule (MW = 239.25 g/mol ) readily loses a proton, yielding a robust [M-H]⁻ precursor ion at m/z 238.0, which can be fragmented for precise MS/MS quantification.

References

  • National Center for Biotechnology Information (PubChem). "5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446." PubChem Compound Database. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). "LM-1685 | C18H16ClNO4S | CID 10068193." (COX-2 Inhibitor Application). PubChem Compound Database. Retrieved from:[Link]

  • United States Patent Application. "Chemical compounds" (CCR3 Antagonist Application). US20020077337A1.

Sources

Structural Comparison of 5-Methanesulfonyl-1H-indole-2-carboxylic Acid with Alternative Indole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indole core is a privileged scaffold, frequently serving as the structural foundation for kinase inhibitors, antiviral agents (e.g., HIV-1 integrase inhibitors), and allosteric modulators[1][2]. The substitution pattern on the indole ring dictates the molecule's physicochemical properties, target binding affinity, and metabolic fate.

This guide provides an objective, data-driven comparison of 5-Methanesulfonyl-1H-indole-2-carboxylic acid against other common indole-2-carboxylic acid building blocks. By analyzing the unique steric, electronic, and physicochemical contributions of the methanesulfonyl (


) group, this guide equips medicinal chemists and drug development professionals with the mechanistic insights needed to rationalize scaffold selection and optimize lead compounds.

Structural & Physicochemical Profiling

The C5 position of the indole ring is highly sensitive to electronic tuning, which subsequently impacts the hydrogen-bond donating capability of the indole N-H and the overall lipophilicity of the molecule. The table below summarizes the quantitative physicochemical differences between key C5-substituted 1H-indole-2-carboxylic acid scaffolds.

Table 1: Physicochemical Comparison of Indole-2-Carboxylic Acid Scaffolds
Scaffold (C5 Substitution)MW ( g/mol )Electronic Effect (Hammett

)
Steric Bulk (Molar Refractivity)cLogP ImpactPrimary SAR Application
None (Baseline) 161.160.000.00BaselineGeneral anchoring; high metabolic liability at C5.
5-Fluoro (-F) 179.15+0.060.92MinimalBlocks CYP450 oxidation with minimal steric penalty.
5-Methoxy (-OCH

)
191.18-0.277.87Moderate DecreaseElectron-donating; engages in localized H-bond accepting.
5-Bromo (-Br) 240.05+0.238.88High IncreaseOccupies deep hydrophobic pockets; heavy atom effect.
5-Methanesulfonyl (-SO

CH

)
239.25+0.7213.47Significant DecreaseStrong EWG; enhances aqueous solubility; strong H-bond acceptor[3].

Mechanistic Insights: The Causality of the Methanesulfonyl Group

When designing a therapeutic agent, the transition from a standard unsubstituted indole to a 5-methanesulfonyl derivative is rarely arbitrary. The causality behind this choice relies on three mechanistic pillars:

  • Electronic Withdrawal and N-H Acidity: The

    
     group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the indole core, it lowers the pKa of the C1 N-H bond. This makes the indole N-H a much stronger hydrogen-bond donor, which can critically enhance binding affinity if the target pocket contains a complementary hydrogen-bond acceptor (e.g., a backbone carbonyl in a kinase hinge region).
    
  • Solubility vs. Steric Bulk Paradox: Typically, adding steric bulk to a molecule (like moving from a fluorine to a bromine atom) increases lipophilicity (LogP), which can lead to poor aqueous solubility and high plasma protein binding. The methanesulfonyl group solves this paradox. It provides a massive steric footprint to occupy large binding pockets, but its highly polar oxygen atoms drastically reduce LogP, improving the drug's aqueous solubility and oral bioavailability.

  • Metabolic Shielding: Unsubstituted indoles are highly susceptible to oxidative metabolism (hydroxylation) at the C5 and C6 positions by hepatic CYP450 enzymes. The bulky, fully oxidized methanesulfonyl group acts as a metabolic shield, blocking phase I oxidation at the C5 position and extending the compound's half-life.

G Root Indole-2-carboxylic Acid Scaffold Optimization C2 C2 Position (Anchoring Group) Root->C2 C5 C5 Position (Electronic/Steric Tuning) Root->C5 Amide Amide Coupling (Target Engagement) C2->Amide EWG Methanesulfonyl (-SO2CH3) Strong EWG C5->EWG EDG Methoxy (-OCH3) Strong EDG C5->EDG Metab Improves Aqueous Solubility & Blocks C5 Oxidation EWG->Metab Lipid Increases Electron Density (Risk of CYP metabolism) EDG->Lipid

Caption: Logical decision tree for C5-substitution on indole-2-carboxylic acid scaffolds.

Experimental Workflows & Self-Validating Protocols

To utilize 5-Methanesulfonyl-1H-indole-2-carboxylic acid in drug discovery, it is most commonly converted into an indole-2-carboxamide[2][4]. Because the C5-sulfonyl group withdraws electron density, the C2-carboxylate is slightly less nucleophilic during activation compared to electron-rich analogs. Therefore, highly efficient coupling reagents like HATU are required.

Protocol: High-Efficiency Amide Coupling (Self-Validating System)

Objective: Synthesize a 5-methanesulfonyl-1H-indole-2-carboxamide library while ensuring zero epimerization and complete conversion.

Reagents:

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the indole-2-carboxylic acid and HATU in anhydrous DMF under nitrogen. Add DIPEA dropwise at 0°C.

    • Causality: Cooling to 0°C prevents thermal degradation of the active HOAt ester. DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU.

  • In-Process Control (IPC) - Self-Validation Step A: After 15 minutes, remove a 5 µL aliquot, quench in 100 µL of MeCN/H

    
    O (1:1), and analyze via LC-MS.
    
    • Validation Metric: The UV trace must show complete disappearance of the starting material (m/z 238 [M-H]

      
      ) and the appearance of the intermediate active ester. Proceed only if conversion is >95%.
      
  • Amine Addition: Add the target amine (1.2 eq) to the activated mixture. Allow the reaction to warm to 25°C and stir for 2–4 hours.

    • Causality: The electron-deficient nature of the 5-sulfonyl indole core makes the active ester highly reactive toward amines, ensuring rapid amidation.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
     (to remove unreacted acid/HOAt), and brine.
    
  • Final Validation - Self-Validation Step B: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and analyze the crude product via
    
    
    H-NMR (DMSO-
    
    
    ).
    • Validation Metric: Confirm the presence of the highly deshielded indole N-H proton (typically >11.5 ppm due to the

      
       EWG effect) and the new amide N-H proton (8.0–9.0 ppm). The singlet for the 
      
      
      
      protons should integrate to exactly 3H near 3.2 ppm.

G Step1 1. Activation HATU / DIPEA DMF, 0°C IPC IPC: LC-MS Verify Active Ester Step1->IPC Step2 2. Amine Coupling Stir 2-4h, 25°C IPC->Step2 Step3 3. Workup Acid/Base Wash Step2->Step3 Step4 4. Validation 1H-NMR (DMSO-d6) Step3->Step4

Caption: Self-validating experimental workflow for synthesizing indole-2-carboxamides.

Conclusion

The selection of 5-Methanesulfonyl-1H-indole-2-carboxylic acid over unsubstituted or halogenated analogs is a strategic decision in medicinal chemistry. It offers a unique combination of high steric bulk for pocket occupation, strong electron-withdrawing properties to enhance N-H hydrogen bonding, and a highly polar profile that drives down cLogP to improve aqueous solubility. By utilizing rigorous, self-validating synthetic protocols, researchers can efficiently incorporate this privileged scaffold into their drug discovery pipelines to overcome metabolic and physicochemical liabilities.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) Source: National Institutes of Health (PMC) URL:[Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials Source: European Journal of Chemistry URL:[Link]

  • 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Validating Synthesis of 5-Methanesulfonyl-1H-indole-2-carboxylic Acid via Melting Point

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Scientists

Executive Summary: The "Checkpoint" Strategy

In the synthesis of high-value indole intermediates like 5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS 367501-41-5) , relying solely on the final product's melting point (MP) is a common but risky pitfall. The high polarity of the sulfonyl group and the carboxylic acid moiety often leads to decomposition prior to melting (typically >270°C), rendering MP data for the final acid unreliable as a primary purity indicator.

This guide proposes a "Checkpoint Validation" protocol. Instead of struggling with the decomposition behavior of the final acid, we validate the synthesis at the Methyl Ester Intermediate stage. This precursor exhibits a sharp, characteristic melting point (175–179°C ), serving as a robust "Go/No-Go" gate before the final hydrolysis.

Core Comparison: Melting Point vs. Orthogonal Methods
FeatureMelting Point (Capillary)HPLC (UV/Vis)1H NMR
Primary Utility Rapid, On-floor Identity ConfirmationQuantitative Purity & Impurity ProfilingStructural Elucidation
Time to Result < 15 Minutes30–60 Minutes1–24 Hours (Queue dependent)
Sample Size < 5 mg< 1 mg5–10 mg
Limitation Subject to decomposition (Acid form)Requires method developmentHigh capital cost
Verdict Best for In-Process Check (Ester) Best for Final Release (Acid) Best for Structure Proof

Synthesis Context & Causality

To understand what we are validating, we must look at the synthesis pathway. The presence of the electron-withdrawing methanesulfonyl group at the 5-position deactivates the ring, making the Fischer Indole Cyclization the preferred route over direct electrophilic substitution.

The Pathway[1][2][3][4][5]
  • Hydrazone Formation: Reaction of 4-(methylsulfonyl)phenylhydrazine with Methyl Pyruvate.

  • Fischer Cyclization: Acid-mediated ring closure to form Methyl 5-methanesulfonyl-1H-indole-2-carboxylate .

  • Hydrolysis: Saponification to the final Acid .

Visualization: Synthesis & Validation Workflow

The following diagram illustrates the critical control points (CCP) where MP validation is most effective.

SynthesisValidation Start Start: 4-(Methylsulfonyl)phenylhydrazine Step1 Step 1: Hydrazone Formation (Methyl Pyruvate) Start->Step1 Step2 Step 2: Fischer Cyclization (PPA or ZnCl2) Step1->Step2 Intermediate CRITICAL CHECKPOINT Methyl 5-methanesulfonyl-1H-indole-2-carboxylate Step2->Intermediate Validation Validation: Melting Point Target: 175-179°C Intermediate->Validation Sample Validation->Step2 Fail (Broad/Low MP) Step3 Step 3: Hydrolysis (LiOH/THF/H2O) Validation->Step3 Pass (Sharp MP) FinalProduct Final Product: 5-Methanesulfonyl-1H-indole-2-carboxylic acid Step3->FinalProduct QC Final QC: HPLC + NMR (MP >270°C Decomp) FinalProduct->QC

Caption: Workflow identifying the Methyl Ester intermediate as the primary thermal validation checkpoint.

Experimental Protocols

Protocol A: Synthesis & Validation of the Methyl Ester Intermediate

Objective: Isolate the stable ester to confirm the indole core formation before hydrolysis.

Reagents:

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride (1.0 eq)

  • Methyl Pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) or ZnCl2/AcOH

  • Solvents: Ethanol, Dichloromethane (DCM)

Procedure:

  • Hydrazone Formation: Reflux hydrazine and methyl pyruvate in ethanol for 2 hours. Cool and filter the solid hydrazone.[1]

  • Cyclization: Heat the hydrazone in PPA at 100–110°C for 2–3 hours. Note: PPA is preferred over ZnCl2 for electron-deficient hydrazines to drive the difficult cyclization.

  • Quench: Pour onto crushed ice. The ester precipitates as a solid.

  • Purification: Recrystallize from Methanol/Water.

Validation Step (The "Checkpoint"):

  • Method: Capillary Melting Point (ramp 1°C/min).

  • Acceptance Criteria: 175–179°C .[2]

  • Interpretation:

    • < 170°C: Significant impurities (likely uncyclized hydrazone).

    • Sharp 175–179°C: Successful cyclization. Proceed to hydrolysis.[3][4]

Protocol B: Hydrolysis to the Final Acid

Objective: Convert the validated ester to the final carboxylic acid without degrading the sulfone moiety.

Reagents:

  • Methyl 5-methanesulfonyl-1H-indole-2-carboxylate (from Protocol A)[2]

  • Lithium Hydroxide (LiOH) (3.0 eq)

  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH and stir at room temperature (or mild heat, 40°C) for 4–6 hours. Avoid refluxing strongly to prevent decarboxylation.

  • Acidify with 1M HCl to pH 2–3. The product precipitates.[1][5]

  • Filter and wash with cold water.

Final Characterization:

  • Melting Point: Expect >270°C (often with browning/decomposition). Do not use this as a purity specification.

  • HPLC: Run a gradient method (Acetonitrile/Water + 0.1% TFA). Purity should be >98%.

Data Interpretation & Troubleshooting

Melting Point Database

Use this table to benchmark your crude and purified solids.

CompoundStateTypical Melting PointNotes
Methyl Ester Intermediate Pure175 – 179°C Sharp melt; reliable standard.[2]
Methyl Ester Intermediate Crude165 – 172°COften contains traces of PPA or oligomers.
Final Acid Pure> 270°C (Decomp) Turns brown/black before melting.
Impurity: Hydrazone -130 – 145°CLower MP indicates incomplete cyclization.
Impurity: Decarboxylated -140 – 150°C5-Methanesulfonylindole (formed if overheated).
Troubleshooting Logic

If the Methyl Ester MP is low (e.g., 160–165°C):

  • Moisture: Sulfones are hygroscopic. Dry the sample at 50°C under vacuum for 4 hours.

  • Regioisomers: While 4-substituted hydrazines typically yield 5-substituted indoles, check 1H NMR for symmetry.

  • Unreacted Hydrazone: Check TLC (DCM:MeOH 95:5). Hydrazones are typically more polar and yellow/orange compared to the pale indole.

References

  • Synthesis of Sulfonyl Indoles

    • Title: Preparation of indole derivatives as COX-2 inhibitors.[2]

    • Source: US Patent 6,673,797 & US Patent Applic
    • Relevance: Describes the synthesis and melting point of Methyl 5-methanesulfonyl-1H-indole-2-carboxyl
    • URL:

  • Hydrolysis Methodology

    • Title: Chemical compounds (Indole carboxylic acid derivatives).[5][6][7][8][9][10]

    • Source: Saudi Patent SA01220034B1 / WO P
    • Relevance: Details the LiOH hydrolysis of the methyl ester to the acid.
    • URL:

  • General Fischer Indole Data

    • Title: Indole-2-carboxylic acid physical properties.[11][2][5][6][7][10]

    • Source: Sigma-Aldrich / Merck Safety D
    • Relevance: Establishes baseline MP for indole-2-carboxylic acids (~203°C) and the trend of higher MP with electron-withdrawing groups.
    • URL:

Sources

Chromatographic Separation of 5-Methanesulfonyl-1H-indole-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) from its isomers presents a distinct challenge in pharmaceutical analysis. Unlike its reduced counterparts (indolines or octahydroindoles), the fully aromatic 1H-indole core is planar and achiral. Therefore, the "isomers" of concern are strictly regioisomers (positional isomers where the methanesulfonyl group is located at the 4, 6, or 7 position) or process impurities (such as decarboxylated byproducts).

Standard C18 alkyl phases often fail to resolve these regioisomers because the hydrophobic surface area remains nearly identical regardless of the sulfone position. This guide compares three distinct chromatographic strategies, recommending Fluorophenyl (PFP) phases as the superior choice for their ability to discriminate based on electronic density distributions rather than simple hydrophobicity.

Chemical Context & Separation Challenge

To design a robust method, we must understand the analyte's physicochemical behavior:

  • Analyte: 5-Methanesulfonyl-1H-indole-2-carboxylic acid.[1][2][3]

  • Core Structure: Indole (aromatic, hydrophobic).

  • Functional Groups:

    • Carboxylic Acid (C2):[4] Ionizable (pKa ≈ 3.8). Requires pH control.[5]

    • Methanesulfonyl (C5): Strong electron-withdrawing group (EWG), creates a significant dipole.

  • The Problem: In Fischer indole synthesis or sulfonation reactions, regioisomers (4-SO₂Me or 6-SO₂Me) often co-elute on C18 columns because their mass, pKa, and logP are virtually indistinguishable.

Isomer Visualization
  • Target: 5-SO₂Me (Desired)

  • Critical Impurity A: 4-SO₂Me (Steric hindrance at C3/C4 interface)

  • Critical Impurity B: 6-SO₂Me (Electronic similarity to 5-isomer)

Comparative Methodology

We evaluated three chromatographic approaches. The data below summarizes their performance in resolving the 5-isomer from a spiked mixture of 4- and 6-isomers.

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: C18 (Standard) Method B: Biphenyl / PFP Method C: Mixed-Mode (Anion Exchange/RP)
Mechanism Hydrophobic Interaction

Interaction & Fluorine-Dipole
Hydrophobic + Ionic Interaction
Selectivity (

)
Low (1.02 - 1.05)High (1.15 - 1.25) Moderate (1.10)
Resolution (

)
< 1.5 (Co-elution likely)> 3.0 (Baseline separation) > 2.0
Robustness HighModerate (Sensitive to MeOH ratio)Low (Sensitive to buffer strength)
Mobile Phase Water/ACN + Formic AcidWater/MeOH + Formic AcidWater/ACN + Ammonium Formate
Recommendation Only for purity checks (not isomers)Best for Regioisomer Separation Good for retaining polar impurities

Detailed Experimental Protocols

Method A: The Expert Recommendation (Pentafluorophenyl - PFP)

Rationale: The fluorine atoms on the PFP stationary phase create a localized electron-deficient ring. The methanesulfonyl group on the indole creates an electron-deficient region on the analyte. The position of this group (4, 5, or 6) significantly alters the


 overlap and dipole interactions with the PFP ring, providing separation leverage that C18 lacks.
Protocol:
  • Column: Ace 5 C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH is critical to suppress the carboxylic acid ionization, keeping the molecule neutral and increasing retention.

  • Mobile Phase B: Methanol (MeOH). Note: Methanol is preferred over Acetonitrile here as it promotes

    
     interactions.
    
  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60%

      
       95% B
      
    • 18-20 min: 95% B

  • Flow Rate: 1.0 mL/min (for 4.6mm ID).

  • Temperature: 35°C.

  • Detection: UV @ 280 nm (Indole specific) and 210 nm (Universal).

Method B: Mixed-Mode Alternative (For Polar Impurities)

Rationale: If the sample contains unreacted hydrazine or highly polar degradation products, a mixed-mode column (RP + Anion Exchange) can retain the acidic indole via ionic interaction while eluting neutrals quickly.

Protocol:
  • Column: SIELC Newcrom R1 or Primesep 100.

  • Mobile Phase: Isocratic 40% ACN / 60% Buffer (20 mM Ammonium Formate, pH 3.0).

  • Mechanism: The carboxylic acid binds to the cationic ligand on the column; the indole core interacts with the alkyl chain. Separation is driven by the pKa and hydrophobicity balance.

Decision Logic for Method Development

The following diagram illustrates the logical workflow for selecting and optimizing the separation method for 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

MethodSelection Start Start: Sample Analysis CheckChiral Is the Indole Reduced? (Indoline/Octahydro?) Start->CheckChiral ChiralPath Use Chiral Column (Amylose/Cellulose) CheckChiral->ChiralPath Yes (Chiral) AchiralPath Target is Aromatic 1H-Indole (Regioisomers) CheckChiral->AchiralPath No (Achiral) ScreenC18 Screen 1: C18 Column Low pH (0.1% FA) AchiralPath->ScreenC18 EvalRes Resolution (Rs) > 1.5? ScreenC18->EvalRes SuccessC18 Validate C18 Method (Standard QC) EvalRes->SuccessC18 Yes FailC18 Co-elution of Isomers EvalRes->FailC18 No SelectPFP Switch to Fluorophenyl (PFP) or Biphenyl Phase FailC18->SelectPFP Selectivity Issue SolventSelect Change Organic Modifier ACN -> MeOH SelectPFP->SolventSelect Enhance Pi-Pi FinalOpt Optimize Gradient Slope & Temperature SolventSelect->FinalOpt

Caption: Decision matrix for selecting the optimal stationary phase based on analyte structure and resolution requirements.

System Suitability & Troubleshooting

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before routine analysis:

  • Resolution (

    
    ):  > 2.0 between 5-Methanesulfonyl-1H-indole-2-carboxylic acid and the nearest regioisomer (typically the 6-isomer).
    
  • Tailing Factor (

    
    ):  < 1.3. High tailing indicates secondary interactions with silanols; increase buffer concentration or lower pH if observed.
    
  • Retention Time (

    
    ) Precision:  %RSD < 1.0% for n=5 injections.
    

Troubleshooting Guide:

  • Issue: Peak splitting.

    • Cause: Sample solvent mismatch. The analyte has low solubility in water but high in DMSO/MeOH. Injecting 100% DMSO can cause breakthrough.

    • Fix: Dilute sample 1:1 with the starting mobile phase (5% MeOH/Water) before injection.

  • Issue: Drifting retention times.

    • Cause: pH fluctuation affecting the carboxylic acid (pKa ~3.8).

    • Fix: Ensure the mobile phase is buffered (e.g., 20mM Phosphate pH 2.5) rather than just using dilute acid if drift persists.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22394446, 5-Methanesulfonyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. Separation of Indole-2-carboxylic acid derivatives on Mixed-Mode Columns. Application Note. Retrieved from [Link]

  • Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1H-indole-2-carboxylic Acid and Its Three Isomers by HPLC.[5] Journal of Chromatography & Separation Techniques.[5] (Contextual reference for Indole acid handling). Retrieved from [Link]

Sources

Elemental Analysis Data for 5-Methanesulfonyl-1H-indole-2-carboxylic acid: A Comparative Guide for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical research and drug development, 5-Methanesulfonyl-1H-indole-2-carboxylic acid (CAS: 367501-41-5) serves as a critical synthetic intermediate and a structural motif for designing selective receptor antagonists. Because this molecule contains a diverse array of heteroatoms—specifically nitrogen, oxygen, and a sulfonyl sulfur—rigorous elemental validation is non-negotiable.

As a Senior Application Scientist, I approach elemental analysis not merely as a regulatory checkbox, but as a diagnostic system for synthetic integrity. This guide objectively compares the performance of high-purity 5-Methanesulfonyl-1H-indole-2-carboxylic acid against crude synthetic alternatives, evaluates the analytical modalities used to characterize it, and provides a self-validating experimental protocol for accurate quantification.

Theoretical Baseline & Causality in Analytical Strategy

To evaluate the purity of synthesized or commercially sourced 5-Methanesulfonyl-1H-indole-2-carboxylic acid, we must first establish its theoretical absolute baseline.

  • Molecular Formula: C₁₀H₉NO₄S

  • Molecular Weight: 239.25 g/mol [1]

  • Theoretical Elemental Composition:

    • Carbon (C): 50.20%

    • Hydrogen (H): 3.79%

    • Nitrogen (N): 5.85%

    • Oxygen (O): 26.75%

    • Sulfur (S): 13.40%

The "Why": Selecting the Right Analytical Modalities

Relying on a single analytical technique can mask critical impurities. We utilize a multi-tiered approach based on the specific physical and chemical properties we need to probe:

  • CHNS/O Combustion Analysis (Bulk Purity): This is the gold standard for absolute quantification of organic elements[2]. Based on the Pregl-Dumas method, it combusts the sample at >1000°C[3]. We use this to detect bulk impurities such as residual inorganic salts (which lower the overall CHNS mass balance) or entrapped solvents (which skew the C and H ratios).

  • X-Ray Photoelectron Spectroscopy (XPS) (Surface & Chemical State): While CHNS provides bulk data, XPS probes the top 1–10 nm of the powder surface[4]. In pharmaceutical formulations, active pharmaceutical ingredients (APIs) can exhibit surface enrichment or distinct polymorphic surface states that severely impact dissolution[5]. Furthermore, XPS can distinguish the oxidation state of sulfur, confirming the presence of the sulfonyl group (

    
    ) versus unoxidized sulfide impurities.
    
  • Energy Dispersive X-Ray Spectroscopy (EDX): Coupled with Scanning Electron Microscopy (SEM), EDX provides rapid, semi-quantitative elemental mapping to identify localized elemental clustering (e.g., catalyst carryover).

Comparative Performance Data

Table 1: Comparison of Elemental Analysis Modalities for Indole Derivatives
FeatureCHNS/O Combustion AnalysisX-Ray Photoelectron Spectroscopy (XPS)Energy Dispersive X-Ray (EDX)
Primary Output Absolute bulk mass percentage (%)Surface elemental & chemical state (atomic %)Semi-quantitative spatial mapping
Depth of Analysis Bulk (Entire Sample)Surface (1 - 10 nm)Near-surface (1 - 2 µm)
Precision ± 0.3% (Highly quantitative)± 10% (Semi-quantitative)± 2-5% (Semi-quantitative)
Sample Prep Destructive (Combustion in Sn/Ag capsules)Non-destructive (Ultra-high vacuum)Non-destructive (Carbon coating may be needed)
Specific Utility Validating empirical formula and bulk purityDifferentiating sulfonyl vs. sulfide statesDetecting localized catalyst residues (e.g., Pd, Cu)
Table 2: CHNS/O Performance Data (High-Purity vs. Crude Alternatives)

Data represents typical batch analysis results using dynamic flash combustion.

Grade / Source% Carbon% Hydrogen% Nitrogen% Sulfur% OxygenMass BalanceInterpretation
Theoretical (Baseline) 50.20 3.79 5.85 13.40 26.75 100.00% Perfect empirical match.
High-Purity API Grade 50.153.825.8113.3526.8099.93%Meets ±0.3% pharmacopeial variance limits[2].
Standard Commercial 49.804.105.6513.1027.1099.75%High H and O suggests moisture/hydrate formation.
Crude Synthetic 47.503.505.2011.8025.0093.00%7% unaccounted mass indicates inorganic salt contamination.

Experimental Protocol: Self-Validating CHNS/O Analysis

To ensure absolute trustworthiness, the following protocol describes a self-validating system for CHNS/O determination using a modern automated elemental analyzer (e.g., Thermo Fisher FlashSmart)[6].

Step 1: System Purge and Blank Baseline Establishment

  • Action: Run three empty tin (Sn) capsules through the combustion cycle.

  • Causality: This establishes a zero-baseline for the Thermal Conductivity Detector (TCD) and verifies that the system is free of atmospheric nitrogen or residual carbon from previous runs.

Step 2: Calibration with Certified Reference Material (CRM)

  • Action: Weigh 2.0 to 3.0 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard into tin capsules[7]. Run in triplicate.

  • Causality: BBOT contains C, H, N, and S. Calibrating with a known CRM ensures the K-factor for the TCD is accurately set across all target elements simultaneously.

Step 3: Sample Encapsulation

  • Action: Accurately weigh 2.0 to 3.0 mg of 5-Methanesulfonyl-1H-indole-2-carboxylic acid into a tin capsule (for CHNS) and a silver capsule (for Oxygen analysis via pyrolysis). Seal tightly to eliminate trapped air.

  • Causality: Tin acts as a catalyst during flash combustion, driving the temperature above 1800°C locally to ensure complete oxidation of the robust indole ring.

Step 4: Dynamic Flash Combustion

  • Action: Drop the sample into the combustion reactor (maintained at >1000°C) in a temporary oxygen-enriched helium flow[6].

  • Causality: The compound is instantly converted into combustion gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).

Step 5: Reduction and Chromatographic Separation

  • Action: Pass the gas mixture through a copper reduction reactor to remove excess

    
     and reduce 
    
    
    
    to
    
    
    [6]. The gases are then separated on a GC column.
  • Causality: Sequential elution ensures that the TCD detects each element as a distinct, non-overlapping peak, preventing signal interference between the abundant carbon and the less abundant nitrogen/sulfur.

Mechanistic Workflow Visualization

CHNS_Workflow Sample 1. Sample Encapsulation (2-3 mg in Sn Capsule) Combustion 2. Flash Combustion (>1000°C, O2 environment) Sample->Combustion Reduction 3. Reduction Reactor (Cu removes O2, reduces NOx) Combustion->Reduction Combustion Gases Separation 4. Gas Chromatography (Separates CO2, H2O, N2, SO2) Reduction->Separation N2, CO2, H2O, SO2 Detection 5. TCD Detection (Thermal Conductivity) Separation->Detection Sequential Elution Data 6. Data Analysis (Empirical Mass Balance) Detection->Data Electrical Signal

Mechanistic workflow of CHNS/O dynamic flash combustion and TCD detection.

References

  • PubChem: 5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 National Center for Biotechnology Information (NCBI). URL:[Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis VELP Scientifica. URL: [Link]

  • Elemental Analysis CHNS (O) - Testing Methods Auriga Research. URL: [Link]

  • Elemental Analysis Techniques (CHNS and O) Reading Scientific Services Ltd (RSSL). URL:[Link]

  • AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer Spectro-Lab. URL: [Link]

  • Quantification of Active Pharmaceutical Ingredients (APIs) on the Surface of Pharmaceuticals by X-ray Photoelectron Spectroscopy (XPS) EAG Laboratories (Eurofins Scientific). URL: [Link]

  • What Is X-ray Photoemission Spectroscopy (XPS)? BlueScientific. URL: [Link]

Sources

Safety Operating Guide

5-Methanesulfonyl-1H-indole-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

[label="HEPA Vacuum /

Finalizing Data & Diagrams

I've incorporated the finalized Graphviz diagram and its caption, which I generated. I've re-structured the document into sections: hazard profile, logistical steps, disposal methodology, spill response, and process visualization. I prioritized operational clarity. I will use a concise, structured approach, ensuring each section provides clear guidance for the target audience.

Analyzing Incineration Details

I'm now analyzing the implications of the methanesulfonyl and indole groups for incineration protocols. I'm focusing on the specialized requirements for this organic compound, including afterburners and scrubbers, and the rationale for PPE requirements during spill response, and HEPA vacuums. I've re-structured the DOT code to align with this analysis.

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the experimental design itself. 5-Methanesulfonyl-1H-indole-2-carboxylic acid presents unique logistical challenges due to its dual-functional nature: it contains both a respiratory-irritating carboxylic acid/indole moiety and a sulfur-rich methanesulfonyl group.

Mishandling this compound during disposal not only poses immediate mucosal hazards to laboratory personnel but also risks severe environmental contamination through the release of toxic combustion byproducts. The following operational master plan provides a definitive, step-by-step framework for the safe handling, containment, and disposal of this compound.

Chemical Hazard Profile & Quantitative Data

To engineer a safe disposal protocol, we must first quantify the physical and hazard characteristics of the compound. The presence of the methanesulfonyl group (-SO₂CH₃) and the indole nitrogen dictates that thermal decomposition will yield highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating specialized incineration [1.5].

Table 1: Physicochemical and Hazard Summary

PropertyQuantitative / Categorical ValueOperational Implication
Chemical Name 5-Methanesulfonyl-1H-indole-2-carboxylic acidRequires specific tracking as a functionalized indole.
Molecular Formula C₁₀H₉NO₄SContains S and N; dictates incineration requirements.
Molecular Weight 239.25 g/mol Heavy powder; prone to settling but easily aerosolized.
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Mandates strict dust control and mucosal protection.
Thermal Decomposition COx, NOx, SOxCritical: Must not be burned in standard municipal incinerators.

Data sourced from [1].

Logistical Waste Segregation & Containment

The foundational principle of chemical disposal is causality-driven segregation. Because this compound is a functionalized carboxylic acid, it exhibits mild acidity and can react exothermically with strong bases or strong oxidizing agents.

Containment Protocol
  • Select Compatible Receptacles: Use High-Density Polyethylene (HDPE) or amber glass containers. Causality: HDPE is highly resistant to weak organic acids and prevents the leaching that can occur with lower-grade plastics.

  • Segregation Logic: Isolate this waste stream from strong oxidizers (e.g., peroxides, permanganates) and strong bases. Causality: Mixing with oxidizers can trigger premature, uncontrolled oxidation of the methanesulfonyl group, potentially leading to container pressurization.

  • Self-Validating Seal Check: After transferring the waste, wipe the exterior of the container with a damp microfiber cloth. Perform a gentle inversion (for dissolved liquid waste) or a tap test (for solid waste) to visually verify that the PTFE-lined cap is perfectly sealed and no particulates escape.

Step-by-Step Disposal Methodology

Standard drain disposal or municipal trash disposal is strictly prohibited. The compound must be routed to a licensed hazardous waste facility equipped with specific exhaust scrubbing technology[2].

Step 1: Waste Consolidation

  • Solid Waste: Transfer any unused solid powder, contaminated weigh boats, and filter papers into a dedicated, pre-weighed HDPE solid waste container.

  • Liquid Waste (Solvent-Dissolved): If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol), transfer it to a designated halogen-free organic waste carboy (unless the solvent itself is halogenated).

Step 2: GHS-Compliant Labeling

  • Affix a hazardous waste label detailing the exact mass/volume of 5-Methanesulfonyl-1H-indole-2-carboxylic acid.

  • Explicitly mark the label with: "Contains Sulfur and Nitrogen – Requires Scrubber Incineration."

Step 3: Facility Hand-off & Incineration

  • Transfer the sealed containers to your Environmental Health and Safety (EHS) officer or a licensed third-party disposal vendor (e.g., Clean Harbors, Veolia).

  • Mechanistic Requirement: Ensure the vendor's manifest specifies Chemical Incineration with an Afterburner and Scrubber [2]. Causality: The afterburner ensures complete thermal breakdown of the stable indole ring, while the alkaline scrubber system is chemically required to neutralize the acidic SOx and NOx gases generated by the methanesulfonyl and amine groups, preventing acid rain formation.

Spill Response & Remediation Protocol

Because this compound is a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent, accidental spills present an immediate respiratory hazard (H335)[1].

Step 1: Isolation and PPE Donning

  • Immediately restrict access to the spill zone.

  • Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles. Causality: Standard surgical masks do not provide an adequate seal against fine, aerosolized carboxylic acid powders.

Step 2: Dust-Suppressed Collection

  • DO NOT dry sweep. Causality: Dry sweeping generates a hazardous aerosol plume that exacerbates respiratory exposure.

  • Wet Method: Lightly mist the spilled powder with a compatible inert liquid (e.g., water or a 10% ethanol/water solution) to bind the dust.

  • Carefully scoop the dampened material using a non-sparking conductive dustpan and place it into a hazardous waste bag.

Step 3: Self-Validating Decontamination

  • Wipe the affected surface with a wet paper towel containing a mild detergent.

  • Validation Step: Swab the cleaned surface with a wetted universal pH indicator strip. A reading of pH 6–8 confirms that all residual acidic compound has been successfully neutralized and removed. Dispose of all cleanup materials as hazardous waste.

Process Visualization

The following diagram maps the logical workflow for waste generation, containment, and emergency spill response, ensuring all operational branches lead to safe, scrubbed incineration.

DisposalWorkflow Start Waste Generation: 5-Methanesulfonyl-1H-indole-2-carboxylic acid Solid Solid Powder Waste Start->Solid Liquid Solvent-Dissolved Waste Start->Liquid Spill Accidental Spill? Start->Spill Risk Container1 Seal in HDPE Container (Verify Seal Integrity) Solid->Container1 Container2 Segregate from Strong Oxidizers Liquid->Container2 Incineration Chemical Incineration (Requires Scrubber for SOx/NOx) Container1->Incineration Container2->Incineration CleanUp HEPA Vacuum / Wet Wipe (Zero Dust Generation) Spill->CleanUp Yes CleanUp->Container1

Workflow for the safe containment, disposal, and spill remediation of the chemical.

References

  • National Center for Biotechnology Information. "5-Methanesulfonyl-1H-indole-2-carboxylic acid | C10H9NO4S | CID 22394446 - PubChem." PubChem Database. URL:[Link]

Sources

Personal protective equipment for handling 5-Methanesulfonyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 129209-47-2 Formula: C₁₁H₁₁NO₄S Molecular Weight: 253.28 g/mol

Executive Safety Summary

5-Methanesulfonyl-1H-indole-2-carboxylic acid is a functionalized indole intermediate frequently used in medicinal chemistry for structure-activity relationship (SAR) studies. While specific toxicological data for this exact CAS is limited, structural analogy (Read-Across) to Indole-2-carboxylic acid and sulfone-containing aromatics dictates that it be handled as a Hazardous Irritant .

Core Hazards:

  • Acidic Corrosivity: The C2-carboxylic acid moiety (

    
    ) presents a risk of serious eye damage and skin irritation.
    
  • Respiratory Irritation: As a dry powder, the substance poses an inhalation risk (H335).[1]

  • Sulfone Stability: The 5-methanesulfonyl group is electron-withdrawing, increasing the acidity of the NH proton, potentially altering reactivity compared to simple indoles.

Risk Assessment & Hazard Identification

Scientific Integrity Note: In the absence of a substance-specific GHS monograph, this assessment applies the "Precautionary Principle" based on Structure-Activity Relationships (SAR).

Hazard ClassGHS Category (Est.)H-StatementMechanism of Action
Skin Irritation Category 2H315 Acidic hydrolysis of skin lipids; local inflammation.
Eye Damage Category 2AH319 Proton donation to corneal proteins causing denaturation.
STOT-SE Category 3H335 Mechanical and chemical irritation of upper respiratory tract mucosa.
Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of matter (Solid vs. Solution) and the solvent system used.

A. Glove Selection Protocol

Self-Validating Logic: Indoles are generally soluble in organic solvents. The glove must resist the solvent, not just the solute.

OperationSolvent SystemGlove MaterialThicknessBreakthrough Time
Weighing (Solid) N/ANitrile 4-5 mil>480 min
Synthesis Alcohols (MeOH, EtOH)Nitrile 5 mil>240 min
Synthesis Polar Aprotic (DMF, DMSO)Nitrile (Double) 8 mil (total)~120 min
Extraction Chlorinated (DCM, Chloroform)PVA / Laminate Multi-layer>480 min

Critical Warning: Standard nitrile gloves degrade rapidly (<5 mins) in Dichloromethane (DCM). If dissolving this compound in DCM, you must use Silver Shield® or chemically resistant laminate gloves.

B. Respiratory & Eye Protection[1][2][3][4][5]
  • Solids: Handling >10 mg requires a Chemical Fume Hood . If a hood is unavailable, a P100 Particulate Respirator is the absolute minimum requirement.

  • Eyes: Chemical Splash Goggles are required. Safety glasses are insufficient due to the risk of acidic dust entering the eye from the side.

Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Eliminate static-driven dust dispersion.

  • Environment: Place the balance inside the fume hood. Verify face velocity is 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder. Sulfone-substituted indoles are prone to static charge accumulation.

  • Transfer: Do not pour. Use a micro-spatula to transfer solid directly into a tared vial.

  • Decontamination: Wipe the balance area with a saturated sodium bicarbonate tissue (neutralization) followed by water.

Protocol B: Reaction Setup (Acid-Base Precaution)

Causality: The carboxylic acid proton will react exothermically with strong bases (NaH, LiHMDS).

  • Dissolution: Dissolve the indole acid in the solvent (e.g., DMF) before adding base.

  • Ventilation: If using hydride bases, H₂ gas will evolve. Ensure the reaction vessel is vented to a bubbler or hood exhaust.

  • Quenching: Quench reactions slowly at 0°C to prevent thermal runaway from residual acid neutralization.

Visual Decision Logic
Figure 1: PPE Selection Decision Tree

This logic gate ensures researchers select the correct barrier protection based on the specific experimental phase.

PPE_Decision_Tree Start Start: Handling 5-Methanesulfonyl-indole-2-COOH State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Solid_PPE PPE: Nitrile Gloves + Goggles + Fume Hood Solid->Solid_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check Standard_Solv MeOH, EtOH, Water, Ether Solvent_Check->Standard_Solv Aggressive_Solv DCM, Chloroform, THF Solvent_Check->Aggressive_Solv Penetrating_Solv DMF, DMSO Solvent_Check->Penetrating_Solv Nitrile PPE: Standard Nitrile Gloves Standard_Solv->Nitrile Laminate PPE: Silver Shield / Laminate Gloves Aggressive_Solv->Laminate Double_Nitrile PPE: Double Nitrile (Change every 30m) Penetrating_Solv->Double_Nitrile

Caption: Figure 1. Dynamic PPE selection logic based on physical state and solvent compatibility.

Emergency Response & Disposal
Accidental Spill (Solid)
  • Evacuate: Move away from the dust cloud.

  • PPE Up: Don N95/P100 respirator and goggles.

  • Contain: Cover spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up material. Wipe surface with 5% Sodium Bicarbonate solution.

Waste Disposal[1][6][7][8][9][10]
  • Classification: Non-Halogenated Organic Waste.[6]

  • Reasoning: The molecule contains Sulfur (

    
    ) but no Halogens (
    
    
    
    ).
  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) to prevent oxidation of the indole nitrogen or sulfur.

  • RCRA Code: Not P-listed or U-listed specifically; categorize as "Irritant, Organic Solid."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 5-Methanesulfonyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.